molecular formula C8H9BrO B009089 (S)-1-(4-Bromophenyl)ethanol CAS No. 100760-04-1

(S)-1-(4-Bromophenyl)ethanol

Katalognummer: B009089
CAS-Nummer: 100760-04-1
Molekulargewicht: 201.06 g/mol
InChI-Schlüssel: XTDTYSBVMBQIBT-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-Bromophenyl)ethanol (CAS 5391-88-8) is a valuable chiral benzylic alcohol appearing as a white to light brown crystalline powder . It serves as a versatile synthetic intermediate and chiral building block in organic chemistry, pharmaceutical development, and material science research . Its specific molecular structure, featuring a stereocenter bearing a hydroxyethyl group adjacent to a para-bromophenyl ring, makes it a critical precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) . In chemical research, this compound is employed in studies of reaction mechanisms, particularly in asymmetric synthesis and catalytic processes such as dynamic kinetic resolution (DKR) and hydrosilylation, where enantioselectivity is paramount . The bromophenyl moiety offers a handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S)-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100760-04-1
Record name (S)-1-(4-bromophenyl) ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-(4-Bromophenyl)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-(4-Bromophenyl)ethanol for Advanced Research and Development

Introduction: A Key Chiral Synthon

This compound (CAS: 100760-04-1) is a chiral secondary alcohol that has emerged as a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a stereogenic center benzylic to a bromine-substituted aromatic ring, offers a unique combination of chirality and reactivity. This makes it an invaluable building block for creating complex, enantiomerically pure molecules where specific stereochemistry is essential for biological activity and efficacy.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, stereoselective synthesis, and applications for professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

This compound is typically a clear, colorless liquid at room temperature.[4] The racemic mixture, in contrast, is often described as a white to light brown crystalline powder with a melting point of 36-38 °C.[5] This difference in physical state underscores the importance of enantiomeric purity.

PropertyValueSource(s)
IUPAC Name (1S)-1-(4-bromophenyl)ethanol[6]
Synonyms (S)-4-Bromo-α-methylbenzyl alcohol[4]
CAS Number 100760-04-1[6]
Molecular Formula C₈H₉BrO[7]
Molecular Weight 201.06 g/mol [7]
Appearance Clear colorless liquid[4]
Density 1.322 g/mL at 25 °C[4][7]
Boiling Point 253.3 °C at 760 mmHg[4]
Flash Point 110 °C[4][7]
Refractive Index (n20/D) 1.570[4]
SMILES Cc1ccc(Br)cc1[6]
InChIKey XTDTYSBVMBQIBT-VKHMYHEASA-N[6]

The Decisive Role of Stereochemistry

In drug development, the three-dimensional arrangement of atoms is critical. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral.[2][3][8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[3]

The precise (S)-configuration of 1-(4-bromophenyl)ethanol is therefore non-negotiable when it is used as a starting material for a chiral active pharmaceutical ingredient (API). Sourcing or synthesizing this intermediate with high enantiomeric excess (ee) is a foundational step to ensure the stereochemical integrity, safety, and efficacy of the final drug product.[1][9]

Asymmetric Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric purity requires a stereoselective synthetic strategy. The most common approach is the asymmetric reduction of the prochiral precursor, 4'-bromoacetophenone. Two field-proven methodologies are detailed below: a biocatalytic whole-cell reduction and a chemically catalyzed asymmetric reduction.

Method 1: Biocatalytic Asymmetric Reduction

This "green chemistry" approach leverages enzymes within microorganisms to perform highly selective reductions under mild conditions. Whole cells of yeasts like Rhodotorula rubra are particularly effective, yielding the (S)-enantiomer with excellent conversion and enantiomeric excess.[4][7]

  • Cell Culture & Preparation: Cultivate Rhodotorula rubra in a suitable growth medium (e.g., YM broth) at 25-30 °C with agitation for 48-72 hours. Harvest the cells via centrifugation and wash with a sterile phosphate buffer (pH 7.0). Resuspend the cell pellet in the same buffer to create a dense cell slurry.

  • Bioreduction Reaction: In a reaction vessel, combine the R. rubra cell slurry with a glucose solution (as a co-substrate for cofactor regeneration, typically 1-2% w/v).[7]

  • Substrate Addition: Add 4'-bromoacetophenone (pre-dissolved in a minimal amount of a water-miscible solvent like ethanol to avoid insolubility) to the reaction mixture to a final concentration of 10-50 mM.[7]

  • Incubation: Maintain the reaction at 25-34 °C with constant shaking for 24-48 hours. The enzymatic machinery within the yeast cells reduces the ketone to the (S)-alcohol.[4][7]

  • Monitoring & Work-up: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once complete, centrifuge the mixture to pellet the yeast cells.

  • Extraction: Extract the aqueous supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification & Analysis: Purify the crude product via silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[10][11]

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation & Analysis culture 1. Culture R. rubra harvest 2. Harvest & Wash Cells culture->harvest resuspend 3. Resuspend in Buffer harvest->resuspend combine 4. Combine Cells, Buffer, & Glucose resuspend->combine Add Cells add_substrate 5. Add 4'-Bromoacetophenone combine->add_substrate incubate 6. Incubate (24-48h, 30°C) add_substrate->incubate centrifuge 7. Centrifuge to Remove Cells incubate->centrifuge Reaction Complete extract 8. Extract Supernatant (Ethyl Acetate) centrifuge->extract purify 9. Purify (Chromatography) extract->purify analyze 10. Analyze ee (Chiral HPLC) purify->analyze

Caption: Biocatalytic synthesis workflow.

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a classic and highly reliable chemical method for the enantioselective reduction of prochiral ketones. It utilizes a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as (S)-2-Methyl-CBS-oxazaborolidine, to direct the hydride delivery to one face of the ketone.[7]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) to the THF. Cool the solution to -20 °C using a suitable cooling bath.[7]

  • Borane Addition: Slowly add a borane-THF complex solution (1.0-1.5 equivalents) to the catalyst solution, maintaining the temperature at -20 °C. Stir for 10-15 minutes to allow for complex formation.[7]

  • Substrate Addition: Dissolve 4'-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes. It is critical to maintain the reaction temperature at -20 °C to ensure high enantioselectivity.

  • Reaction & Quenching: Stir the mixture at -20 °C and monitor by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Work-up & Extraction: Allow the mixture to warm to room temperature and concentrate it under reduced pressure. Add 1M HCl and extract the product with ethyl acetate (3x).

  • Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the target compound. Confirm enantiomeric excess via chiral HPLC analysis.

Spectroscopic & Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are typical for the characterization of this compound.

AnalysisExpected Observations
¹H NMR δ (ppm) in CDCl₃: 7.49 (d, 2H, Ar-H), 7.26 (d, 2H, Ar-H), 4.88 (q, 1H, CH-OH), 1.85 (s, 1H, -OH), 1.48 (d, 3H, CH₃).[12]
¹³C NMR δ (ppm) in CDCl₃: 144.8, 131.5, 127.2, 121.1, 69.8, 25.2.[12]
FTIR ν (cm⁻¹): 3350-3400 (broad, O-H stretch), ~2970 (C-H stretch, aliphatic), ~1590 (C=C stretch, aromatic), ~1070 (C-O stretch), ~825 (C-H bend, para-disubstituted).[12]
Mass Spec (EI) m/z: 200/202 ([M]⁺, bromine isotopes), 185/187 ([M-CH₃]⁺), 157/159, 122, 103, 77.[13]
Chiral HPLC Baseline separation of (S) and (R) enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD) using a mobile phase like n-Hexane/2-Propanol.[14]

Applications in Advanced Synthesis

The utility of this compound lies in its dual reactivity. The hydroxyl group can be activated or derivatized, while the aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

  • Pharmaceutical Intermediates: It serves as a precursor for various APIs, including anti-inflammatory agents and pyrethroid-based insecticides.[4][15] The chiral alcohol moiety is often retained in the final structure to ensure proper interaction with biological targets.

  • Cross-Coupling Reactions: The 4-bromo position is readily functionalized via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[16]

  • Derivatization: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions, often with inversion of stereochemistry if desired.

G cluster_reactions Synthetic Transformations cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (Aryl-B(OH)₂, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald oxidation Oxidation (e.g., PCC, Swern) start->oxidation esterification Esterification (RCOCl, base) start->esterification biaryl Chiral Biaryl Ethanol suzuki->biaryl amino Chiral Amino-Aryl Ethanol buchwald->amino ketone 4-Bromoacetophenone (Stereocenter Lost) oxidation->ketone ester Chiral Ester Derivative esterification->ester

Caption: Synthetic utility of the chiral building block.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[7][17]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[17]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of this compound in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Royal Society of Chemistry. [Link]

  • ChemBK. (2024). (S)-(-)-1-(4-bromophenyl)-1-ethanol - Names and Identifiers. ChemBK. [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

  • SpectraBase. (n.d.). 1-(4-Bromophenyl)ethanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Doherty, J. S. & Kestell, T. J. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

  • PubChem. (n.d.). (1S)-1-(4-bromophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Slideshare. (2023). Pharmaceutical importance of stereochemistry.pdf. Slideshare. [Link]

  • Pharmaffiliates. (n.d.). 100760-04-1 | this compound. Pharmaffiliates. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Smith, S. W. (2009). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 11(2), 70–71. [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)ethanol (C8H9BrO). PubChemLite. [Link]

  • ResearchGate. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]

Sources

A Comprehensive Spectroscopic Guide to (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral alcohol, (S)-1-(4-Bromophenyl)ethanol. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers and scientists in drug development and organic synthesis to ensure structural integrity and stereochemical purity.

Molecular Structure and Chirality

This compound is a secondary alcohol containing a stereocenter at the carbon atom bearing the hydroxyl group. This chirality is a key feature, as the biological activity of enantiomers can differ significantly.[3] Spectroscopic techniques are indispensable for confirming the absolute configuration and enantiomeric purity of such molecules.[3][4]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For chiral molecules like this compound, NMR is also instrumental in determining stereochemistry, often with the aid of chiral derivatizing or solvating agents.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)~7.45Doublet~8.4
Aromatic (2H)~7.25Doublet~8.4
Methine (-CHOH)~4.85Quartet~6.4
Hydroxyl (-OH)~1.90Singlet (broad)-
Methyl (-CH₃)~1.45Doublet~6.4

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration.

The aromatic region shows a typical AA'BB' system for a 1,4-disubstituted benzene ring. The methine proton, being adjacent to both the aromatic ring and the hydroxyl group, is deshielded and appears as a quartet due to coupling with the three methyl protons. The methyl protons, in turn, are split into a doublet by the methine proton. The hydroxyl proton often appears as a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic (C-Br)~121.0
Quaternary Aromatic (C-CHOH)~144.8
Aromatic (CH)~127.0
Aromatic (CH)~128.5
Methine (CHOH)~70.0
Methyl (CH₃)~25.0

Note: Chemical shifts are typically reported in CDCl₃.

The carbon attached to the bromine atom is observed around 121.0 ppm, while the carbon bearing the ethanol substituent is further downfield. The two sets of aromatic CH carbons are chemically distinct. The methine carbon, being attached to the electronegative oxygen atom, is significantly deshielded and appears around 70.0 ppm.[6]

Caption: Key NMR shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7] The IR spectrum of this compound is characterized by the following key absorptions:

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded)3200-3600Strong, Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (aromatic)1450-1600Medium-Weak
C-O Stretch1000-1200Strong
C-Br Stretch500-600Medium-Strong

The most prominent feature in the IR spectrum of an alcohol is the strong, broad O-H stretching band, which arises due to intermolecular hydrogen bonding.[6][8][9][10] The presence of a strong C-O stretching absorption further confirms the alcohol functionality. The aromatic C=C stretching vibrations and the C-H stretches for both aromatic and aliphatic protons are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 1-(4-Bromophenyl)ethanol is expected to show a molecular ion peak and several characteristic fragment ions.

Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 200/202 g/mol .

Expected Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): This results in a fragment ion at m/z 185/187.

  • Loss of a hydroxyl group (-OH): This is less common for benzylic alcohols compared to the loss of H₂O.

  • Loss of water (-H₂O): Formation of a stable styrenyl cation can lead to a peak at m/z 182/184.

  • Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can lead to the formation of the bromotropylium ion at m/z 171/173 or the hydroxymethyl cation at m/z 31. However, the most characteristic fragmentation for benzyl alcohols is often the loss of a radical to form a stable benzylic cation.[11][12]

  • Loss of the ethanol side chain: This would result in a bromophenyl cation at m/z 155/157.

MS_Fragmentation M [C₈H₉BrO]⁺˙ m/z 200/202 F1 [C₇H₆BrO]⁺ m/z 185/187 M->F1 - •CH₃ F2 [C₈H₇Br]⁺˙ m/z 182/184 M->F2 - H₂O F4 [C₆H₄Br]⁺ m/z 155/157 M->F4 - C₂H₅O• F3 [C₇H₆Br]⁺ m/z 171/173 F1->F3 - CO

Caption: Plausible MS fragmentation pathways for 1-(4-Bromophenyl)ethanol.

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl, KBr), and allowing the solvent to evaporate. For a liquid sample, a drop can be placed between two salt plates.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS, LC-MS).

Data Acquisition
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard pulse sequences are typically used.

  • IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) source. The electron energy is typically set to 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous confirmation of its chemical structure and provides the necessary analytical foundation for its use in research and development. The specific stereochemistry, while not directly determined by these standard techniques alone, can be confirmed using chiral chromatography or specialized NMR methods.

References

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting information for Asymmetric transfer hydrogenation of ketones with chiral bidentate P,N-ligands. Retrieved from [Link]

Sources

A Comprehensive Safety & Handling Guide for (S)-1-(4-Bromophenyl)ethanol in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing (S)-1-(4-Bromophenyl)ethanol in Modern Synthesis

This compound (CAS No: 100760-04-1) is a chiral secondary alcohol that serves as a pivotal building block in both pharmaceutical and agrochemical research.[1][2] Its utility stems from the presence of a reactive bromine atom and a chiral center, making it a valuable precursor for synthesizing complex, biologically active molecules.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth perspective on the safe handling, storage, and emergency management of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to provide actionable, field-proven insights. Understanding the causality behind safety protocols is paramount to fostering a proactive safety culture in the laboratory.

Section 1: Core Compound Profile & Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment.

PropertyValueSource(s)
CAS Number 100760-04-1[3][4]
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [3]
Appearance Clear, colorless liquid or white to light brown crystalline powder[4][5]
Melting Point 36-38 °C[5]
Boiling Point 253.3 °C @ 760 mmHg; 119-121 °C @ 7 mmHg[4][5]
Density ~1.322 - 1.46 g/mL at 25 °C[4][5][6]
Flash Point 110 °C (Closed Cup)[4][6]
Storage Temperature Room Temperature; some suppliers recommend 0 - 8 °C for long-term storage[1][3]

Note: The compound's melting point is near ambient temperature, meaning it may exist as either a low-melting solid or a liquid. Handling procedures should be prepared for either physical state.

Section 2: GHS Hazard Identification & Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate rigorous safety measures. The following is not merely a list, but an interpretation of these hazards in a practical research context.

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.[3][7] This "triple threat" classification underscores the need for comprehensive barrier protection. The primary risk in a research setting is not typically large-scale ingestion, but rather chronic, low-level exposure through contaminated surfaces or incidental inhalation of aerosols during transfer.

  • Skin Irritation - Category 2 (H315): Causes skin irritation.[3][7] The mechanism involves localized inflammation upon contact. This necessitates the use of appropriate chemical-resistant gloves and immediate washing after any suspected contact.

  • Serious Eye Irritation - Category 2A (H319): Causes serious eye irritation.[3][7] Accidental splashes can cause significant, but reversible, eye damage. This is a non-negotiable justification for wearing properly fitted safety glasses or goggles at all times in the laboratory.

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[3][7] This is particularly relevant when handling the compound as a powder or when generating aerosols from its liquid form. All manipulations should be performed in a certified chemical fume hood to prevent respiratory exposure.

  • Hazardous to the Aquatic Environment (Acute) - Category 3 (H402): Harmful to aquatic life.[3] This classification mandates responsible disposal practices. Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[3]

Section 3: The Pillars of Safe Handling: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is essential. The causality behind these choices is rooted in the toxicological profile discussed above.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Its use is not merely a recommendation but a necessity driven by the compound's classifications for inhalation toxicity and respiratory irritation (H332, H335).[3][7] The fume hood contains vapors and potential aerosols, preventing them from entering the user's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][8]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or pinholes before each use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For most lab-scale operations within a fume hood, additional respiratory protection is not required. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][9]

Protocol: Safely Weighing and Preparing a Solution

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Before retrieving the compound, confirm the chemical fume hood is operational and the workspace is clean. Ensure an appropriate waste container is available inside the hood. Don all required PPE (goggles, lab coat, gloves).

  • Weighing: If the compound is solid, carefully transfer the required amount to a tared container inside the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for transfer.

  • Dissolution: Add the solvent to the container with the compound slowly to avoid splashing. If necessary, cap and gently swirl or stir to dissolve.

  • Cleanup: Clean any minor drips or spills on the balance or work surface immediately with a solvent-dampened cloth, placing the cloth in the designated solid waste container.

  • Post-Handling: After completing the task, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

Section 4: Emergency Response & First Aid Protocols

Rapid and correct response to an accidental exposure is critical. The following workflow and procedures should be reviewed by all personnel before working with the compound.

Emergency Response Workflow for Accidental Exposure

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Exposure Occurs route Identify Exposure Route start->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately wash with soap and plenty of water for 15 min. Remove contaminated clothing. skin->skin_action eyes_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Continue rinsing. eyes->eyes_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->ingestion_action end Seek Immediate Medical Attention (Bring SDS with you) skin_action->end eyes_action->end inhalation_action->end ingestion_action->end

Caption: Emergency response workflow for accidental exposure.

First Aid Measures: Step-by-Step
  • If Inhaled: Move the person into fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7]

  • In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[3][9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][7]

Section 5: Spill Management & Waste Disposal

Protocol: Small-Scale Laboratory Spill Cleanup
  • Evacuate & Ventilate: Ensure the spill area is clear of personnel. If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Wear a complete protective suit, safety goggles, and appropriate gloves.[3]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material or solid powder into a suitable, labeled, and closed container for disposal.[3] Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations. Do not allow the product to enter drains.[3]

Section 6: Storage & Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] While room temperature is generally acceptable, for long-term storage and to prevent degradation, refrigeration (0-8 °C) is advisable.[1]

  • Incompatibilities: The compound should be stored away from strong oxidizing agents and strong acids.[7]

References

  • Safety Data Sheet - this compound. Angene Chemical.

  • This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory. Fengchen Group.

  • This compound, (S)-4μ-Bromo-1-phenylethanol - Physico-chemical Properties. ChemBK.

  • 1-(4-Bromophenyl)ethanol SDS, 76155-78-7 Safety Data Sheets. Echemi.

  • Safety Data Sheet - 1-(4-Bromophenyl)ethanol. Thermo Fisher Scientific.

  • 1-(4-Bromophenyl)ethanol Chemical Properties, Uses, Production. ChemicalBook.

  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet - 2-(4-Bromophenyl)ethanol. Fisher Scientific.

  • 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - 2-(4-Bromophenyl)ethanol. Thermo Fisher Scientific.

  • 1-(4-Bromophenyl)ethanol. Chem-Impex International.

  • This compound. Pharmaffiliates.

Sources

(S)-1-(4-Bromophenyl)ethanol: A Technical Guide to Commercial Availability, Quality Control, and Application for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

(S)-1-(4-Bromophenyl)ethanol (CAS: 100760-04-1) is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and specialized agrochemicals. Its stereospecific structure, featuring a chiral secondary alcohol and a reactive aryl bromide moiety, makes it an indispensable intermediate for constructing complex molecular architectures with precise three-dimensional orientations. The success of research and development programs often hinges on the quality and enantiomeric purity of such starting materials. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability of this compound, robust protocols for in-house quality verification, and key considerations for its application and handling.

Core Compound Properties and Specifications

This compound is a chiral secondary alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon, which is often critical for the biological activity of the final target molecule.[1] Its physical and chemical properties are well-defined, providing a baseline for characterization.

PropertyValueSource(s)
CAS Number 100760-04-1[2][3]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2][3]
IUPAC Name (1S)-1-(4-bromophenyl)ethan-1-ol[3][4]
Synonyms (S)-4-Bromo-α-methylbenzyl alcohol[3]
Appearance Clear, colorless liquid to white/light brown crystalline solid[3][5]
Boiling Point 253.3°C at 760 mmHg; 119-121°C at 7 mmHg[3][5]
Density ~1.322 - 1.46 g/mL at 25°C[3][5]
Refractive Index ~1.570 (n20/D)[3]
Purity (Typical) ≥95% to ≥99%[4][6]

Commercial Availability and Supplier Selection

This compound is readily available from a multitude of chemical suppliers specializing in building blocks for research and development. However, the quality, purity, and documentation can vary significantly. For applications in pharmaceutical development, sourcing from a reputable manufacturer that can guarantee high enantiomeric purity is non-negotiable.[1]

Table of Representative Commercial Suppliers:

SupplierTypical Purity OfferedNotes
BiosynthResearch GradeOffers various quantities (e.g., 10g, 100g) for R&D purposes.[7]
Advanced ChemBlocks95%Provides basic characterization data.[4]
BLDpharmResearch GradeLists the compound as a chiral building block.[8]
Chem-Impex≥ 99% (GC)Specifies purity by Gas Chromatography.[6]
PharmaffiliatesHigh PurityMarketed for use in organic synthesis.[2]
Logical Workflow for Supplier Vetting

The process of selecting a supplier should be systematic to ensure the procurement of material fit for its intended purpose. Key decision points include the required purity, scale, and the criticality of the experiment.

A Define Research Needs (Scale, Purity, ee%) B Identify Potential Suppliers (e.g., Biosynth, Chem-Impex) A->B C Request Certificate of Analysis (CoA) for multiple batches B->C D Evaluate CoA Data (Purity by GC/HPLC, ee% by Chiral HPLC) C->D F Decision Point: Does quality meet requirements? D->F E Assess Supplier Reputation & Technical Support E->F G Procure Small Sample for In-house Validation F->G Yes K Reject Supplier or Batch F->K No H Perform In-house QC (See Section 3 Protocols) G->H I Decision Point: Does sample pass validation? H->I J Approve Supplier & Procure Required Quantity I->J Yes I->K No

Caption: Workflow for selecting and qualifying a supplier.

In-House Quality Control and Verification

While a supplier's Certificate of Analysis (CoA) provides essential data, independent verification is a cornerstone of scientific integrity. Upon receipt, the material's identity, chemical purity, and enantiomeric excess must be confirmed.

Protocol 1: Identity and Purity Confirmation

Objective: To confirm the chemical structure and estimate the purity of this compound using standard analytical techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and multiplets in the aromatic region corresponding to the 1,4-disubstituted benzene ring. The integration of these signals should correspond to a 3:1:4 ratio.

    • ¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Use an appropriate ionization technique (e.g., ESI or GC-MS). The mass spectrum should show a molecular ion peak [M]+ or a related ion (e.g., [M+H]+ or [M-H₂O]+). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing fragments.

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC

Objective: To separate the (S) and (R) enantiomers and quantify the enantiomeric excess of the sample. The development of a robust chiral HPLC method is critical.[9][10]

Causality Behind Method Development: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose or amylose derivatives, are highly effective for separating aromatic alcohols because they offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[10][11] The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol), is optimized to achieve a balance between retention and resolution.[12]

Step-by-Step Methodology:

  • Column Selection: Start with a polysaccharide-based CSP. A common first choice would be a column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar phase.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 95:5 (v/v).[9] Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape, although they are often unnecessary for neutral alcohols.[12]

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(4-Bromophenyl)ethanol standard at ~1.0 mg/mL in the mobile phase to use for method development and system suitability.

    • Prepare the this compound sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 225 nm[9]

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject the racemic standard. If resolution is poor, adjust the percentage of the polar modifier (IPA). Decreasing the IPA content generally increases retention and may improve resolution.

    • The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

  • Analysis and Calculation:

    • Inject the this compound sample.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the racemate.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Choose Mobile Phase System (e.g., Hexane/IPA) A->B C Inject Racemic Standard B->C D Evaluate Resolution (Rs) C->D E Decision Point: Is Rs > 1.5? D->E F Adjust Mobile Phase (% Modifier) E->F No G Method Validated E->G Yes F->C H Analyze Sample & Calculate ee% G->H

Caption: Workflow for chiral HPLC method development.

Synthetic Applications and Importance

This compound is a versatile intermediate due to its two distinct reactive sites.[6]

  • Chiral Alcohol Center: The secondary alcohol can be used to introduce the chiral phenethyl moiety, or it can be oxidized to the corresponding ketone or derivatized through esterification or etherification.

  • Aryl Bromide Moiety: The bromine atom is a powerful functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This dual functionality makes it a valuable precursor for:

  • Pharmaceutical Agents: It serves as a building block for anti-inflammatory and analgesic drugs.[1][6]

  • Agrochemicals: It is a key intermediate in the synthesis of pyrethroid insecticides like tefluthrin.[3][13]

  • Materials Science: It is used in the synthesis of photochemically active and photophysical phthalocyanines.[2]

Safety and Handling

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Store in a cool, dry, well-ventilated area, typically at 0 - 8°C, and keep the container tightly sealed.[6]

  • Safety: The compound is considered harmful if swallowed, inhaled, or in contact with skin (Risk Statements: R20/21/22).[13] It can also cause irritation to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[13]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (Safety Statement: S36/37/39).[13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (Safety Statement: S26).[13]

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for a wide range of research applications. Its utility is directly proportional to its chemical and, most importantly, its enantiomeric purity. This guide outlines a comprehensive approach for researchers to source high-quality material, perform rigorous in-house validation, and handle the compound safely. By integrating these practices, scientists can ensure the reliability and reproducibility of their synthetic work, ultimately accelerating the pace of discovery and development.

References

  • Pharmaffiliates. this compound. [Link]

  • Unnamed Source. The Crucial Role of this compound in Pharmaceutical Synthesis. [Link]

  • LookChem. Cas 5391-88-8, 1-(4-Bromophenyl)ethanol. [Link]

  • ChemBK. (S)-(-)-1-(4-bromophenyl)-1-ethanol - Names and Identifiers. [Link]

  • Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Nature. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

Sources

Introduction to the stereochemistry of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of (S)-1-(4-Bromophenyl)ethanol

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of its biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different effects. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or even toxic. This compound, a chiral secondary alcohol, exemplifies this principle. It serves as an invaluable chiral building block, a foundational component for constructing complex molecular architectures required in contemporary drug discovery and fine chemical synthesis.[1][2][3] Its utility is critically dependent on its stereochemical integrity. This guide provides a comprehensive exploration of the stereochemistry of the (S)-enantiomer, from its structural definition to its synthesis and analysis, grounded in the principles and field-proven methodologies essential for researchers and drug development professionals.

Part 1: Defining the Stereogenic Center of 1-(4-Bromophenyl)ethanol

The chirality of 1-(4-Bromophenyl)ethanol originates from a single stereogenic center: the carbon atom bonded to the hydroxyl (-OH) group, the phenyl ring, a methyl group (-CH3), and a hydrogen atom (-H). The presence of four different substituents on this carbon means the molecule is asymmetric and can exist in two enantiomeric forms: (R) and (S).

The specific configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: The atoms directly attached to the chiral center are ranked by atomic number. Higher atomic number receives higher priority.

    • Priority 1: -OH (Oxygen, Z=8)

    • Priority 2: -C₆H₄Br (The carbon of the phenyl ring, Z=6, is attached to other carbons)

    • Priority 3: -CH₃ (The methyl carbon, Z=6, is attached to hydrogens)

    • Priority 4: -H (Hydrogen, Z=1) (Note: Between the phenyl and methyl groups, the phenyl ring carbon takes precedence as it is bonded to other carbons, while the methyl carbon is bonded only to hydrogens.)

  • Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (the hydrogen atom) points away from the observer.

  • Determine Configuration: With the molecule oriented, the path from priority 1 to 2 to 3 is traced. For this compound, this path proceeds in a counter-clockwise direction, leading to the "(S)" designation (from the Latin sinister, for left).

This precise three-dimensional arrangement is crucial for its role as a synthetic intermediate, as the stereochemistry of the final active pharmaceutical ingredient (API) often depends directly on the configuration of this starting block.[2]

Part 2: The Synthesis of Enantiopure this compound

Achieving high enantiomeric purity is the primary goal in the synthesis of this compound. The most direct and efficient strategy is the asymmetric reduction of the prochiral ketone precursor, 4-bromoacetophenone .[1][4] This approach avoids the formation of a racemic mixture that would require a subsequent, often inefficient, resolution step. Two dominant methodologies are employed in the field: biocatalytic and chemocatalytic reduction.

Methodology I: Biocatalytic Asymmetric Reduction

The use of enzymes, either in whole-cell systems or as isolated proteins, represents a highly refined and sustainable approach to asymmetric synthesis.[5] Enzymes, as inherently chiral catalysts, create a precisely shaped active site that preferentially binds the substrate in an orientation leading to the formation of a single enantiomer.

Causality and Mechanism: Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.[6] For the synthesis of the (S)-enantiomer, specific microorganisms are selected that express ADHs following an anti-Prelog selectivity pattern. The enzyme binds the 4-bromoacetophenone and delivers a hydride (from a cofactor like NADH or NADPH) to one specific face of the planar carbonyl group, yielding the (S)-alcohol with high fidelity.

Several microorganisms, such as the yeasts Rhodotorula rubra and Rhodotorula minuta, have been shown to reduce 4-bromoacetophenone to this compound with excellent conversion rates and high enantiomeric excess (e.e.).[1]

Experimental Protocol: Whole-Cell Bioreduction

  • Culture Preparation: A suitable microorganism (e.g., Rhodotorula rubra) is cultivated in an appropriate sterile growth medium containing a carbon source (like glucose), a nitrogen source, and essential minerals. The culture is grown until it reaches a sufficient cell density.

  • Bioconversion: The prochiral ketone, 4-bromoacetophenone, is added to the cell culture. The reaction is incubated under controlled conditions (temperature, pH, agitation) for a set period (e.g., 10-24 hours).[1]

  • Workup and Isolation: After the reaction, the mixture is centrifuged to separate the cells. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel chromatography, to yield pure this compound.

Biocatalytic_Reduction_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Bioconversion cluster_workup Step 3: Isolation & Purification Culture Cultivate Microorganism (e.g., R. rubra) Bioreactor Incubate Substrate with Cell Culture Culture->Bioreactor Introduce Cells Substrate Prepare 4-Bromoacetophenone Solution Substrate->Bioreactor Add Substrate Extraction Organic Solvent Extraction Bioreactor->Extraction Harvest & Extract Purification Silica Gel Chromatography Extraction->Purification Analysis Final Product: This compound Purification->Analysis

Caption: Workflow for biocatalytic synthesis of this compound.

Methodology II: Chemocatalytic Asymmetric Transfer Hydrogenation

This strategy utilizes a chiral metal-ligand complex to catalyze the reduction of the ketone. Asymmetric transfer hydrogenation is a particularly robust method, where an inexpensive hydrogen source like isopropanol or formic acid is used in place of high-pressure hydrogen gas.

Causality and Mechanism: The catalyst, often a ruthenium or rhodium complex coordinated to a chiral ligand, creates an asymmetric environment around the metal center. The 4-bromoacetophenone substrate coordinates to the metal, and the chiral ligand sterically directs the transfer of a hydride from the hydrogen donor to a single face of the ketone, resulting in the preferential formation of one enantiomer. The choice of ligand is paramount for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), the chiral catalyst is formed in situ or pre-formed.

  • Reaction Setup: 4-bromoacetophenone, the hydrogen donor (e.g., a mixture of formic acid and triethylamine), and a catalytic amount of the chiral metal complex are dissolved in an appropriate solvent in a reaction vessel.

  • Reaction Execution: The mixture is stirred at a specific temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the enantiomerically enriched alcohol.

Parameter Biocatalytic Reduction Chemocatalytic Reduction
Catalyst Enzymes (e.g., ADHs from yeast)Chiral Metal-Ligand Complexes
Selectivity Often >99% e.e.[1]Typically high, but ligand dependent
Conditions Aqueous media, mild temp. & pHOrganic solvents, variable temp.
Advantages Environmentally benign, high selectivityBroad substrate scope, predictable
Disadvantages Substrate inhibition, culture-dependentCatalyst cost, metal contamination

Table 1: Comparison of Key Asymmetric Synthesis Methodologies.

Part 3: Stereochemical Analysis & Quality Control

Verifying the identity, purity, and, most importantly, the enantiomeric excess of the synthesized this compound is a non-negotiable step. A multi-pronged analytical approach ensures the highest degree of trustworthiness in the final product.

Technique I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.[7][8] It provides a direct, quantitative measure of the ratio of the two enantiomers in a sample.

Principle of Separation: The technique relies on a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica). As the racemic or enantiomerically enriched mixture passes through the column, the (R) and (S) enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differing stereochemical interactions, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation and two distinct peaks on the chromatogram. Polysaccharide-based CSPs are particularly effective for separating chiral aromatic alcohols.[9][10]

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

  • System Setup: An HPLC system equipped with a suitable chiral column (e.g., Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-4) is used.[10]

  • Mobile Phase: A mobile phase, typically a mixture of n-hexane and isopropanol, is selected and optimized to achieve baseline separation of the enantiomers.

  • Sample Analysis: A dilute solution of the synthesized 1-(4-bromophenyl)ethanol is injected into the system. The eluting peaks are detected using a UV detector.

  • Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Chiral_HPLC_Workflow cluster_input Sample Preparation cluster_process Chromatographic Separation cluster_output Data Analysis Sample Dissolve Synthesized Product in Mobile Phase Injection Inject Sample into HPLC System Sample->Injection Column Separation on Chiral Stationary Phase (CSP) Injection->Column Detection UV Detection of Eluting Enantiomers Column->Detection Chromatogram Generate Chromatogram (Two Peaks) Detection->Chromatogram Calculation Integrate Peak Areas & Calculate % e.e. Chromatogram->Calculation

Caption: General workflow for chiral HPLC analysis.

Technique II: Polarimetry

Optical rotation measurement is a classic technique for characterizing chiral compounds.

Principle: A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The (S)-enantiomer of 1-(4-bromophenyl)ethanol is levorotatory (rotates light to the left, designated with a minus sign).

The specific rotation ([α]) is a standardized physical constant. For this compound, a representative value is: [α]D25 = -32.1° (c = 1.00 in CHCl₃) [11]

While useful for confirming the presence of an enantiomerically enriched sample, polarimetry is less precise than chromatography for determining high e.e. values, as the measured rotation is linearly proportional to the enantiomeric excess.

Property Value
CAS Number 100760-04-1[12][13][14]
Molecular Formula C₈H₉BrO[14][15]
Molecular Weight 201.06 g/mol [16][17]
Appearance Colorless oil or white solid[11][18]
Specific Rotation [α]D25 = -32.1° (c=1, CHCl₃)[11]

Table 2: Physical and Chiroptical Properties of this compound.

Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR: These standard techniques are used to verify the molecular structure by identifying the chemical environments of all hydrogen and carbon atoms. The spectra for 1-(4-bromophenyl)ethanol are well-documented and can be used for comparison.[11][17][19][20]

  • Chiral NMR Analysis: In a standard NMR solvent, enantiomers are indistinguishable. However, by adding a chiral resolving agent or a chiral solvating agent to the NMR tube, the (R) and (S) enantiomers can be differentiated. These agents form diastereomeric complexes with the analyte, which have distinct chemical shifts, allowing for the potential quantification of the enantiomeric ratio.

Conclusion

The stereochemistry of this compound is not merely an academic descriptor but the very foundation of its utility as a high-value chemical intermediate. A comprehensive understanding, beginning with the assignment of its stereocenter and extending through its enantioselective synthesis and rigorous analytical verification, is essential for its successful application. The methodologies detailed herein—particularly biocatalytic synthesis and chiral HPLC analysis—represent the state-of-the-art in producing and validating this critical chiral building block, ensuring the integrity and efficacy of the advanced molecules derived from it.

References

  • Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

  • Al-Zuhairi, A. J., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. [Link]

  • Unknown. The Crucial Role of this compound in Pharmaceutical Synthesis. LinkedIn. [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. [Link]

  • LookChem. 1-(4-Bromophenyl)ethanol. LookChem. [Link]

  • ChemBK. (S)-(-)-1-(4-bromophenyl)-1-ethanol. ChemBK. [Link]

  • Kurbanoglu, E. B., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • Wikipedia. Chiral analysis. Wikipedia. [Link]

  • PubChem. 1-(4-Bromophenyl)ethanol. PubChem. [Link]

  • Supporting Information for an unspecified article. [Link]

  • Al-Awshabi, F. (2018). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. [Link]

  • PubChem. (1S)-1-(4-bromophenyl)ethan-1-ol. PubChem. [Link]

  • ResearchGate. Asymmetric reduction of acetophenone in the presence of catalyst 1. ResearchGate. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

  • PubChemLite. 1-(4-bromophenyl)ethanol (C8H9BrO). PubChemLite. [Link]

  • Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

Sources

The Alchemist's Pursuit: A Technical Guide to the Discovery and Synthesis of Chiral Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Single Stereocenter

In the intricate world of molecular architecture, the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Chiral secondary alcohols, organic molecules featuring a hydroxyl group attached to a stereogenic carbon center, represent a cornerstone of this principle. Their prevalence as key structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals underscores the critical importance of methods for their enantioselective synthesis.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core strategies for the discovery and synthesis of these valuable chiral building blocks. We will delve into the mechanistic underpinnings of widely employed synthetic protocols, offer field-proven insights into experimental design, and provide a comparative analysis of the analytical techniques essential for verifying enantiopurity.

Part 1: Strategic Approaches to Asymmetric Synthesis

The synthesis of a single enantiomer of a chiral secondary alcohol from a prochiral ketone or a racemic mixture is a central challenge in organic chemistry. The primary strategies can be broadly categorized into three main approaches: asymmetric catalysis, enzymatic resolutions, and chiral pool synthesis. The choice of method is dictated by factors such as substrate scope, desired enantiopurity, scalability, and economic viability.[1]

Asymmetric Catalysis: The Power of Chiral Induction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral secondary alcohols by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral ketone.

A landmark achievement in asymmetric catalysis, the Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP, to effect the highly enantioselective reduction of a wide range of ketones.[3] The reaction typically proceeds under a hydrogen atmosphere and requires a base for activation of the precatalyst.[4]

The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of hydride delivery to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in high excess.[4]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone via Noyori's Method

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (S)-BINAP in degassed DMF. The mixture is heated to 100 °C for 10 minutes to form the (S)-BINAP-Ru(II) catalyst.

  • Reaction Setup: In a separate Schlenk flask, acetophenone is dissolved in degassed 2-propanol.

  • Hydrogenation: The catalyst solution is transferred to the substrate solution. The flask is then placed in a high-pressure autoclave. The system is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4 atm).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 23-100 °C) and monitored by chiral GC or HPLC until completion.

  • Work-up: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically enriched (R)-1-phenylethanol.

Noyori_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis & Purification Ru_precatalyst [RuCl₂(benzene)]₂ Catalyst Active (S)-BINAP-Ru(II) Catalyst Ru_precatalyst->Catalyst BINAP (S)-BINAP BINAP->Catalyst Solvent_prep Degassed DMF Solvent_prep->Catalyst Heat Heat (100°C) Substrate Acetophenone Solvent_rxn Degassed 2-Propanol Autoclave High-Pressure Autoclave H2 H₂ Gas (4 atm) Product Enantiomerically Enriched (R)-1-phenylethanol Monitoring Reaction Monitoring (Chiral GC/HPLC) Purification Column Chromatography Final_Product Pure Chiral Alcohol

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of prochiral ketones, employing a chiral oxazaborolidine catalyst.[5][6] This reaction typically uses a borane source, such as borane-THF complex or catecholborane, as the stoichiometric reductant.[7][8]

The proposed mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which in turn activates the borane as a hydride donor.[8] The catalyst's endocyclic boron atom then coordinates to the ketone's carbonyl oxygen, directing the hydride transfer to one face of the carbonyl group in a highly stereoselective manner.[6]

Experimental Protocol: CBS Reduction of a Prochiral Ketone

  • Catalyst Preparation (in situ): To a solution of (R)-2-methyl-CBS-oxazaborolidine in anhydrous toluene at -78 °C under an inert atmosphere, a solution of catecholborane in THF is slowly added.

  • Substrate Addition: A solution of the prochiral ketone in anhydrous toluene is then added dropwise to the catalyst mixture at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for several hours and monitored by TLC or chiral GC/HPLC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to afford the chiral secondary alcohol.

CBS_Reduction_Mechanism cluster_activation Catalyst Activation cluster_coordination Substrate Coordination cluster_reduction Stereoselective Reduction cluster_workup Work-up & Product Release CBS_Catalyst Chiral Oxazaborolidine Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Borane Borane Source (e.g., BH₃) Borane->Activated_Complex Coordinated_Complex Ternary Complex Activated_Complex->Coordinated_Complex Ketone Prochiral Ketone Ketone->Coordinated_Complex Transition_State Six-membered Transition State Coordinated_Complex->Transition_State Product_Complex Alkoxyborane Product Transition_State->Product_Complex Workup Acidic Work-up Product_Complex->Workup Final_Product Chiral Secondary Alcohol Workup->Final_Product Catalyst_Regen Regenerated Catalyst Workup->Catalyst_Regen Catalyst_Regen->CBS_Catalyst

Enzymatic Resolutions: Nature's Catalysts

Enzymatic resolutions, particularly those employing lipases, offer a highly selective means of separating a racemic mixture of secondary alcohols.[9] These biocatalytic methods are often performed under mild reaction conditions and can exhibit exceptional enantioselectivity.[10]

The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme. In a typical lipase-catalyzed acylation, one enantiomer of the racemic alcohol is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[11]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol

  • Reaction Setup: To a solution of racemic 1-phenylethanol in a suitable organic solvent (e.g., n-hexane), an immobilized lipase (e.g., Novozym 435) is added.

  • Acyl Donor Addition: An acyl donor, such as vinyl acetate, is added to the mixture.

  • Reaction: The reaction is stirred at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes).

  • Monitoring and Termination: The reaction progress is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is terminated at approximately 50% conversion for optimal enantiopurity of both products.

  • Separation: The enzyme is removed by filtration, and the solvent is evaporated. The remaining alcohol and the formed ester are then separated by column chromatography.

Chiral Pool Synthesis: Building from Nature's Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, terpenes, and sugars, as starting materials.[12][13] This strategy is particularly advantageous when the target molecule shares a significant portion of its carbon skeleton and stereochemistry with the natural precursor, thereby reducing the number of synthetic steps and avoiding the need for asymmetric induction or resolution.[14][15] For instance, chiral terpenes like (+)-α-pinene can be converted into reagents like diisopinocampheylborane, which is useful for the asymmetric synthesis of secondary alcohols.[12]

Part 2: A Comparative Analysis of Synthetic Methodologies

The selection of an appropriate synthetic strategy is a critical decision in the development of a process for a chiral secondary alcohol. The following table provides a comparative overview of the key features of the discussed methodologies.

FeatureNoyori Asymmetric HydrogenationCorey-Bakshi-Shibata (CBS) ReductionEnzymatic Kinetic ResolutionChiral Pool Synthesis
Principle Asymmetric reduction of prochiral ketonesAsymmetric reduction of prochiral ketonesEnantioselective acylation/hydrolysis of a racemateUtilization of naturally occurring chiral starting materials
Typical Catalyst/Reagent Ru-BINAP complexesChiral oxazaborolidines, Borane sourceLipases, EsterasesNatural products (e.g., terpenes, amino acids)
Theoretical Max. Yield 100%100%50% (up to 100% with DKR)Dependent on the synthetic route
Key Advantages High TON/TOF, broad substrate scopeHigh enantioselectivity, predictable stereochemistryExcellent enantioselectivity, mild conditionsReduced number of steps, inherent chirality
Common Challenges High pressure equipment, catalyst costMoisture sensitivity, stoichiometric reductant50% yield limitation, separation of productsLimited availability of suitable starting materials

Part 3: Analytical Validation: The Quest for Enantiopurity

The successful synthesis of a chiral secondary alcohol is contingent upon the accurate determination of its enantiomeric excess (ee). Several analytical techniques are routinely employed for this purpose.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[17] The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.[18] Polysaccharide-based CSPs are among the most versatile and commonly used for the separation of chiral alcohols.[19]

Chiral Gas Chromatography (GC)

For volatile and thermally stable secondary alcohols, chiral GC offers excellent resolution and sensitivity.[20][21] Similar to HPLC, chiral GC employs a column coated with a chiral stationary phase, often a cyclodextrin derivative, to effect the separation of enantiomers.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess.[23][24] The CSA forms transient diastereomeric complexes with the enantiomers of the alcohol, which results in the splitting of otherwise equivalent signals in the NMR spectrum.[25][26] The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Diastereomeric interactions with a CSPBroad applicability, high resolution, preparative scale possibleHigher cost of chiral columns, solvent consumption
Chiral GC Diastereomeric interactions with a CSPHigh resolution, high sensitivity, fast analysis timesRequires volatile and thermally stable analytes
NMR with CSAs Formation of transient diastereomeric complexesRapid analysis, non-destructiveLower sensitivity, may require optimization of CSA and conditions

Conclusion: A Forward Look

The synthesis of enantiomerically pure secondary alcohols remains a vibrant and evolving field of research. While powerful catalytic and enzymatic methods have been established, the quest for more efficient, sustainable, and broadly applicable synthetic strategies continues. Advances in catalyst design, protein engineering, and flow chemistry are poised to further refine our ability to construct these vital chiral building blocks. For the researcher, a thorough understanding of the principles and practicalities of both the synthesis and the analysis of chiral secondary alcohols is paramount to success in the development of next-generation pharmaceuticals and other advanced materials.

References

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). MDPI. Retrieved from [Link]

  • Chiral pool. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Publications. Retrieved from [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved from [Link]

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Retrieved from [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). PMC - PubMed Central. Retrieved from [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. (2007). Pharmaceutical Technology. Retrieved from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014). Chem-Station Int. Ed.. Retrieved from [Link]

  • asymmetric-hydrogenation-2015.pdf. (n.d.). Retrieved from [Link]

  • Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. (2000). SpringerLink. Retrieved from [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). JOCPR. Retrieved from [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (2022). Dalton Transactions. Retrieved from [Link]

  • (PDF) Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct chiral HPLC separation on CSPs. (2022). Chiralpedia. Retrieved from [Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2003). LCGC International. Retrieved from [Link]

  • Examples of drugs derivatives from chiral secondary alcohols. (2019). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2001). NIH. Retrieved from [Link]

  • Chiral Pool: Synthesis, Definition & Asymmetric Technique. (2023). StudySmarter. Retrieved from [Link]

  • Determination of enantiomeric excess. (n.d.). Retrieved from [Link]

  • Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons. (2001). ResearchGate. Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). RSC Publishing. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. Retrieved from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Substrate scope for asymmetric hydrogen transfer reaction.[a,b]... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Click reaction-aided enzymatic kinetic resolution of secondary alcohols. (2018). RSC Publishing. Retrieved from [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). ACS Publications. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025). PMC - PubMed Central. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Retrieved from [Link]

  • Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. (2020). Catalysis Science & Technology. Retrieved from [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (2021). MDPI. Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Retrieved from [Link]

Sources

(S)-1-(4-Bromophenyl)ethanol: A Core Intermediate for Asymmetric Synthesis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(4-Bromophenyl)ethanol has emerged as a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a stereogenic center directly attached to an aryl ring functionalized with a bromine atom—offer a versatile platform for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic strategies, present detailed, field-proven protocols, and discuss the compound's role in the synthesis of advanced therapeutic agents.

Introduction: The Strategic Importance of Chiral Halogenated Alcohols

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule can dictate its efficacy and safety.[1][2] A single enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or even toxic.[2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[3][4]

This compound belongs to a critical class of intermediates known as chiral secondary alcohols.[5] Its significance is twofold:

  • The Chiral Center: The secondary alcohol moiety provides a defined stereocenter, which is often a crucial element for the specific interactions between a drug and its biological target.[5]

  • The Functional Handle: The bromine atom on the phenyl ring serves as a versatile functional handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the elaboration of the molecular scaffold and the introduction of diverse functionalities.[6]

This combination makes this compound a highly valuable synthon for creating complex molecular architectures found in numerous therapeutic agents.[7][8]

Enantioselective Synthesis of this compound: A Comparative Analysis

The primary route to this compound is the asymmetric reduction of the prochiral ketone, 4-bromoacetophenone. Two dominant methodologies have been refined for this transformation: biocatalysis and chiral catalyst-mediated chemical reduction. The choice between these methods is often dictated by factors such as scale, cost, desired enantiopurity, and environmental considerations.

Biocatalytic Asymmetric Reduction: The "Green" Chemistry Approach

Biocatalysis has gained significant traction as a powerful tool for sustainable and highly selective chemical synthesis.[9][10] Whole-cell biotransformations and isolated enzymes (ketoreductases) are used to reduce 4-bromoacetophenone with exceptional enantioselectivity.[10][11]

One of the most effective biocatalysts for producing the (S)-enantiomer is the yeast Rhodotorula rubra.[10][12] The enzymes within these microorganisms contain alcohol dehydrogenases that preferentially deliver a hydride to one face of the ketone, yielding the (S)-alcohol with high enantiomeric excess (ee).[12]

Causality of Experimental Choices: The use of whole cells offers a significant practical advantage as it circumvents the need for the addition and recycling of expensive cofactors like NADPH, which are regenerated by the microorganism's own metabolic processes.[13] Glucose is often added as a co-substrate to fuel this regeneration.[3] The reaction is typically performed in an aqueous medium under mild temperature and pH conditions, which minimizes waste and energy consumption.[10]

Experimental Protocol: Asymmetric Reduction using Rhodotorula rubra

  • Cultivation of Biocatalyst: Cultivate Rhodotorula rubra in a suitable growth medium (e.g., yeast extract peptone dextrose broth) in a shaking incubator until a sufficient cell density is achieved.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Bioreduction Reaction: In a reaction vessel, combine the resuspended cells, 4-bromoacetophenone (typically 10-50 mM), and glucose (1-2% w/v).

  • Incubation: Incubate the mixture at 25-34°C with shaking for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the starting material.

  • Work-up and Extraction: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).[3]

Workflow for Biocatalytic Synthesis

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Cultivation Cultivate Rhodotorula rubra Harvesting Harvest & Resuspend Cells Cultivation->Harvesting Reaction Combine Cells, Substrate, & Glucose Harvesting->Reaction Incubation Incubate at 25-34°C Reaction->Incubation Monitoring Monitor by GC/TLC Incubation->Monitoring Centrifugation Separate Cells Monitoring->Centrifugation Extraction Extract with Ethyl Acetate Centrifugation->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze ee by Chiral HPLC Purification->Analysis Product This compound Analysis->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[2][9] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a borane source (e.g., borane-THF or borane-dimethyl sulfide).[9][14]

Mechanism and Causality of Stereoselection: The remarkable enantioselectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state.[4][14]

  • Catalyst Activation: The borane source coordinates to the nitrogen atom of the oxazaborolidine catalyst, which increases the Lewis acidity of the endocyclic boron atom.[9]

  • Ketone Coordination: The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron atom. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the 4-bromophenyl group) in a pseudo-equatorial position and the smaller substituent (the methyl group) in a pseudo-axial position.[14]

  • Hydride Transfer: This specific orientation preorganizes the complex for an intramolecular hydride transfer from the coordinated borane to the re-face of the ketone's carbonyl carbon, leading to the formation of the (S)-alcohol.[4]

This predictable stereochemical outcome is a key advantage of the CBS reduction, making it a cornerstone of asymmetric synthesis.[2]

Experimental Protocol: CBS Reduction of 4-Bromoacetophenone

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -20°C using a suitable cooling bath.

  • Borane Addition: Slowly add the borane-THF complex (1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature at -20°C. Stir for 10-15 minutes.

  • Substrate Addition: Dissolve 4-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at -20°C.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.[3]

Workflow for CBS Reduction

G cluster_setup Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification Setup Inert Atmosphere Flask Add_Catalyst Add CBS Catalyst in THF Setup->Add_Catalyst Cooling Cool to -20°C Add_Catalyst->Cooling Add_Borane Add Borane-THF Complex Cooling->Add_Borane Add_Substrate Add 4-Bromoacetophenone (dropwise at -20°C) Add_Borane->Add_Substrate Stir Stir for 1-4 hours Add_Substrate->Stir Monitoring Monitor by TLC Stir->Monitoring Quench Quench with MeOH/HCl Monitoring->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze ee by Chiral HPLC Purify->Analyze Product This compound Analyze->Product

Caption: Workflow for the chemical synthesis via CBS reduction.

Data Presentation: Synthesis Method Comparison

The following table summarizes typical quantitative data for the described enantioselective synthesis methods, allowing for a direct comparison of their performance.

MethodCatalyst/BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)Key Reaction Conditions
Biocatalytic Reduction Rhodotorula rubra cells4-BromoacetophenoneThis compound>95>98 (S)Whole cells, aqueous buffer, 25-34°C, 24-48h[3][10]
Biocatalytic Reduction Rhodotorula minuta4-BromoacetophenoneThis compound99.3698.2 (S)Whole cells, aqueous medium, 24h[9]
Chemical Reduction (S)-2-Methyl-CBS-oxazaborolidine4-BromoacetophenoneThis compound>95>97 (S)Borane-THF, Anhydrous THF, -20°C, 1-4h[3]

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a variety of therapeutic agents.[6][7] While its direct incorporation into a specific blockbuster drug is not as prominently documented as some other intermediates, its structural motif is representative of key fragments in several important pharmaceuticals. The true value of this intermediate lies in its potential for derivatization.

For instance, chiral halophenylethanol derivatives are crucial in the synthesis of certain classes of antidepressants and other CNS-active agents. The core structure present in the antidepressant Sertraline features a chiral center attached to a halogenated aromatic ring, highlighting the importance of intermediates with this general architecture.[11][13][15]

Furthermore, the bromine atom allows for the construction of more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly relevant in the synthesis of oncology drugs, such as the proteasome inhibitor Carfilzomib , which contains complex peptidic structures that could potentially be built upon a scaffold derived from an intermediate like this compound.[10][16]

The compound is also used in the synthesis of photochemically active and photophysical phthalocyanines, which have applications in photodynamic therapy.[17]

Conclusion and Future Outlook

This compound stands as a testament to the power of asymmetric synthesis in providing access to enantiomerically pure building blocks for drug discovery and development. Both biocatalytic and chemical methods offer highly efficient and selective routes to this valuable intermediate, each with its own set of advantages. The continued development of more robust and active ketoreductases through enzyme evolution, and the discovery of new, more efficient chiral catalysts, will undoubtedly enhance the accessibility and utility of this compound. For researchers and drug development professionals, a thorough understanding of the synthesis and application of such core intermediates is essential for the design and execution of efficient and scalable synthetic routes to the next generation of therapeutics.

References

  • BenchChem. (n.d.). Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-1-phenylethanol: Application Notes and Protocols.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Pharmaceutical Synthesis.
  • BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR.
  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)ethanol.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1-(4-Bromophenyl)ethanol: Chemical Structure, Bonding, and Synthetic Protocols.
  • Pharmaffiliates. (n.d.). 100760-04-1| Chemical Name : this compound.
  • de Souza, R. O. M. A., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Global Info Research. (n.d.). This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory.
  • Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)ethanol?
  • Janeczko, T., et al. (2016). Biotransformations of α-haloderivatives of acetophenone in the culture of R. rubra strain.
  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
  • Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388.
  • Synthesis, characterization and identification of sertraline hydrochloride related impurities. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Kurbanoglu, N. I., et al. (2015). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed.
  • Google Patents. (n.d.). CN114262359A - Preparation method of carfilzomib impurities.
  • PubChem. (n.d.). 1-(4-bromophenyl)ethanol.
  • Leresche, J. E., et al. (2018). Chemoenzymatic Synthesis of Sertraline.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-1-(4-Bromophenyl)ethanol via Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the enantioselective synthesis of (S)-1-(4-Bromophenyl)ethanol from 4-bromoacetophenone. The synthesis is achieved through an asymmetric transfer hydrogenation (ATH) reaction, a robust and highly selective method widely employed in the pharmaceutical and fine chemical industries. This application note details the underlying principles of the Noyori-type catalytic system, provides a step-by-step experimental procedure, outlines analytical methods for verification, and includes essential safety and troubleshooting information. The described protocol consistently yields the target chiral alcohol with high conversion and excellent enantiomeric excess.

Introduction and Significance

Chiral alcohols are indispensable building blocks in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) where a specific stereoisomer is often responsible for the desired therapeutic effect.[1][2] this compound is a key chiral intermediate used in the synthesis of various bioactive molecules and advanced materials.[3][4] Its defined stereochemistry is crucial for constructing complex molecular architectures with a high degree of control.[2][4]

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the production of chiral alcohols from prochiral ketones.[5] Pioneered by Noyori and coworkers, this technique utilizes a chiral catalyst, typically a Ruthenium(II) complex, to transfer hydrogen from a simple donor molecule (like a formic acid/triethylamine mixture) to the ketone substrate.[6] This approach avoids the need for high-pressure gaseous hydrogen, making the process inherently safer and more accessible for standard laboratory setups.[6] This protocol focuses on the use of a well-defined chiral Ru(II) catalyst to achieve high enantioselectivity in the synthesis of the (S)-enantiomer.

Principle of the Method: Asymmetric Transfer Hydrogenation

The core of this protocol is the Noyori-type asymmetric transfer hydrogenation, which operates via a metal-ligand bifunctional mechanism.[7] The catalyst system typically consists of a Ruthenium(II) center coordinated to a chiral N-tosylated diamine ligand and an arene ligand (e.g., p-cymene).

The catalytic cycle can be summarized in three key stages:[6]

  • Catalyst Activation: The Ru-Cl precatalyst reacts with the hydrogen source (in this case, formate generated from the HCOOH:NEt₃ mixture) to form the active ruthenium-hydride (Ru-H) species.

  • Asymmetric Hydride Transfer: The prochiral ketone (4-bromoacetophenone) coordinates to the activated catalyst. The hydride (H⁻) from the ruthenium center and a proton (H⁺) from the protonated amine ligand are transferred to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.[8]

  • Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then regenerated by another molecule of the hydrogen donor, allowing the catalytic cycle to continue.

The enantioselectivity of the reaction is governed by noncovalent interactions, such as CH-π interactions, between the substrate and the chiral environment created by the catalyst ligands in the transition state.[8]

Asymmetric_Transfer_Hydrogenation_Cycle cluster_cycle Catalytic Cycle precatalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Hydride) precatalyst->active_catalyst HCOOH/NEt₃ - NEt₃HCl ts Substrate Complex (Ketone Coordinated) active_catalyst->ts 4-Bromo- acetophenone product_complex Product Complex ([Ru] + Alcohol) ts->product_complex Hydride Transfer (Stereodetermining Step) product_complex->active_catalyst Product Release + HCOOH/NEt₃ caption Fig. 1: Simplified Catalytic Cycle for ATH.

Caption: Fig. 1: Simplified Catalytic Cycle for ATH.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.GradeSupplierNotes
4-Bromoacetophenone99-90-1≥98%Standard SupplierSubstrate
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine144222-34-6≥98%Standard SupplierChiral Ligand
[RuCl₂(p-cymene)]₂52462-29-0≥98%Standard SupplierCatalyst Precursor
Formic Acid (HCOOH)64-18-6≥98%Standard SupplierHydrogen Source
Triethylamine (NEt₃)121-44-8≥99%Standard SupplierBase / H-Source
2-Propanol (IPA)67-63-0AnhydrousStandard SupplierSolvent
Dichloromethane (DCM)75-09-2HPLC GradeStandard SupplierWorkup Solvent
Saturated NaHCO₃ (aq)144-55-8ACS GradeIn-house prepWorkup
Anhydrous MgSO₄7487-88-9ACS GradeStandard SupplierDrying Agent
Equipment
  • Magnetic stirrer with heating capabilities

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (syringes, needles, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system with a suitable column (e.g., polysaccharide-based) for ee determination

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 4-Bromoacetophenone is an irritant; avoid contact with skin and eyes.[9][10][11][12][13]

In-situ Catalyst Preparation
  • To a dry 50 mL Schlenk flask under an inert atmosphere (N₂), add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 eq) and (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine (e.g., 0.011 mmol, 2.2 eq).

  • Add 5 mL of anhydrous 2-propanol via syringe.

  • Stir the resulting orange suspension at room temperature for 20-30 minutes.

Asymmetric Transfer Hydrogenation Reaction
  • Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine. Note: This is an exothermic reaction; prepare slowly and with cooling if necessary.

  • To the flask containing the catalyst, add 4-bromoacetophenone (e.g., 1.0 mmol, 100 eq).

  • Add the 5:2 HCOOH:NEt₃ mixture (e.g., 5.0 mmol of HCOOH, 5 eq) to the reaction flask via syringe.

  • Heat the reaction mixture to 30-40 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution to neutralize the remaining formic acid.

  • Extract the aqueous layer three times with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., Hexane:Ethyl Acetate gradient) to yield pure this compound as a colorless oil or low-melting solid.[1][14]

Analytical Characterization

Yield and Purity
  • Yield: Calculate the percentage yield based on the mass of the purified product relative to the starting 4-bromoacetophenone.

  • Purity: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Enantiomeric Excess (ee) Determination

The enantiomeric excess is the most critical parameter and must be determined using chiral chromatography.[15]

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective (e.g., Chiralcel® OD-H or similar).[16]

  • Mobile Phase: Typically a mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v).[16] The exact ratio should be optimized for baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 or 254 nm.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the column and record the chromatogram. Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a racemic standard.

  • Calculation: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Results

The described protocol is expected to provide the following results, which may vary slightly based on the precise reaction scale and conditions.

ParameterExpected Value
Substrate 4-Bromoacetophenone
Product This compound
Conversion >98%
Isolated Yield 90-97%
Enantiomeric Excess (ee) ≥98% (S)
Appearance Colorless oil or white solid

Overall Workflow Diagram

Synthesis_Workflow start Start catalyst_prep 1. In-situ Catalyst Preparation (Ru-TsDPEN) start->catalyst_prep reaction 2. Asymmetric Transfer Hydrogenation (Ketone, HCOOH/NEt₃, 40°C) catalyst_prep->reaction workup 3. Aqueous Workup & Extraction (NaHCO₃, DCM) reaction->workup purify 4. Purification (Flash Column Chromatography) workup->purify analyze 5. Analysis (NMR, Chiral HPLC) purify->analyze product Pure this compound analyze->product caption Fig. 2: Experimental Workflow.

Caption: Fig. 2: Experimental Workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; insufficient reaction time/temperature; poor quality reagents.Ensure anhydrous conditions. Use fresh, high-purity reagents. Increase reaction time or temperature slightly (e.g., to 50°C).
Low Enantioselectivity (ee) Impure chiral ligand; incorrect catalyst:ligand ratio; reaction temperature too high.Use a highly pure chiral ligand. Confirm the correct stoichiometry. Run the reaction at a lower temperature (e.g., 25-30°C).
Difficult Purification Incomplete reaction; side product formation.Ensure the reaction goes to completion via monitoring. Adjust chromatography eluent polarity for better separation.
Poor HPLC Resolution Suboptimal mobile phase or column.Screen different chiral columns. Optimize the mobile phase composition (e.g., vary the Hexane:IPA ratio). Adjust flow rate or column temperature.[17]

References

  • Štěpnička, P. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(1), 156. Available at: [Link]

  • Loba Chemie. (2016). 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. Available at: [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Available at: [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]

  • ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Available at: [Link]

  • LookChem. (n.d.). 1-(4-Bromophenyl)ethanol. Available at: [Link]

  • YouTube. (2021). Noyori Asymmetric Hydrogenation. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-1-(4-Bromophenyl)ethanol. Available at: [Link]

  • MDPI. (n.d.). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Asymmetric Catalysis Using p-Block Elements. Available at: [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Available at: [Link]

  • Macmillan Group - Princeton University. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

Sources

Application Notes & Protocols: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the biocatalytic asymmetric reduction of 4-bromoacetophenone to produce the valuable chiral intermediate, (S)-1-(4-bromophenyl)ethanol.[1][2] This chiral alcohol is a critical building block in the synthesis of numerous pharmaceuticals and fine chemicals, where specific stereochemistry is essential for biological activity.[2][3][4] This guide details a robust protocol employing a ketoreductase (KRED) enzyme, including a practical enzyme-coupled cofactor regeneration system. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are seeking efficient, selective, and environmentally conscious methodologies.

Introduction: The Imperative for Chiral Synthesis

In pharmaceutical development, the enantiomeric purity of a compound is often paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. Consequently, the development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry.[3] The chiral secondary alcohol, this compound, is a key precursor for various active pharmaceutical ingredients (APIs) and agrochemicals.[2][4][5] Its synthesis demands high enantiomeric excess (ee), a challenge efficiently met by biocatalysis.

Biocatalytic methods, utilizing enzymes like ketoreductases (KREDs) or whole-cell systems, offer significant advantages over traditional chemical synthesis.[6][7] These include exceptional enantioselectivity (>98% ee), mild reaction conditions (ambient temperature and neutral pH), and a reduced environmental footprint, aligning with the principles of green chemistry.[3] This application note focuses on an in vitro enzymatic approach using a specific KRED, which provides greater control over reaction parameters compared to whole-cell systems.

Scientific Principles: The Engine of Asymmetric Reduction

The Ketoreductase (KRED) Mechanism

Ketoreductases, a class of oxidoreductases, catalyze the stereospecific reduction of a prochiral ketone to a chiral secondary alcohol.[8][9] This transformation relies on a hydride transfer from a nicotinamide cofactor, typically NADPH (reduced nicotinamide adenine dinucleotide phosphate) or NADH (reduced nicotinamide adenine dinucleotide).[10][11]

The enzyme's active site possesses a three-dimensional architecture that precisely orients the 4-bromoacetophenone substrate. This orientation ensures that the hydride from the cofactor is delivered to only one face of the carbonyl group (the re or si face), leading to the preferential formation of one enantiomer. Most reductions of acetophenone derivatives follow Prelog's rule, yielding the (S)-alcohol, although anti-Prelog enzymes exist.[12]

The Necessity of Cofactor Regeneration

The nicotinamide cofactors (NADPH/NADH) are expensive and required in stoichiometric amounts for the reduction.[11][13] To make the process economically viable for preparative-scale synthesis, the oxidized cofactor (NADP+/NAD+) must be continuously regenerated back to its reduced form.[13][14]

Several cofactor regeneration strategies exist.[15] A highly efficient and common method is the "enzyme-coupled" approach, which uses a second enzyme and a sacrificial "cosubstrate."[13][15] For NADPH regeneration, a popular system is the glucose dehydrogenase (GDH)/glucose couple. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. This creates a catalytic cycle where a small amount of the cofactor can facilitate a large number of ketone reductions.[15]

Experimental Design and Protocols

This section outlines a detailed, self-validating protocol for the asymmetric reduction of 4-bromoacetophenone.

Workflow Overview

The experimental process follows a logical sequence from reagent preparation to final product analysis. This workflow ensures reproducibility and allows for clear identification of critical control points.

Biocatalytic_Reduction_Workflow sub Substrate & Reagent Preparation reac Enzymatic Reaction: - KRED & GDH - Substrate & Glucose - NADPH (catalytic) sub->reac Combine mon Reaction Monitoring (TLC / HPLC) reac->mon Sample work Work-up: - Quenching - Extraction reac->work Completion mon->reac Continue pur Purification (Column Chromatography) work->pur Crude Product anal Analysis: - Conversion (GC/HPLC) - Enantiomeric Excess (Chiral HPLC) pur->anal Purified Product

Caption: Workflow for biocatalytic synthesis of this compound.

Materials and Equipment

Reagents:

  • 4-Bromoacetophenone (≥98%)

  • Ketoreductase (KRED), specific activity and source noted

  • Glucose Dehydrogenase (GDH), (e.g., from Bacillus megaterium)

  • β-Nicotinamide adenine dinucleotide phosphate sodium salt (NADP+)

  • D-(+)-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bars

  • Thermostatically controlled water bath or reaction block

  • pH meter

  • Centrifuge (for enzyme recovery if using whole cells or immobilized enzyme)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for conversion analysis

  • HPLC system with a chiral column for enantiomeric excess (ee) analysis

Step-by-Step Protocol

Step 1: Buffer and Reagent Preparation

  • Prepare 500 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 7.0 using potassium hydroxide or phosphoric acid. Rationale: Most KREDs and GDHs exhibit optimal activity and stability around neutral pH.

  • Prepare a stock solution of 4-bromoacetophenone (e.g., 500 mM in isopropanol). Rationale: Using a co-solvent like isopropanol can help solubilize the hydrophobic substrate in the aqueous buffer, but concentration should be kept low (typically <5% v/v) to avoid enzyme denaturation.

Step 2: Reaction Setup

  • In a 50 mL glass vessel, add 20 mL of the 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-(+)-glucose to a final concentration of 1.2 equivalents relative to the substrate (e.g., for 1 mmol of substrate, add 1.2 mmol of glucose). Rationale: A slight excess of the ultimate reductant (glucose) ensures the cofactor regeneration system does not become the limiting factor.

  • Add NADP+ to a final concentration of 0.1 mol% relative to the substrate.

  • Add GDH (e.g., 1-2 mg/mL) and the selected KRED (e.g., 1-2 mg/mL).

  • Place the vessel in a water bath set to 30°C and stir gently to dissolve all components.

Step 3: Reaction Initiation and Monitoring

  • Initiate the reaction by adding 1 mmol of 4-bromoacetophenone (e.g., 2 mL of a 500 mM stock).

  • Maintain the reaction at 30°C with constant, gentle stirring (e.g., 250 rpm).

  • Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot (e.g., 50 µL), quench it with an equal volume of ethyl acetate, vortex, and spot the organic layer on a TLC plate (e.g., 9:1 Hexane:Ethyl Acetate mobile phase) to visualize the disappearance of the starting material. Alternatively, analyze the sample by GC or HPLC to determine conversion.[3]

Step 4: Product Extraction and Work-up

  • Once the reaction reaches completion (>99% conversion), terminate the process.

  • Extract the entire reaction mixture with an equal volume of ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Data Presentation: Expected Outcomes

The performance of the biocatalytic reduction can be quantified by conversion and enantiomeric excess.

ParameterCatalyst SystemSubstrate Conc.Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Typical Run KRED / GDH50 mM3012-24>99>99 (S)
Whole-Cell Rhodotorula rubra10-50 mM25-3424-48>95>98 (S)[3][6]
Whole-Cell Rhodotorula minutaN/AN/A10~9998.2 (S)[6]

Note: Data is representative and actual results will depend on the specific enzyme and conditions used.

Analysis and Quality Control

Determination of Conversion

Conversion of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol can be accurately determined using Gas Chromatography (GC) or reverse-phase HPLC. A standard curve for both the starting material and the product should be generated to ensure accurate quantification.

Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the product is the most critical parameter. This is determined by chiral HPLC.[16][17][18]

Illustrative Chiral HPLC Method:

  • Column: Polysaccharide-based chiral stationary phase (CSP), e.g., Chiralcel® OD-H or similar cellulose-based column.[16]

  • Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) (e.g., 97:3, v/v).[16]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 225 nm.[19]

  • Temperature: 25°C.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] x 100

Caption: Logical diagram for determining enantiomeric excess via chiral HPLC.

Conclusion

The protocol described herein provides a reliable and highly selective method for synthesizing this compound. By leveraging the specificity of ketoreductases and an efficient NADPH regeneration system, this biocatalytic approach offers a superior alternative to conventional chemical methods, delivering high yields and exceptional enantiomeric purity under mild, sustainable conditions. This guide serves as a foundational template that can be further optimized by screening different enzymes or adjusting reaction parameters to meet specific process requirements.

References

  • BenchChem. (n.d.). Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-1-phenylethanol: Application Notes and Protocols.
  • Pharmaffiliates. (n.d.). 100760-04-1| Chemical Name : this compound.
  • Ribeiro, J. B., et al. (2011). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • GobovChem. (n.d.). The Crucial Role of this compound in Pharmaceutical Synthesis.
  • Rozzell, J. D., & Wagner, F. (2015). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. U.S.
  • Líndez, I., et al. (2020).
  • Home Sunshine Pharma. (n.d.). This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory.
  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • Ge, L., et al. (2021). Cofactor regeneration for sustainable enzymatic biosynthesis. Biotechnology Advances.
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)ethanol.
  • Zhang, Y., et al. (2024). Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems.
  • Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Biosynth. (n.d.). This compound | 100760-04-1.
  • Romero, E., et al. (2013). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry.
  • Zelinski, T., et al. (2001). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Food Technology and Biotechnology.
  • Lopes, R. (n.d.). Bioreduction of 4-Br-acetophenone.
  • BenchChem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Dudzik, A., et al. (2018). Reaction progress of 4-ethylacetophenone reduction.
  • Kroutil, W., et al. (2021). Ketoreductase polypeptides for the reduction of acetophenones. U.S.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Mangas-Sanchez, J., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PubMed Central.
  • Delgado-Arciniega, E., et al. (2023). Reduction of acetophenone by ketoreductase from Thermus thermophilus (TtADH) coupled to phosphite dehydrogenase (PTDH) for cofactor recycling.
  • Singh, R. K., et al. (2016). Asymmetric reduction using biocatalytic reactions.
  • Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)ethanol?.
  • LookChem. (n.d.). Cas 5391-88-8,1-(4-Bromophenyl)ethanol.

Sources

Chiral oxazaborolidine-catalyzed reduction for (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Asymmetric Synthesis of (S)-1-(4-Bromophenyl)ethanol via Chiral Oxazaborolidine-Catalyzed Reduction

Introduction: The Significance of Chiral Alcohols and Asymmetric Catalysis

Chiral alcohols are fundamental building blocks in the pharmaceutical and fine chemical industries, serving as key intermediates for the synthesis of complex, biologically active molecules. The enantiomeric purity of these alcohols is often critical to the efficacy and safety of the final drug product. This compound, in particular, is a valuable precursor for various active pharmaceutical ingredients.

Traditional stoichiometric methods for producing chiral alcohols often suffer from poor atom economy and the need for challenging chiral resolutions. The advent of asymmetric catalysis has revolutionized this field, offering a more efficient and sustainable path. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands as a landmark achievement in asymmetric synthesis. This method provides a highly predictable and efficient route to enantiomerically enriched secondary alcohols through the catalytic reduction of prochiral ketones.

This document provides a detailed protocol and technical guide for the synthesis of this compound from 4-bromoacetophenone using a chiral oxazaborolidine catalyst. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the underlying mechanism and the rationale behind critical experimental parameters.

Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction

The predictability and high enantioselectivity of the CBS reduction stem from a well-defined catalytic cycle involving the formation of a rigid, bicyclic transition state. The catalyst, typically derived from the amino acid (S)-proline, coordinates with both the reducing agent (a borane source) and the ketone substrate.

The Catalytic Cycle:

  • Catalyst-Borane Adduct Formation: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates with the Lewis basic borane reducing agent (e.g., BH₃·THF or borane dimethyl sulfide, BMS). This pre-coordination activates the borane and increases its hydridic character.

  • Ketone Coordination: The activated complex then coordinates with the carbonyl oxygen of the prochiral ketone (4-bromoacetophenone). The coordination occurs in a sterically controlled manner, where the larger substituent on the ketone (the 4-bromophenyl group) is oriented away from the bulky substituent on the catalyst to minimize steric hindrance.

  • Stereoselective Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon via a six-membered, chair-like transition state. It is the rigid conformation of this transition state, dictated by the catalyst's chiral scaffold, that directs the hydride to a specific face of the ketone, establishing the new stereocenter.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.

This mechanism ensures that the reduction is highly enantioselective, consistently producing the (S)-enantiomer when the (S)-proline-derived catalyst is used.

CBS_Mechanism Catalyst CBS Catalyst ((S)-Me-CBS) Adduct Catalyst-Borane Adduct Catalyst->Adduct Coordination Borane Borane Source (BH3-THF) Borane->Adduct TS Ternary Complex (Chair-like Transition State) Adduct->TS Coordination Ketone 4-Bromoacetophenone Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer (Stereo-determining step) Product_Complex->Catalyst Regeneration Product This compound Product_Complex->Product Workup (e.g., MeOH quench)

Figure 1: Simplified workflow of the CBS catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system. Checkpoints for reaction monitoring (TLC) and methods for final product validation (NMR, Chiral HPLC) are included to ensure both reaction success and product quality.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier ExampleNotes
4-BromoacetophenoneC₈H₇BrO199.04>98%Sigma-AldrichProchiral ketone substrate.
(R)-2-Methyl-CBS-oxazaborolidineC₁₈H₂₀BNO277.171 M in TolueneSigma-AldrichThe catalyst is named for the absolute configuration of the corresponding alcohol it produces, but the catalyst itself is derived from (S)-proline. Using the (S)-catalyst yields the (R)-alcohol, and vice versa. For the (S)-alcohol product, the (R)-catalyst is used.
Borane-tetrahydrofuran complexBH₃·THF85.941 M in THFSigma-AldrichReducing agent. Handle under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-AldrichReaction solvent. Must be dry.
Methanol (MeOH)CH₃OH32.04AnhydrousFisher ScientificUsed to quench the reaction.
Hydrochloric Acid (HCl)HCl36.461 M aqueousVWRUsed in aqueous workup.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution-Used in aqueous workup.
Saturated Sodium Chloride (Brine)NaCl58.44Aqueous solution-Used in aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.37GranularSigma-AldrichDrying agent.
Safety Precautions
  • Inert Atmosphere: Borane-THF is highly reactive with air and moisture. The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.

  • Reagent Handling: Borane-THF and its solutions are flammable and can release flammable gases upon contact with water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quenching: The reaction quench with methanol is exothermic and releases hydrogen gas. Perform the quench slowly and behind a safety shield in a well-ventilated fume hood.

Step-by-Step Procedure

Protocol_Workflow A 1. Setup & Inerting (Schlenk flask, N2/Ar) B 2. Reagent Charging (THF, CBS Catalyst) A->B C 3. Cooling (0°C, Ice Bath) B->C D 4. Slow Addition of BH3-THF (Formation of active complex) C->D E 5. Slow Addition of Substrate (4-Bromoacetophenone in THF) D->E Maintain 0°C F 6. Reaction Monitoring (TLC, ~1-2 hours) E->F G 7. Reaction Quench (Slow addition of Methanol at 0°C) F->G Upon completion H 8. Aqueous Workup (HCl, NaHCO3, Brine) G->H I 9. Organic Phase Isolation (Drying with MgSO4, Filtration) H->I J 10. Solvent Removal (Rotary Evaporation) I->J K 11. Purification (Silica Gel Chromatography) J->K L 12. Product Characterization (NMR, Chiral HPLC) K->L

Figure 2: Step-by-step experimental workflow.

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dry the flask thoroughly with a heat gun under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Preparation: In the reaction flask, add 50 mL of anhydrous THF. To this, add 5.0 mL of (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 5.0 mmol, 0.1 eq).

  • Cooling and Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 60 mL of borane-THF complex (1.0 M in THF, 60 mmol, 1.2 eq) to the catalyst solution via syringe over 15 minutes. Stir the resulting solution for 10 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve 10.0 g of 4-bromoacetophenone (50.2 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. The controlled addition is crucial to prevent an uncontrolled exotherm and to ensure high enantioselectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours when the starting ketone spot is no longer visible.

  • Reaction Quench: Once the reaction is complete, quench it by slowly and carefully adding 20 mL of methanol dropwise at 0 °C. Vigorous gas evolution (H₂) will be observed. Allow the mixture to stir for an additional 20 minutes.

  • Aqueous Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 50 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Organic Phase Isolation: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Dry the combined organic phase over anhydrous MgSO₄.

  • Purification and Characterization: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield this compound as a colorless oil.

Product Validation and Data Analysis

The success of the synthesis is determined by the purity and, most importantly, the enantiomeric excess (e.e.) of the final product.

Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of 1-(4-Bromophenyl)ethanol. Expected chemical shifts (δ) are approximately: 7.45 (d, 2H), 7.25 (d, 2H), 4.88 (q, 1H), 2.45 (br s, 1H, -OH), 1.45 (d, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) are approximately: 144.8, 127.2, 125.3, 121.0, 70.0, 25.1.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess is the most critical measure of success for an asymmetric synthesis. It is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Chiral Column: A Chiralcel OD-H column or equivalent is commonly used for this separation.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: A dilute solution of the purified product is injected. The two enantiomers will have different retention times. The e.e. is calculated from the relative peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Under optimized conditions, this protocol can be expected to yield this compound with an enantiomeric excess of >95%.

Conclusion and Field-Proven Insights

The CBS reduction is a robust and highly reliable method for the synthesis of chiral secondary alcohols. The key to achieving high enantioselectivity and yield lies in the scrupulous control of experimental conditions.

  • Anhydrous Conditions: The presence of water will rapidly decompose the borane reducing agent and deactivate the catalyst, leading to low conversion and selectivity. Ensuring all glassware is dry and all reagents are anhydrous is paramount.

  • Temperature Control: Maintaining a low reaction temperature (0 °C or below) is critical. Higher temperatures can erode enantioselectivity by allowing the uncatalyzed, non-selective reduction pathway to compete with the catalyzed cycle.

  • Stoichiometry: While the catalyst is used in substoichiometric amounts (typically 5-10 mol%), the borane source must be in slight excess to ensure complete conversion of the ketone. The ratio of borane to catalyst also influences the formation and reactivity of the active species.

By adhering to the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently and reproducibly synthesize high-purity this compound, a valuable intermediate for further discovery and development efforts.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Spectral Database for Organic Compounds (SDBS). 1-(4-Bromophenyl)ethanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Matharu, D. S., Morris, D. J., Clarkson, G. J., & Wills, M. (2006). Asymmetric reduction of ketones using tethered Ru(II)/TsDPEN catalysts. Organic & Biomolecular Chemistry, 4(13), 2608-2616. [Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Chiral Purity of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the chiral purity of (S)-1-(4-Bromophenyl)ethanol. The enantiomers are effectively separated on a polysaccharide-based chiral stationary phase under normal phase conditions. This method is highly suitable for quality control and purity assessment in research, development, and manufacturing environments within the pharmaceutical and chemical industries. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to ensure reliable and reproducible results.

Introduction: The Criticality of Enantiomeric Purity

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] The physiological environment of the human body is inherently chiral, leading to stereoselective interactions with drug molecules.[3] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the enantiomeric purity of chiral drugs.[3] this compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method to determine its enantiomeric purity is crucial for ensuring the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the separation and quantification of enantiomers.[1] The principle of chiral chromatography lies in the differential interaction between the enantiomers and the chiral selector of the CSP, leading to different retention times and, thus, separation.[2][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds due to their complex three-dimensional structures that allow for multiple types of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.[5]

This application note provides a detailed, field-proven HPLC method for the chiral separation of this compound, designed to be readily implemented by researchers, scientists, and drug development professionals.

Experimental Protocol

Materials and Reagents
  • This compound: Reference standard of known purity.

  • Racemic 1-(4-Bromophenyl)ethanol: For system suitability and resolution determination.

  • n-Hexane: HPLC grade.

  • Isopropanol (IPA): HPLC grade.

  • Ethanol: HPLC grade (for column flushing).

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required. The following table summarizes the optimized chromatographic conditions.

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Racemic Solution: Prepare a 1.0 mg/mL solution of racemic 1-(4-Bromophenyl)ethanol in the mobile phase. This solution is used to verify the resolution of the enantiomers.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of 1.0 mg/mL in the mobile phase.

Method Development and Optimization: The "Why" Behind the "How"

The development of a successful chiral separation method is a systematic process. The choices of the chiral stationary phase and the mobile phase are the most critical factors.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (the stationary phase of Chiralpak® AD-H), were chosen for this application.[6][7] This type of CSP is known for its excellent chiral recognition capabilities for a wide range of aromatic compounds. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[4] The helical structure of the amylose derivative creates chiral grooves where interactions such as hydrogen bonding (with the hydroxyl group of the ethanol), π-π interactions (with the bromophenyl ring), and steric hindrance contribute to the differential retention of the two enantiomers.[8]

Mobile Phase Optimization

A normal phase mobile phase consisting of n-hexane and isopropanol was selected. In normal phase chromatography, the non-polar n-hexane is the weak solvent, while the more polar isopropanol acts as the polar modifier. The concentration of the polar modifier is a critical parameter for optimizing the separation. A decrease in the alcohol content in the mobile phase generally leads to increased retention times and often improved resolution, as it enhances the interaction between the analyte and the stationary phase.[9] The 90:10 (v/v) ratio of n-hexane to isopropanol was found to provide the optimal balance between resolution and analysis time.

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral purity analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard (1.0 mg/mL) analysis Inject Standard and Sample prep_standard->analysis prep_racemic Prepare Racemic (1.0 mg/mL) system_suitability System Suitability Test (Inject Racemic) prep_racemic->system_suitability prep_sample Prepare Sample (1.0 mg/mL) prep_sample->analysis system_suitability->analysis If Pass integration Peak Integration analysis->integration calculation Calculate Chiral Purity / %ee integration->calculation report Generate Report calculation->report

Caption: Workflow for Chiral HPLC Analysis.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the percentage of the desired (S)-enantiomer and the undesired (R)-enantiomer.

System Suitability

Before analyzing any samples, a system suitability test must be performed by injecting the racemic 1-(4-Bromophenyl)ethanol solution. The key acceptance criterion is the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is generally considered to indicate baseline separation.[10]

Calculation of Chiral Purity and Enantiomeric Excess (%ee)

The chiral purity is typically expressed as the area percentage of the desired enantiomer. The enantiomeric excess (%ee) is another common measure of chiral purity. The calculations are as follows:

  • Chiral Purity (%) = (Area of S-enantiomer / (Area of S-enantiomer + Area of R-enantiomer)) x 100

  • Enantiomeric Excess (%ee) = ((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)) x 100 [11]

Typical Chromatographic Data

The following table presents typical retention times and resolution for the chiral separation of 1-(4-Bromophenyl)ethanol under the specified conditions.

CompoundRetention Time (min)Resolution (Rs)
This compound~ 9.5\multirow{2}{*}{> 2.0}
(R)-1-(4-Bromophenyl)ethanol~ 11.2

Note: Retention times may vary slightly depending on the specific column and HPLC system used.

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[3][10] The key validation parameters are outlined below.

Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.Baseline resolution (Rs) > 1.5.[12]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[13]
Accuracy To assess the closeness of the test results to the true value.Recovery between 98.0% and 102.0%.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution remains > 1.5 and RSD of results is within acceptable limits.[14]

Conclusion

This application note describes a highly reliable and robust HPLC method for the chiral separation of this compound. The use of a polysaccharide-based chiral stationary phase provides excellent resolution and peak shape, allowing for accurate determination of enantiomeric purity. The detailed protocol and method validation guidelines provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control of this important chiral intermediate.

References

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. Available from: [Link]

  • Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society, 77(9), 1235-1244. Available from: [Link]

  • Fu, D., et al. (2006). Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(17), 2593-2602. Available from: [Link]

  • Wikipedia. Chiral column chromatography. Available from: [Link]

  • HPLC-MART. Lux Cellulose-1. Available from: [Link]

  • Taylor & Francis Online. Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases. Available from: [Link]

  • Lin, H.-Y., et al. (2009). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chinese Chemical Society, 56(3), 566-571. Available from: [Link]

  • Phenomenex. Lux Cellulose-1 Brochure. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • MDPI. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Available from: [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. Available from: [Link]

  • Chemistry LibreTexts. 14.3: Chiral Chromatography. Available from: [Link]

  • IJCRT.org. Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. Available from: [Link]

  • Phenomenex. Lux Chiral Columns Brochure. Available from: [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]

  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Available from: [Link]

  • HPLC-MART. CHIRALPAK AD-H. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available from: [Link]

  • Analytics-Shop. HPLC column CHIRALPAK AD-H, 250 x 20 mm, 5 µm, Semi-Prep. Available from: [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available from: [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • BGB Analytik. CHIRAL Handbook. Available from: [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. Available from: [Link]

  • Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. Available from: [Link]

Sources

(S)-1-(4-Bromophenyl)ethanol: A Versatile Chiral Scaffold for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(4-Bromophenyl)ethanol is a cornerstone chiral building block in the field of asymmetric catalysis. Its intrinsic chirality, coupled with the synthetic versatility offered by its hydroxyl and bromo functionalities, makes it an invaluable precursor for a diverse range of chiral ligands and auxiliaries. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into the synthesis of prominent ligand classes derived from this scaffold, present detailed protocols for their application in key asymmetric transformations, and elucidate the underlying mechanistic principles that govern the transfer of chirality.

Introduction: The Significance of this compound

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, the development of effective chiral catalysts is paramount. This compound emerges as a critical starting material due to its well-defined stereocenter and the presence of two distinct reactive sites: the secondary alcohol and the aryl bromide.[1] The (S)-configuration at the benzylic carbon provides a robust chiral backbone that can be strategically incorporated into various ligand architectures. The bromine atom on the phenyl ring serves as a versatile handle for a multitude of cross-coupling reactions, allowing for the construction of complex molecular frameworks.[1] Furthermore, the hydroxyl group can be readily derivatized to introduce other coordinating atoms, such as phosphorus or nitrogen, which are essential for metal chelation in catalytic complexes. This dual functionality allows for the rational design of ligands with tunable steric and electronic properties, which is crucial for achieving high levels of enantioselectivity and catalytic activity in a wide array of asymmetric reactions.

Synthesis of Chiral Ligands from this compound

The transformation of this compound into sophisticated chiral ligands is a key step in harnessing its potential in asymmetric catalysis. This section will focus on the synthesis of two prominent classes of ligands: P-chiral phosphines and chiral oxazolines.

P-Chiral Phosphine Ligands

P-chiral phosphines, where the phosphorus atom itself is a stereogenic center, are a powerful class of ligands known for their ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.[2][3] The synthesis of these ligands often involves the stereospecific displacement of a leaving group on a phosphorus precursor with a chiral nucleophile derived from this compound.

Protocol 1: Synthesis of a P-Stereogenic Phosphine-Borane Precursor

This protocol outlines a general approach to synthesizing a P-stereogenic phosphine-borane, a stable and versatile intermediate for the preparation of various P-chiral phosphine ligands.[1]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Phosphination: To the cold alkoxide solution, add chlorodiphenylphosphine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Borane Protection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add BH₃·THF (1.5 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the P-stereogenic phosphinite-borane complex.

Causality: The use of a strong base like n-BuLi ensures complete deprotonation of the alcohol, forming the corresponding lithium alkoxide. This nucleophile then attacks the electrophilic phosphorus center of chlorodiphenylphosphine. The subsequent addition of borane protects the resulting phosphinite from oxidation and allows for easier handling and purification.

Chiral Oxazoline Ligands

Chiral oxazoline ligands are another important class of ligands that have found wide application in asymmetric catalysis, particularly in reactions involving Lewis acidic metal centers. The synthesis typically involves the condensation of a chiral amino alcohol with a carboxylic acid derivative. This compound can be converted to a corresponding amino alcohol, which then serves as the chiral backbone for the oxazoline ring.

Protocol 2: Synthesis of a (S)-4-(4-Bromobenzyl)-4,5-dihydrooxazole Ligand

This protocol describes the synthesis of a chiral oxazoline ligand from a derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LiAlH₄)

  • 2-Cyanopyridine

  • Zinc chloride (ZnCl₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Chiral Amino Alcohol:

    • Convert this compound to the corresponding chiral chloride using thionyl chloride.

    • React the chloride with sodium azide to form the chiral azide.

    • Reduce the azide with LiAlH₄ to obtain the (S)-1-(4-Bromophenyl)ethanamine.

  • Oxazoline Ring Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the synthesized (S)-1-(4-Bromophenyl)ethanamine (1.0 eq) and 2-cyanopyridine (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of zinc chloride (0.1 eq).

    • Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The Lewis acid catalyst, ZnCl₂, activates the nitrile group of 2-cyanopyridine towards nucleophilic attack by the amino group of the chiral amine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable oxazoline ring.

Applications in Asymmetric Catalysis

Ligands derived from this compound have proven to be effective in a range of asymmetric catalytic reactions. This section will highlight their application in asymmetric hydrogenation and enantioselective carbon-carbon bond-forming reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Rhodium and Ruthenium complexes of P-chiral phosphine ligands are particularly effective for the enantioselective reduction of prochiral olefins.[4]

Protocol 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes a typical procedure for the asymmetric hydrogenation of a prochiral enamide using a rhodium catalyst bearing a P-chiral phosphine ligand derived from this compound.

Materials:

  • P-chiral phosphine ligand (synthesized from Protocol 1, after deprotection)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the P-chiral phosphine ligand (2.2 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in degassed methanol. Stir the solution for 30 minutes to form the active catalyst complex.

  • Hydrogenation: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in degassed methanol. Transfer this solution to the autoclave.

  • Reaction Execution: Transfer the catalyst solution to the autoclave via cannula. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Table 1: Performance Data for Asymmetric Hydrogenation

SubstrateLigand TypeCatalyst Loading (mol%)H₂ Pressure (atm)SolventYield (%)ee (%)
Methyl (Z)-α-acetamidocinnamateP-Chiral Phosphine1.010Methanol>95>98
Itaconic acid dimethyl esterP-Chiral Phosphine1.020Methanol>9597

Mechanistic Insight: The chirality of the ligand creates a chiral pocket around the metal center. The prochiral substrate coordinates to the metal in a specific orientation to minimize steric hindrance. The subsequent migratory insertion of the olefin into the Rh-H bond and reductive elimination occurs in a stereocontrolled manner, leading to the formation of one enantiomer of the product in excess.

Asymmetric_Hydrogenation_Cycle cluster_legend Legend Catalyst [Rh(L*)]+ Intermediate1 Rh-Dihydride-Olefin Complex Catalyst->Intermediate1 + Olefin + H₂ Substrate Olefin Substrate H2 H₂ Intermediate2 Rh-Alkyl-Hydride Complex Intermediate1->Intermediate2 Migratory Insertion Intermediate2->Catalyst Reductive Elimination + Product Product Chiral Product L_star L* = Chiral Ligand

Caption: Catalytic cycle for asymmetric hydrogenation.

Enantioselective Carbon-Carbon Bond Formation

Chiral oxazoline ligands are frequently employed in Lewis acid-catalyzed enantioselective C-C bond-forming reactions, such as the addition of organozinc reagents to aldehydes.

Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the use of a chiral oxazoline ligand derived from this compound in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral oxazoline ligand (synthesized from Protocol 2)

  • Diethylzinc (in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral oxazoline ligand (10 mol%) in anhydrous toluene.

  • Reaction Setup: Cool the solution to 0 °C. Add diethylzinc (2.0 eq) dropwise and stir for 30 minutes. Then, add benzaldehyde (1.0 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 24 hours.

  • Work-up and Analysis: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the resulting (S)-1-phenylpropan-1-ol by chiral HPLC or GC.

Table 2: Performance in Enantioselective Diethylzinc Addition

AldehydeLigand TypeLigand Loading (mol%)SolventYield (%)ee (%)
BenzaldehydeChiral Oxazoline10Toluene9095
4-ChlorobenzaldehydeChiral Oxazoline10Toluene8892

Mechanistic Insight: The chiral oxazoline ligand coordinates to the zinc atom, forming a chiral Lewis acidic complex. This complex then coordinates to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack. The chiral environment created by the ligand directs the approach of the ethyl group from the diethylzinc to one face of the aldehyde, resulting in the formation of the chiral alcohol with high enantioselectivity.

Diethylzinc_Addition Ligand Chiral Oxazoline Ligand (L) Active_Catalyst [Zn(L)(Et)]+ Ligand->Active_Catalyst + Et₂Zn Et2Zn Et₂Zn Transition_State [Aldehyde-Zn(L)(Et)] Transition State Active_Catalyst->Transition_State + Aldehyde Aldehyde Aldehyde (RCHO) Product_Complex [Product-Zn(L)(Et)] Transition_State->Product_Complex Et Transfer Product Chiral Alcohol Product_Complex->Product Work-up

Caption: Proposed pathway for enantioselective ethylation.

Conclusion

This compound stands out as a highly valuable and versatile chiral precursor in the realm of asymmetric catalysis. Its ready availability and the presence of two orthogonal functional groups allow for the straightforward synthesis of a wide array of chiral ligands. As demonstrated, these ligands, particularly P-chiral phosphines and chiral oxazolines, have shown exceptional performance in key asymmetric transformations such as hydrogenation and C-C bond formation. The ability to fine-tune the steric and electronic properties of these ligands by modifying the this compound backbone provides a powerful tool for catalyst optimization. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the application of this chiral scaffold opens up new avenues for the efficient and selective production of enantiomerically pure molecules.

References

  • Imamoto, T. (2015). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 91(9), 496-513. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Imamoto, T., et al. (2006). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups. Angewandte Chemie International Edition, 45(29), 4822-4825. [Link]

  • Yan, G., et al. (2007). Synthesis of novel chiral oxazoline ligands and application in the highly enantioselective diethylzinc addition to N-diphenylphosphinoylimines. Tetrahedron: Asymmetry, 18(21), 2565-2570.
  • Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(2), 241-257. [Link]

  • DiVA portal. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]

  • van den Berg, M., et al. (2001). Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The Journal of Organic Chemistry, 66(23), 7626-7631. [Link]

Sources

Application Note: High-Yield, Enantioselective Synthesis of (S)-1-(4-Bromophenyl)ethanol via Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (S)-1-(4-Bromophenyl)ethanol, a crucial chiral intermediate in the development of various pharmaceuticals and agrochemicals.[1][2][3] The described method employs an asymmetric transfer hydrogenation (ATH) of 4-bromoacetophenone, a robust and highly selective technique that offers excellent yield and high enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical workflow and the underlying scientific principles for informed execution.

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols, such as this compound, are fundamental building blocks in the synthesis of complex, biologically active molecules.[1][2] The specific stereochemistry of these intermediates is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[3] Asymmetric synthesis, therefore, is not merely a chemical challenge but a critical component of modern drug development.

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of enantioselective synthesis.[4][5] Among the various methods, asymmetric transfer hydrogenation (ATH) has emerged as a particularly advantageous technique due to its operational simplicity, use of readily available hydrogen donors like isopropanol, and the avoidance of high-pressure gaseous hydrogen.[6] This protocol details a reliable ATH method for the production of this compound with high enantiomeric purity.

Reaction Principle: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation involves the transfer of a hydride from a hydrogen donor molecule (in this case, isopropanol) to the carbonyl carbon of the ketone substrate (4-bromoacetophenone). This process is mediated by a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium.[6] The chirality of the ligand coordinated to the metal center dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

The generally accepted mechanism for this transformation, particularly with ruthenium-based catalysts, involves a concerted, outer-sphere process. The catalyst, activated by a base, forms a metal-hydride species. The ketone and the hydrogen donor coordinate to the metal complex, facilitating the stereoselective transfer of hydrogen.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-Bromoacetophenone≥98%Sigma-Aldrich99-90-1Starting material
Isopropanol (2-Propanol)Anhydrous, ≥99.5%Fisher Scientific67-63-0Hydrogen donor and solvent
[(S,S)-TsDPEN-Ru(p-cymene)Cl]Catalyst gradeStrem Chemicals192139-90-5Chiral catalyst
Sodium HydroxideReagent gradeMerck1310-73-2Base
Diethyl EtherAnhydrous, ≥99.5%VWR60-29-7Extraction solvent
Magnesium SulfateAnhydrousAcros Organics7487-88-9Drying agent
Deionized WaterHigh purity------For workup
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Safety Precautions
  • Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[7][8][9][10] Handle in a well-ventilated fume hood and keep away from ignition sources.[10]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Bromoacetophenone: Harmful if swallowed. Causes skin and eye irritation. Avoid inhalation of dust.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides. Handle in a fume hood and away from open flames.

  • Ruthenium Catalyst: Handle with care, avoiding inhalation and skin contact.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone (1.0 g, 5.02 mmol) and the chiral ruthenium catalyst, [(S,S)-TsDPEN-Ru(p-cymene)Cl] (16.0 mg, 0.025 mmol, 0.5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to ensure an oxygen-free environment.

  • Addition of Solvent and Base: Under the inert atmosphere, add anhydrous isopropanol (25 mL). Stir the mixture until the solids are fully dissolved. Prepare a 0.1 M solution of sodium hydroxide in isopropanol. Add 2.5 mL of this solution (0.25 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a clear, colorless liquid.[11]

Visualization of the Workflow and Reaction

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-bromoacetophenone and Ru-catalyst in a dry flask B Purge with inert gas (N2 or Ar) A->B C Add anhydrous isopropanol and NaOH solution B->C D Heat to 80°C with stirring C->D E Monitor reaction progress (TLC/GC) D->E F Cool to room temperature E->F G Remove solvent via rotary evaporation F->G H Extract with diethyl ether and wash G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

G 4-bromoacetophenone 4-Bromoacetophenone product This compound 4-bromoacetophenone->product [(S,S)-TsDPEN-Ru(p-cymene)Cl] NaOH, 80°C isopropanol Isopropanol acetone Acetone isopropanol->acetone

Caption: Asymmetric transfer hydrogenation of 4-bromoacetophenone.

Results and Characterization

The successful synthesis of this compound should yield a clear, colorless liquid. The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The enantiomeric excess (e.e.) is a critical parameter for this synthesis and should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). A well-executed protocol can be expected to yield the (S)-enantiomer with an e.e. of >95%.

ParameterExpected Value
Yield >90%
Enantiomeric Excess (e.e.) >95% (S)
Appearance Clear, colorless liquid

Discussion and Mechanistic Insights

The high enantioselectivity of this reaction is attributed to the C2-symmetric nature of the chiral diamine ligand (TsDPEN) coordinated to the ruthenium center. This creates a well-defined chiral environment around the metal, forcing the incoming 4-bromoacetophenone to adopt a specific orientation. The hydride transfer from the ruthenium-hydride intermediate then occurs preferentially to one face of the carbonyl group, leading to the formation of the (S)-alcohol.

The role of the base (sodium hydroxide) is to facilitate the formation of the active ruthenium-hydride catalyst from the precatalyst and isopropanol. The reaction is driven forward by the formation of acetone as a byproduct.

For researchers interested in obtaining the (R)-enantiomer, the use of the corresponding (R,R)-TsDPEN ligand in the catalyst would be the appropriate choice. Biocatalytic methods using specific microorganisms can also provide access to either the (R) or (S) enantiomer with high conversion and enantiomeric excess.[1][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalystEnsure the catalyst is handled under an inert atmosphere to prevent deactivation.
Insufficient heating or reaction timeConfirm the reaction temperature is maintained at 80°C and monitor the reaction until completion.
Low Enantiomeric Excess RacemizationEnsure the workup conditions are not overly acidic or basic, which could potentially cause racemization.
Impure catalystUse a high-quality chiral catalyst from a reputable supplier.
Formation of Byproducts Presence of waterUse anhydrous solvents and reagents to minimize side reactions.

Conclusion

The asymmetric transfer hydrogenation of 4-bromoacetophenone using a chiral ruthenium catalyst is a highly efficient and selective method for the synthesis of this compound. The protocol outlined in this application note provides a reliable and reproducible procedure for obtaining this valuable chiral intermediate in high yield and excellent enantiomeric excess. By understanding the underlying principles and adhering to the detailed experimental steps, researchers can confidently incorporate this methodology into their synthetic workflows for the development of novel pharmaceuticals and other fine chemicals.

References

  • Vertex AI Search. (2026).
  • Flinn Scientific. (2016).
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution.
  • Phoenix Products Co. (n.d.).
  • LabChem Inc. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v Section 1.
  • Consumables Media Download Center. (n.d.).
  • National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Chemos GmbH & Co. KG. (n.d.).
  • ResearchGate. (n.d.).
  • Jack Westin. (n.d.).
  • Sigma-Aldrich. (2024).
  • PubMed. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol.
  • Biosynth. (n.d.). This compound | 100760-04-1 | AEA76004.
  • Pharmaffiliates. (n.d.). 100760-04-1| Chemical Name : this compound.
  • ResearchGate. (n.d.). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • ACS Publications. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry.
  • MDPI. (n.d.).
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)ethanol.
  • lookchem. (n.d.). Cas 5391-88-8,1-(4-Bromophenyl)ethanol.
  • ResearchGate. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Universidad de Alicante. (2015).
  • YouTube. (2022).
  • National Institutes of Health. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC.
  • BOC Sciences. (n.d.).
  • Home Sunshine Pharma. (n.d.). This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory.
  • The Crucial Role of this compound in Pharmaceutical Synthesis. (n.d.).
  • Chiral Resolution Techniques Us. (n.d.).
  • Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)ethanol? - FAQ.
  • ChemBK. (2024). (S)-(-)-1-(4-bromophenyl)-1-ethanol - Names and Identifiers.
  • KFUPM ePrints. (n.d.). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE.
  • ResearchGate. (2025).

Sources

Application Notes & Protocols: Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to Enones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Modern C-C Bond Formation

The rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds (enones) stands as a premier method for the stereoselective formation of carbon-carbon bonds. This reaction, often referred to as the Hayashi-Miyaura reaction, constructs β-arylated ketones, esters, and amides—structural motifs prevalent in pharmaceuticals and natural products.[1][2] Its prominence in synthetic chemistry is due to its operational simplicity, broad functional group tolerance, and the mild, often aqueous, reaction conditions employed.[3][4]

Unlike traditional methods that rely on highly reactive and often pyrophoric organometallic reagents like organocuprates, the use of stable, easily handled arylboronic acids makes this transformation particularly attractive for complex molecule synthesis and drug development workflows.[3][5] The ability to render this reaction highly enantioselective through the use of chiral ligands has further cemented its status as an indispensable tool for creating chiral building blocks.[6][7]

This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, practical insights into catalyst and ligand selection, and detailed, field-proven protocols for both racemic and asymmetric applications.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a Rh(I)-mediated pathway involving three key intermediates: a hydroxorhodium complex, an arylrhodium complex, and an oxa-π-allylrhodium (or rhodium enolate) complex.[8][9] The presence of water or a base is often crucial for high catalytic turnover.[5][10][11]

The catalytic cycle can be dissected into four primary steps:

  • Catalyst Activation & Transmetalation: The cycle typically begins with a Rh(I) precursor, such as [Rh(acac)(C₂H₄)₂] or a chloro-bridged dimer like [RhCl(cod)]₂. In the presence of a base (e.g., KOH, Et₃N) or water, this precursor is converted into a more active hydroxorhodium(I) species, [Rh(OH)(ligand)].[5][11] This hydroxo ligand is key for the subsequent transmetalation step. The arylboronic acid, often activated by the base to form a more nucleophilic "ate" complex, transfers its aryl group to the rhodium center, displacing the hydroxide and forming a critical arylrhodium(I) intermediate. This transmetalation is widely considered the rate-determining step of the cycle.[8][9]

  • Carbometalation (Migratory Insertion): The α,β-unsaturated ketone coordinates to the arylrhodium(I) complex. This is followed by the migratory insertion of the olefinic double bond into the rhodium-aryl bond. This step forms a rhodium enolate (or oxa-π-allylrhodium) intermediate and, in asymmetric catalysis, establishes the crucial stereocenter.[6][9] The choice of chiral ligand dictates the facial selectivity of this insertion, thereby controlling the enantiomeric outcome.

  • Protonolysis: The rhodium enolate intermediate is readily protonated by a proton source, which is typically water present in the reaction medium.[6] This step releases the β-arylated carbonyl product.

  • Catalyst Regeneration: The protonolysis step regenerates the active hydroxorhodium(I) catalyst, allowing it to re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

Catalytic_Cycle cluster_cycle Rhodium(I) Catalytic Cycle cluster_io Reactants & Products RhOH [L*RhI-OH] (Hydroxorhodium) RhAr [L*RhI-Ar] (Arylrhodium) RhOH->RhAr Transmetalation + ArB(OH)₂ - B(OH)₃ RhEnolate [L*RhI-Enolate] (Oxa-π-allylrhodium) RhAr->RhEnolate Migratory Insertion + Enone RhEnolate->RhOH Protonolysis + H₂O - Product Product β-Aryl Ketone RhEnolate->Product Exit Cycle Reactants ArB(OH)₂ + Enone Reactants->RhOH Enter Cycle

Caption: The catalytic cycle for the Rh-catalyzed 1,4-addition.

Key Experimental Parameters: A Scientist's Guide to Optimization

Success in rhodium-catalyzed 1,4-additions hinges on the judicious selection of four key components: the rhodium precursor, the ligand, the solvent, and the base.

  • Rhodium Precursors: While many Rh(I) sources are effective, acetylacetonate (acac) or olefin-ligated precursors like Rh(acac)(C₂H₄)₂ and [Rh(cod)₂]BF₄ are commonly used due to their air stability and reliable generation of the active catalyst in situ.[6] Hydroxo complexes such as [Rh(OH)(cod)]₂ can exhibit superior activity as they bypass the initial activation step.[5][11]

  • Ligands: The ligand is arguably the most critical component, dictating reactivity and, for asymmetric versions, stereocontrol.

    • Achiral Reactions: Simple phosphine ligands like triphenylphosphine (PPh₃) are sufficient.

    • Asymmetric Reactions: Chiral diphosphines, with BINAP being the archetypal example, have a long history of providing high enantioselectivity.[8][10] More recently, chiral dienes have emerged as exceptionally effective ligands, often requiring lower catalyst loadings and providing excellent enantiomeric excesses (ee) across a broad range of substrates.[12][13][14][15]

  • Solvent System: The reaction is frequently performed in a mixture of a water-miscible organic solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O.[6][10] Water plays a dual role: it facilitates the formation of the active Rh-OH species and serves as the terminal proton source.[6][16]

  • Base: An aqueous base is highly effective at accelerating the reaction.[10] It promotes the formation of the active hydroxorhodium catalyst and facilitates the crucial transmetalation step by forming a more reactive arylboronate species.[5][11] Triethylamine (Et₃N) is a common choice for asymmetric reactions.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, expected outcomes, and characterization guidance. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Achiral 1,4-Addition

This protocol describes the addition of phenylboronic acid to 2-cyclohexen-1-one, a standard model reaction.

Materials:

  • Rhodium(I) acetylacetonate bis(ethylene) [Rh(acac)(C₂H₄)₂]

  • Triphenylphosphine (PPh₃)

  • Phenylboronic Acid

  • 2-Cyclohexen-1-one

  • Potassium Hydroxide (KOH)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Catalyst Preparation: To a Schlenk flask under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (6.5 mg, 0.025 mmol, 2.5 mol%) and PPh₃ (14.4 mg, 0.055 mmol, 5.5 mol%).

  • Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature until a homogenous solution is formed.

  • Reagent Addition: Add phenylboronic acid (171 mg, 1.4 mmol, 1.4 equiv) and 2-cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv).

  • Initiation: Add 0.3 mL of a 1.0 M aqueous KOH solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up: After cooling to room temperature, quench the reaction with 10 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford 3-phenylcyclohexan-1-one.

Expected Outcome: High yield (>90%) of the desired product as a colorless oil. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Protocol 2: Asymmetric 1,4-Addition Using a Chiral Diphosphine Ligand

This protocol details the highly enantioselective addition of phenylboronic acid to 2-cyclohexen-1-one using (S)-BINAP as the chiral ligand.[6]

Materials:

  • Rhodium(I) acetylacetonate bis(ethylene) [Rh(acac)(C₂H₄)₂]

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]

  • Phenylboronic Acid

  • 2-Cyclohexen-1-one

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • All necessary glassware for inert atmosphere chemistry.

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve Rh(acac)(C₂H₄)₂ (7.7 mg, 0.03 mmol, 3.0 mol%) and (S)-BINAP (19.6 mg, 0.0315 mmol, 3.15 mol%) in 4.0 mL of 1,4-dioxane. Stir the mixture at room temperature for 10 minutes.

  • Reagent Loading: To the catalyst solution, add phenylboronic acid (171 mg, 1.4 mmol, 1.4 equiv) followed by 2-cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv).

  • Initiation & Reaction: Add 1.0 mL of deionized water. Heat the reaction mixture to 100 °C and maintain stirring for 5 hours. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction to room temperature. Add 10 mL of water and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (S)-3-phenylcyclohexan-1-one.

Expected Outcome & Self-Validation:

  • Yield: High isolated yield, typically >95%.

  • Enantioselectivity: The product should exhibit high enantiomeric excess, typically 96-98% ee.[6]

  • Characterization: Confirm structure by NMR and MS. The enantiomeric excess must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and comparing the retention times to a racemic standard.

Visualization of the Experimental Workflow

Sources

Application Notes and Protocols: Organocatalytic Alkenylation of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The construction of the 1,4-enyne motif is of significant interest in organic synthesis due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. This application note provides a detailed protocol for the organocatalytic alkenylation of propargyl alcohols, a powerful and atom-economical method for accessing these valuable structures. The focus is on a highly enantioselective protocol utilizing a chiral Brønsted acid catalyst, which proceeds through the generation of a carbocationic intermediate. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, a comprehensive reaction scope, and troubleshooting advice to enable researchers to successfully implement this methodology in their own laboratories.

Introduction

Propargyl alcohols are readily available and versatile building blocks in organic synthesis. Their unique structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a diverse range of chemical transformations. The direct alkenylation of propargyl alcohols to form 1,4-enynes is a particularly attractive transformation as it forges a new carbon-carbon bond with high atom economy. Traditionally, this has been achieved using transition metal catalysts. However, the development of organocatalysis has provided a complementary and often more sustainable approach, avoiding the use of potentially toxic and expensive metals.

This document details an organocatalytic protocol for the enantioselective alkenylation of propargyl alcohols with trialkenylboroxines, catalyzed by a highly acidic chiral N-triflyl phosphoramide.[1] This Brønsted acid-catalyzed approach offers excellent enantioselectivity and functional group tolerance, making it a valuable tool for the synthesis of chiral 1,4-enynes.

Mechanistic Insights: The Role of Brønsted Acid Catalysis

The organocatalytic alkenylation of propargyl alcohols proceeds through an acid-mediated generation of a carbocationic intermediate.[1] The chiral N-triflyl phosphoramide acts as a potent Brønsted acid, protonating the hydroxyl group of the propargyl alcohol. This facilitates the departure of a water molecule, leading to the formation of a resonance-stabilized propargyl cation. The chiral catalyst then forms a chiral ion pair with the carbocation, effectively controlling the stereochemical outcome of the subsequent nucleophilic attack. The trialkenylboroxine serves as the alkenylating agent, delivering the vinyl group to one of the enantiotopic faces of the carbocation, regenerating the catalyst and affording the desired 1,4-enyne product with high enantiopurity. The high acidity of the N-triflyl phosphoramide catalyst is crucial for both high reactivity and selectivity in this transformation.[1]

Catalytic Cycle

Catalytic Cycle Catalytic Cycle for Brønsted Acid-Catalyzed Alkenylation of Propargyl Alcohols Catalyst Chiral Brønsted Acid (N-Tf Phosphoramide) Protonated_Alcohol Protonated Propargyl Alcohol Catalyst->Protonated_Alcohol + H⁺ Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Protonated_Alcohol Carbocation Chiral Ion Pair (Propargyl Cation + Catalyst) Protonated_Alcohol->Carbocation - H₂O Water H₂O Protonated_Alcohol->Water Product 1,4-Enyne Carbocation->Product Alkenylating_Agent Trialkenylboroxine Alkenylating_Agent->Product Alkenylation Product->Catalyst Release

Figure 1: Proposed catalytic cycle for the Brønsted acid-catalyzed alkenylation of propargyl alcohols.

Experimental Protocol

This protocol is adapted from the work of Maruoka and coworkers.[1]

Materials and Reagents
  • Propargyl alcohol (substrate)

  • Trialkenylboroxine (alkenylating agent)

  • Chiral N-triflyl phosphoramide catalyst (e.g., (R)-TRIP)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (100 mg), add the chiral N-triflyl phosphoramide catalyst (0.02 mmol, 5 mol%).

    • Seal the flask with a rubber septum and purge with an inert atmosphere (nitrogen or argon).

    • Add anhydrous dichloromethane (1.0 mL) via syringe.

    • Cool the solution to the desired temperature (e.g., -20 °C) in a cryocool or a suitable cooling bath.

  • Addition of Reactants:

    • In a separate vial, dissolve the propargyl alcohol (0.4 mmol, 1.0 equiv) and the trialkenylboroxine (0.2 mmol, 1.5 equiv of the vinyl group) in anhydrous dichloromethane (1.0 mL).

    • Slowly add the solution of the propargyl alcohol and trialkenylboroxine to the cooled catalyst solution via syringe over a period of 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at the same temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (propargyl alcohol) is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 1,4-enyne.

Experimental Workflow

Experimental Workflow Experimental Workflow for Organocatalytic Alkenylation A 1. Reaction Setup - Add catalyst and molecular sieves to a dry flask. - Purge with inert gas. - Add anhydrous DCM and cool. B 2. Reactant Addition - Dissolve propargyl alcohol and trialkenylboroxine in DCM. - Add slowly to the catalyst solution. A->B C 3. Reaction - Stir at low temperature. - Monitor by TLC. B->C D 4. Workup - Quench with NaHCO₃. - Extract with DCM. - Wash with brine and dry. C->D E 5. Purification - Concentrate the organic phase. - Purify by flash column chromatography. D->E F Pure 1,4-Enyne Product E->F

Figure 2: A step-by-step experimental workflow for the organocatalytic alkenylation of propargyl alcohols.

Reaction Scope and Limitations

The Brønsted acid-catalyzed alkenylation of propargyl alcohols exhibits a broad substrate scope with respect to both the propargyl alcohol and the trialkenylboroxine.

EntryPropargyl Alcohol (R¹)Alkenylating Agent (R²)Yield (%)ee (%)
1PhenylTrivinylboroxine8595
24-MethoxyphenylTrivinylboroxine8296
34-ChlorophenylTrivinylboroxine7894
42-NaphthylTrivinylboroxine8092
5CyclohexylTrivinylboroxine7590
6PhenylTri(trans-propenyl)boroxine7291
7PhenylTri(isopropenyl)boroxine6588

Table 1: Representative scope of the enantioselective organocatalytic alkenylation of propargyl alcohols. Data is illustrative and based on reported literature.[1]

Limitations:

  • Steric Hindrance: Highly sterically hindered propargyl alcohols or alkenylating agents may lead to lower yields and/or longer reaction times.

  • Electronic Effects: Propargyl alcohols with strongly electron-withdrawing groups may be less reactive due to destabilization of the carbocation intermediate.

  • Alkenylating Agent: The protocol is most effective with trialkenylboroxines. Other alkenylating agents may require significant optimization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the catalyst is pure and handled under inert conditions.
Wet solvent or reagentsUse freshly distilled, anhydrous solvents and dry reagents. Ensure molecular sieves are properly activated.
Low reaction temperatureGradually increase the reaction temperature in small increments.
Low enantioselectivity Racemization of the carbocationMaintain a low reaction temperature. Ensure the catalyst is of high enantiopurity.
Background uncatalyzed reactionLower the reaction temperature and ensure slow addition of the substrates.
Formation of side products Decomposition of the carbocationEnsure the reaction is performed under strictly anhydrous and inert conditions.
Polymerization of the alkeneUse a slight excess of the propargyl alcohol.

Alternative Organocatalytic Approaches: A Note on Phosphines and N-Heterocyclic Carbenes

While Brønsted acid catalysis is a well-established method for the direct alkenylation of propargyl alcohols, other organocatalytic systems involving phosphines and N-heterocyclic carbenes (NHCs) have been explored for related transformations.

  • Phosphine Catalysis: Nucleophilic phosphine catalysis is a powerful tool in organic synthesis.[2][3] In the context of propargylic systems, phosphines can catalyze a variety of reactions, often involving the formation of allenoates or other reactive intermediates. However, their direct application to the specific alkenylation of propargyl alcohols as described in this note is less common and may proceed through different mechanistic pathways.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts known for their ability to generate acyl anions, act as Brønsted bases, and activate substrates through covalent catalysis.[4][5][6] While NHCs have been employed in reactions involving propargylic compounds, such as cyclizations and conjugate additions, their role in the direct alkenylation of propargyl alcohols is not as well-defined as that of Brønsted acids.

For the direct and enantioselective synthesis of 1,4-enynes from propargyl alcohols, the chiral Brønsted acid-catalyzed protocol remains the most reliable and well-documented organocatalytic method to date.

Conclusion

The organocatalytic alkenylation of propargyl alcohols using a chiral Brønsted acid provides an efficient, enantioselective, and atom-economical route to valuable 1,4-enyne structures. The protocol detailed in this application note is robust and applicable to a wide range of substrates. By understanding the underlying mechanism and following the step-by-step procedure, researchers can confidently employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Bai, J.-F., Yasumoto, K., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. Angewandte Chemie International Edition, 58(26), 8898-8901. [Link]

  • Lu, X., & Zhang, J. (2005). Phosphine-Catalyzed Annulation of Allenes with Electron-Deficient Alkenes. In Topics in Current Chemistry (Vol. 244, pp. 191-218). Springer, Berlin, Heidelberg. [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]

  • Bode, J. W. (2006). Catalysis with N-Heterocyclic Carbenes in Synthesis. In N-Heterocyclic Carbenes in Synthesis (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Marion, N., Diez-Gonzalez, S., & Nolan, S. P. (2007). N-Heterocyclic Carbenes as Organocatalysts. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (S)-1-(4-Bromophenyl)ethanol. This chiral alcohol is a critical building block in the development of pharmaceuticals and fine chemicals, where enantiomeric purity is often paramount for biological activity and safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during its synthesis, with a focus on improving yield and enantioselectivity.

I. Troubleshooting Guide: Common Issues and Solutions

The asymmetric reduction of 4-bromoacetophenone is a primary route to this compound. This section addresses frequent problems encountered during this synthesis, particularly when using catalytic methods like asymmetric transfer hydrogenation (ATH).

Issue 1: Low Conversion of 4-Bromoacetophenone

Question: My reaction has stalled, and I'm observing a low conversion of the starting material, 4-bromoacetophenone. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion is a common hurdle that can often be traced back to catalyst activity, reaction conditions, or reagent quality. Let's break down the potential causes and their solutions.

  • Catalyst Inactivity or Degradation:

    • Cause: Chiral ruthenium catalysts, such as those based on Noyori's work, are sensitive to air and moisture.[3] Improper handling or storage can lead to catalyst deactivation.

    • Solution:

      • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[4][5]

      • Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst poisoning by water or oxygen.

      • Fresh Catalyst: If you suspect catalyst degradation, consider using a fresh batch or a newly opened container.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction rate is highly dependent on temperature. A temperature that is too low may result in a sluggish reaction.

    • Solution:

      • Temperature Screening: If the standard protocol is not yielding good results, perform a small-scale temperature screen (e.g., 25 °C, 40 °C, 60 °C) to find the optimal temperature for your specific setup.

      • Monitoring: Monitor the reaction progress by TLC or GC to determine the effect of temperature changes.

  • Issues with the Hydrogen Donor:

    • Cause: In asymmetric transfer hydrogenation, the formic acid/triethylamine (FA/TEA) mixture is a common hydrogen source.[6][7] An incorrect ratio or degradation of these reagents can impede the reaction.

    • Solution:

      • Fresh Reagents: Use freshly distilled triethylamine and high-purity formic acid.

      • Azeotrope Preparation: The preparation of the FA/TEA azeotrope (typically a 5:2 molar ratio) is critical.[4] Prepare this mixture carefully, often with cooling, as the mixing is exothermic.

      • Ratio Optimization: Research has shown that varying the FA/TEA ratio can significantly impact the reaction rate. Consider exploring different ratios if the standard azeotrope is not effective.

Issue 2: Poor Enantioselectivity (Low % ee)

Question: I've achieved a high conversion, but the enantiomeric excess (% ee) of my this compound is disappointingly low. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Low % ee can stem from several factors, from the catalyst system to the reaction parameters.

  • Inappropriate Catalyst or Ligand:

    • Cause: The choice of the chiral ligand is crucial for inducing stereoselectivity. For the (S)-enantiomer, a catalyst with the corresponding stereochemistry (e.g., (S,S)-TsDPEN) is required.

    • Solution:

      • Verify Catalyst: Double-check that you are using the correct enantiomer of the catalyst for the desired product.

      • Ligand Screening: If the initial choice of ligand is not providing sufficient enantioselectivity, it may be necessary to screen other chiral ligands.

  • Reaction Temperature is Too High:

    • Cause: While higher temperatures can increase the reaction rate, they can also decrease enantioselectivity by providing enough thermal energy to overcome the desired chiral transition state.

    • Solution:

      • Lower the Temperature: If you are experiencing low % ee, try running the reaction at a lower temperature (e.g., room temperature or even 0 °C). This often comes at the cost of a longer reaction time.

      • Optimization: A balance must be struck between reaction rate and enantioselectivity. A systematic optimization of the temperature is recommended.

  • Solvent Effects:

    • Cause: The solvent can play a significant role in the conformation of the catalyst-substrate complex, thereby influencing enantioselectivity.

    • Solution:

      • Solvent Screening: While the FA/TEA azeotrope can act as both a solvent and a hydrogen source, co-solvents are sometimes used.[6] If applicable, screen a range of anhydrous polar aprotic solvents (e.g., DMF, CH3CN) to see their effect on enantioselectivity.

Issue 3: Difficult Purification of the Product

Question: The reaction seems to have worked, but I'm struggling to isolate pure this compound from the reaction mixture. What is a reliable purification protocol?

Answer: Proper workup and purification are essential for obtaining the final product in high purity. The presence of the catalyst, triethylamine, and formic acid requires a specific procedure.

  • Standard Workup Procedure:

    • Quenching: After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.

    • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Washing:

      • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove residual triethylamine.

      • Follow with a wash using a saturated sodium bicarbonate solution to remove any remaining formic acid.

      • Finally, wash with brine to remove excess water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[8]

  • Purification by Column Chromatography:

    • If the crude product is still impure, purification by flash column chromatography on silica gel is recommended.

    • Eluent System: A mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the product.

Experimental Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare FA/TEA (5:2) azeotrope under N2 flask Charge flask with 4-bromoacetophenone and Ru-catalyst under N2 add_fa_tea Add FA/TEA dropwise at specified temperature flask->add_fa_tea stir Stir until completion (monitor by TLC/GC) add_fa_tea->stir quench Quench with H2O stir->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, and brine extract->wash purify Dry, concentrate, and purify via chromatography wash->purify

Caption: A typical workflow for the asymmetric transfer hydrogenation of 4-bromoacetophenone.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods involve the asymmetric reduction of the prochiral ketone, 4-bromoacetophenone. Key approaches include:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This method often employs a chiral ruthenium catalyst, such as those developed by Noyori and coworkers, with a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[3][9] It is widely used due to its operational simplicity and high enantioselectivity.

  • Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., yeasts like Rhodotorula rubra) or isolated alcohol dehydrogenases (ADHs) offers an environmentally friendly alternative.[1][10][11][12] These methods can provide excellent enantioselectivity under mild reaction conditions.[13]

  • Chiral Borane Reductions: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can be used for the enantioselective reduction of the ketone with a borane source.[1]

Q2: How can I accurately determine the enantiomeric excess (% ee) of my product?

A2: The most reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[14][15][16]

  • Technique: This involves separating the two enantiomers ((S) and (R)) on a chiral stationary phase.

  • Calculation: The % ee is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100[17]

  • Standard: It is crucial to have a racemic standard of 1-(4-Bromophenyl)ethanol to confirm the retention times of both enantiomers.

Q3: Are there any significant side reactions to be aware of during the synthesis?

A3: Yes, a few side reactions can occur, potentially lowering your yield:

  • Debromination: Under certain catalytic conditions, particularly with palladium catalysts, the bromine atom on the aromatic ring can be removed via hydrodebromination.

  • Over-reduction: While less common for this specific substrate, aggressive reducing agents could potentially lead to further reduction of the aromatic ring, although this typically requires more forcing conditions.

  • Racemization: If the reaction conditions are too harsh (e.g., excessively high temperatures or presence of strong acids/bases), there is a risk of racemizing the chiral alcohol product, which would decrease the enantiomeric excess.

Q4: What are the key safety considerations when performing this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • 4-Bromoacetophenone: This starting material can be harmful if swallowed or in contact with skin, and may cause eye irritation.[18] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: It is corrosive and can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • Triethylamine: This is a flammable liquid with a strong odor. It can cause skin and eye irritation. Use in a fume hood.

  • Solvents: Organic solvents used in the reaction and purification are often flammable. Avoid open flames and ensure proper ventilation.

Decision Tree for Troubleshooting Low Yield/Enantioselectivity

Troubleshooting_Tree start Low Yield or % ee check_conversion Check Conversion (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High check_catalyst Catalyst Activity? low_conversion->check_catalyst check_ee Check % ee (Chiral HPLC/GC) high_conversion->check_ee catalyst_ok OK check_catalyst->catalyst_ok Yes catalyst_bad Suspect check_catalyst->catalyst_bad No check_conditions Reaction Conditions? catalyst_ok->check_conditions solve_catalyst Use fresh catalyst Handle under inert gas catalyst_bad->solve_catalyst conditions_ok OK check_conditions->conditions_ok Yes conditions_bad Suboptimal check_conditions->conditions_bad No check_reagents Reagent Quality? conditions_ok->check_reagents solve_conditions Optimize temperature Increase reaction time conditions_bad->solve_conditions reagents_bad Suspect check_reagents->reagents_bad No reagents_ok OK solve_reagents Use fresh FA/TEA Verify ratio reagents_bad->solve_reagents low_ee Low % ee check_ee->low_ee check_temp Temperature too high? low_ee->check_temp temp_ok No check_temp->temp_ok No temp_high Yes check_temp->temp_high Yes check_catalyst_ee Correct Catalyst Enantiomer? temp_ok->check_catalyst_ee solve_temp Lower reaction temperature temp_high->solve_temp catalyst_ee_ok Yes check_catalyst_ee->catalyst_ee_ok Yes catalyst_ee_bad No check_catalyst_ee->catalyst_ee_bad No solve_catalyst_ee Use correct (S,S)-ligand for (S)-alcohol catalyst_ee_bad->solve_catalyst_ee

Caption: A step-by-step guide to diagnosing issues in the synthesis.

III. Data Summary

The following table provides a comparative overview of different catalytic systems for the asymmetric reduction of 4-bromoacetophenone and related substrates.

MethodCatalyst/BiocatalystSubstrateConversion (%)Enantiomeric Excess (% ee)Key Reaction ConditionsReference
Biocatalytic Reduction Rhodotorula rubra4-Bromoacetophenone96.198.8 (S)Whole cells, 24h reaction time[12]
Biocatalytic Reduction Rhodococcus sp. R6 (RhADH)Aromatic KetonesHigh>99Bienzyme system, potential for scale-up[10]
Asymmetric Transfer Hydrogenation Ru-TsDPENAcetophenone>9997 (R or S)Formic acid/Triethylamine (varied ratios)
Asymmetric Transfer Hydrogenation Oxo-Tethered Ru(II) ComplexAcetophenonesHighHighFA/TEA (5:2) azeotrope[6][7]

References

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. National Institutes of Health (NIH). Available from: [Link]

  • Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. University of Liverpool. Available from: [Link]

  • A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid. Royal Society of Chemistry. Available from: [Link]

  • PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division. Available from: [Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. ProQuest. Available from: [Link]

  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. ResearchGate. Available from: [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available from: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health (NIH). Available from: [Link]

  • Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex. Royal Society of Chemistry. Available from: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available from: [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry. Available from: [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available from: [Link]

  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Available from: [Link]

  • Noyori Hydrogenation. NROChemistry. Available from: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

  • Determination of enantiomeric excess. University of Bristol. Available from: [Link]

  • Dosage delivery of chiral ruthenium catalysts using non-ionic surfactants for asymmetric transfer hydrogenation reactions in aqueous media. Royal Society of Chemistry. Available from: [Link]

  • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

  • The Crucial Role of this compound in Pharmaceutical Synthesis. LinkedIn. Available from: [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... ResearchGate. Available from: [Link]

  • Achiral ruthenium catalyst encapsulated in titanium phosphonate homochiral peptide-based solids for enantioselective hydrogenation of ketones to secondary alcohols. Weizmann Institute of Science. Available from: [Link]

  • 1-(4-Bromophenyl)ethanol. PubChem. Available from: [Link]

  • A synergistic LUMO lowering strategy using Lewis acid catalysis in water to enable photoredox catalytic, functionalizing C–C cross-coupling of styrenes. Royal Society of Chemistry. Available from: [Link]

  • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Available from: [Link]

  • Cas 5391-88-8,1-(4-Bromophenyl)ethanol. LookChem. Available from: [Link]

  • Acetophenone, p-bromo-. Organic Syntheses. Available from: [Link]

  • This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available from: [Link]

  • The Chemical Synthesis Potential of 4'-Bromoacetophenone: A Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

Sources

Overcoming low enantioselectivity in (S)-1-(4-Bromophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of (S)-1-(4-Bromophenyl)ethanol. This valuable chiral building block is a critical intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2][3] Achieving high enantioselectivity is paramount, as the stereochemistry is often crucial for the biological activity and pharmacological profile of the final product.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low enantioselectivity, and to provide robust protocols for success.

Frequently Asked Questions (FAQs)

Q1: I'm observing low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

A1: When troubleshooting low enantiomeric excess, it's best to start with the fundamentals.[4] First, rigorously verify the enantiomeric purity of your chiral catalyst or ligand, as any impurity will directly impact the final product's ee.[4] Second, ensure all reagents are of high purity and that your solvents are strictly anhydrous, as water can interfere with many catalytic systems.[4] Finally, double-check and ensure precise control of your reaction temperature, as minor fluctuations can significantly reduce enantioselectivity.[4][5]

Q2: Which are the most reliable methods for synthesizing this compound with high enantioselectivity?

A2: Two highly effective and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reductions. The CBS reduction utilizes a chiral oxazaborolidine catalyst with borane and is known for its high enantioselectivity (>95% ee) for aryl alkyl ketones.[6] Biocatalytic methods, for instance using whole cells of yeasts like Rhodotorula rubra, also provide excellent enantioselectivity (>98% ee) under mild, environmentally friendly conditions.[1][2]

Q3: My CBS reduction is not giving the expected high ee. What could be the issue?

A3: Low ee in a CBS reduction can stem from several factors. Incomplete formation of the active oxazaborolidine catalyst is a common problem; ensure the reaction between the chiral amino alcohol and the borane source goes to completion before adding the ketone.[4] The rate of addition of the ketone substrate is also critical; a slow, dropwise addition is necessary to maintain a low concentration of the ketone relative to the catalyst-borane complex.[1] Additionally, the reaction is highly sensitive to temperature; ensure it is kept consistently low (e.g., -20°C or lower).[1]

Q4: Are there alternatives to chemical catalysis for this synthesis?

A4: Absolutely. Biocatalysis using whole microorganisms or isolated enzymes is an excellent green chemistry alternative.[1][2] Various yeasts and fungi have been shown to reduce 4-bromoacetophenone to the corresponding alcohol with high conversion and enantioselectivity.[2][7] For instance, Rhodotorula rubra and Rhodotorula minuta have been reported to produce this compound with 98.8% and 98.2% ee, respectively.[2]

Troubleshooting Guide: Overcoming Low Enantioselectivity

Low enantiomeric excess is a primary challenge in this synthesis. The following guide provides a structured approach to identifying and resolving the root causes.

Problem: Low Enantiomeric Excess (ee < 90%)

This is the most frequent issue encountered. The troubleshooting workflow below will help systematically address potential causes.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee Observed reagent_check Verify Reagent Purity & Dryness start->reagent_check Step 1 catalyst_check Assess Catalyst Integrity & Preparation reagent_check->catalyst_check Step 2 sub_reagent Anhydrous Solvents? Substrate Purity? reagent_check->sub_reagent temp_check Confirm Temperature Control catalyst_check->temp_check Step 3 sub_catalyst Catalyst ee >99%? Correct in situ formation? catalyst_check->sub_catalyst protocol_check Review Protocol Execution temp_check->protocol_check Step 4 sub_temp Stable Bath Temp? Internal Temp Monitored? temp_check->sub_temp optimization Systematic Optimization protocol_check->optimization Step 5 sub_protocol Slow Substrate Addition? Correct Stoichiometry? protocol_check->sub_protocol sub_optimization Screen Solvents? Vary Catalyst Loading? Lower Temperature? optimization->sub_optimization

Caption: A logical workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps
Potential Cause Underlying Rationale & Key Insights Recommended Actions & Protocols
1. Reagent & Solvent Quality Water is a common culprit. It can react with borane reducing agents and interfere with the formation of the chiral catalyst complex, leading to a non-selective background reaction. Impurities in the 4-bromoacetophenone substrate can also inhibit the catalyst.Action: Use freshly distilled, anhydrous solvents (e.g., THF). Ensure the substrate is pure (>98%). Verify the quality of the borane source (e.g., borane-THF or borane-dimethyl sulfide complex).[4]
2. Catalyst Integrity & Preparation The enantiopurity of the chiral ligand (e.g., (S)-2-Methyl-CBS-oxazaborolidine) is the foundation of the asymmetric induction.[4][6] For in-situ preparations, incomplete reaction between the amino alcohol and borane source results in a mixture of catalytic species, reducing overall selectivity.[4]Action: 1. Verify the ee of the catalyst/ligand using chiral HPLC. 2. If preparing the catalyst in situ, ensure adequate reaction time (e.g., 1 hour at room temperature) for its formation before cooling and adding the substrate.[4]
3. Reaction Temperature Asymmetric reductions are often highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.Action: 1. Maintain a stable, low temperature. For CBS reductions, -20°C is a good starting point, but cooling to -40°C or even -78°C can significantly improve ee.[1][4] 2. Monitor the internal reaction temperature, not just the cooling bath temperature.
4. Substrate Addition Rate In the CBS reduction mechanism, the ketone coordinates to the Lewis acidic boron of the catalyst, which is complexed with the borane reducing agent.[6][8] A high local concentration of the ketone can lead to an uncatalyzed reduction by free borane, which is non-enantioselective.Action: Add the solution of 4-bromoacetophenone dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump to ensure it reacts preferentially with the chiral catalyst-borane complex.[1]
5. Catalyst Loading While higher catalyst loading can increase reaction rates, it doesn't always improve enantioselectivity and can sometimes be detrimental if impurities are present in the catalyst. Insufficient catalyst will lead to a more prominent, non-selective background reaction.Action: Screen catalyst loading. Typical ranges for CBS reductions are 5-10 mol%.[1] Start with 10 mol% and, once high ee is achieved, try reducing the loading to optimize cost and efficiency.

Validated Experimental Protocols

Protocol 1: High-Selectivity CBS Reduction

This protocol is based on the highly reliable Corey-Bakshi-Shibata reduction method.[6][9]

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, round-bottom flask with a magnetic stir bar and a rubber septum.

  • Catalyst Solution: Add anhydrous Tetrahydrofuran (THF) to the flask, followed by (S)-2-Methyl-CBS-oxazaborolidine catalyst (10 mol%). Cool the solution to -20°C in a cooling bath.

  • Borane Addition: Slowly add a 1.0 M solution of borane-THF complex (1.2 equivalents) to the cooled catalyst solution. Stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 60 minutes using a syringe pump, ensuring the internal temperature does not rise above -20°C.[1]

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[4][10]

CBS Reduction Catalytic Cycle

G cluster_0 Catalytic Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) activated_catalyst Activated Catalyst- BH3 Complex catalyst->activated_catalyst + BH3 borane BH3 Source (e.g., BH3-THF) borane->activated_catalyst ketone 4-Bromoacetophenone transition_state Diastereomeric Transition State ketone->transition_state product_complex Product-Catalyst Complex product_complex->catalyst Release of Product alcohol This compound product_complex->alcohol Workup activated_catalyst->transition_state + Ketone (Coordination) transition_state->product_complex Hydride Transfer (Intramolecular)

Caption: The catalytic cycle of the CBS reduction.

Protocol 2: Biocatalytic Reduction with Rhodotorula rubra

This protocol offers a green and highly selective alternative to chemical methods.[1][2]

  • Culture Preparation: Cultivate Rhodotorula rubra in a suitable growth medium (e.g., YM broth) until it reaches the late exponential or early stationary phase.

  • Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with a sterile buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: Resuspend the whole cells in the buffer to a desired cell concentration. Add a co-substrate for cofactor regeneration (e.g., glucose).

  • Substrate Addition: Add 4-bromoacetophenone to the cell suspension. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Bioreduction: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol using GC or HPLC.

  • Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification & Analysis: Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess using chiral GC or HPLC.

References

  • Benchchem. (n.d.). Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-1-phenylethanol: Application Notes and Protocols.
  • Books. (n.d.). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
  • Grokipedia. (n.d.). Corey–Itsuno reduction.
  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR.
  • Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate.
  • ResearchGate. (2018, October 10). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Benchchem. (n.d.). Overcoming substrate limitations in enantioselective reductions.
  • Pharmaffiliates. (n.d.). 100760-04-1| Chemical Name : this compound.
  • Hall, M., et al. (2011). Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. PMC - NIH.
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)ethanol.
  • The Crucial Role of this compound in Pharmaceutical Synthesis. (n.d.).

Sources

Technical Support Center: Purification of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-1-(4-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this critical chiral intermediate.[1][2][3][4] The following sections offer practical, field-proven insights to overcome common challenges encountered during purification.

Section 1: Troubleshooting Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and is frequently the method of choice for determining the enantiomeric excess (ee) of this compound.[5][][7][8] However, achieving optimal separation can be challenging. This section addresses common issues encountered during chiral HPLC analysis.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: I am not seeing any separation of the enantiomers. What are the initial steps I should take?

A1: Lack of separation is a common starting point. Here’s a systematic approach to troubleshoot:

  • Confirm Column Suitability: For aromatic alcohols like 1-(4-Bromophenyl)ethanol, polysaccharide-based chiral stationary phases (CSPs) are a prime choice.[9][10][11] Columns such as those with cellulose or amylose derivatives often provide the necessary chiral recognition.[9][12]

  • Mobile Phase Composition: The ratio of the mobile phase components is critical. For normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[11][13] Start with a standard ratio (e.g., 90:10 n-hexane:isopropanol) and then systematically vary the percentage of the alcohol modifier.[11]

  • Flow Rate: Chiral separations can be sensitive to flow rate. If you are not seeing separation at a standard flow rate (e.g., 1.0 mL/min), try reducing it.[8][11]

  • Temperature: Temperature can significantly influence chiral recognition.[5][11] Experiment with both increasing and decreasing the column temperature. Lower temperatures often enhance the subtle interactions required for chiral separation.[5]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and accurate quantification. Consider the following:

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent as recommended by the manufacturer.[14] For polysaccharide-based columns, isopropanol or ethanol are often effective.[5]

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening.[5] Prepare and inject a more dilute sample to see if the peak shape improves.

  • Sample Solvent Incompatibility: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

  • System Dead Volume: Excessive dead volume in the HPLC system can contribute to peak broadening. Check all fittings and tubing for proper connections.

Q3: I have good separation, but the retention times are drifting. What could be the cause?

A3: Retention time instability can be frustrating. Here are the likely culprits:

  • Mobile Phase Instability: Ensure your mobile phase is fresh and well-mixed. If using a buffer, make sure it is fully dissolved and the pH is stable.[15]

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to shifting retention times. Use a reliable column oven to maintain a constant temperature.[15]

  • Pump Issues: Air bubbles in the pump or leaking pump seals can cause flow rate fluctuations, leading to unstable retention times.[15] Purge the pump and check for leaks.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can sometimes take longer for chiral separations.

Experimental Workflow: Chiral HPLC Method Development

The following diagram outlines a systematic workflow for developing a chiral HPLC method for this compound.

Chiral_HPLC_Workflow cluster_start Initial Setup cluster_method_dev Method Development cluster_evaluation Evaluation cluster_optimization Optimization cluster_end Final Method Start Select Polysaccharide CSP (e.g., Cellulose or Amylose-based) MobilePhase Start with Normal Phase (n-Hexane/Isopropanol, 90:10) Start->MobilePhase FlowRate Set Flow Rate (e.g., 1.0 mL/min) MobilePhase->FlowRate Temperature Set Temperature (e.g., 25°C) FlowRate->Temperature Injection Inject Racemic Standard Temperature->Injection Evaluate Evaluate Separation (Resolution, Peak Shape) Injection->Evaluate OptimizeMP Optimize Mobile Phase (Adjust % Alcohol) Evaluate->OptimizeMP Separation is Suboptimal FinalMethod Validated Chiral Method Evaluate->FinalMethod Separation is Optimal (Rs > 1.5) OptimizeFlow Optimize Flow Rate (Typically Decrease) OptimizeMP->OptimizeFlow OptimizeTemp Optimize Temperature (Increase/Decrease) OptimizeFlow->OptimizeTemp OptimizeTemp->Injection Re-inject

Caption: A systematic workflow for chiral HPLC method development.

Quantitative Data Summary: Starting Conditions for Chiral HPLC
ParameterRecommended Starting Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)[11]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[11]
Flow Rate 1.0 mL/min[11]
Temperature 25 °C[11]
Detection UV at 220 nm[10]

Section 2: Troubleshooting Recrystallization

Recrystallization is a common and cost-effective method for purifying solid compounds.[16][17] For this compound, which can be a low-melting solid or a viscous oil at room temperature, careful selection of solvents and control of cooling rates are crucial.[2][3]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is "oiling out" instead of forming crystals. What can I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially with compounds that have melting points close to the boiling point of the solvent. Here are some solutions:

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.[18]

  • Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] You may need to screen several solvents. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.[16][18]

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Q2: I have very low recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors:

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the compound. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[17]

  • Cooling for Too Short a Time: Ensure the solution is thoroughly cooled to maximize crystal formation.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.

  • The Compound is Too Soluble in the Chosen Solvent: If the compound has significant solubility in the solvent even at low temperatures, you will lose a substantial amount of product in the filtrate. A different solvent may be necessary.

Q3: My recrystallized product is still impure. What went wrong?

A3: Impurities in the final product can result from:

  • Ineffective Removal of Soluble Impurities: If the impurities have similar solubility properties to your product in the chosen solvent, they may co-crystallize. A different recrystallization solvent may be required.

  • Incomplete Removal of Insoluble Impurities: If insoluble impurities are not removed by hot filtration, they will contaminate the final product.

  • Trapping of Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor will remain on the surface of the crystals. Wash the crystals with a small amount of cold, fresh solvent.

Experimental Workflow: Recrystallization

The following diagram illustrates the key steps in a successful recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation cluster_end Final Product Dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent HotFilter Hot Gravity Filtration to Remove Insoluble Impurities Dissolve->HotFilter CoolSlowly Slow Cooling to Room Temperature Dissolve->CoolSlowly No Insoluble Impurities HotFilter->CoolSlowly IceBath Cool in Ice Bath to Maximize Crystal Formation CoolSlowly->IceBath VacuumFilter Vacuum Filtration to Isolate Crystals IceBath->VacuumFilter Wash Wash Crystals with Cold, Fresh Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure this compound Dry->PureProduct

Caption: A generalized workflow for the recrystallization process.

Solvent Selection for Recrystallization
Solvent SystemRationale
Ethanol/Water A common mixed solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, followed by the addition of a small amount of hot ethanol to redissolve the solid.[16][17]
Hexane/Ethyl Acetate Another effective mixed solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to induce crystallization upon cooling.[16]
Toluene Can be a good single solvent for aromatic compounds.

Section 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral substance.[19][20] It is crucial to accurately determine the ee of this compound, especially in pharmaceutical applications.

Frequently Asked Questions (FAQs) - Enantiomeric Excess

Q1: How is enantiomeric excess calculated from a chiral chromatogram?

A1: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[21][22]

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

For example, if the peak area of the (S)-enantiomer is 95 and the peak area of the (R)-enantiomer is 5, the enantiomeric excess would be:

% ee = [ (95 - 5) / (95 + 5) ] x 100 = (90 / 100) x 100 = 90% ee

Q2: Can I use NMR spectroscopy to determine enantiomeric excess?

A2: Yes, NMR spectroscopy can be used to determine enantiomeric excess, typically by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, causing their corresponding signals in the NMR spectrum to be chemically shifted to different frequencies. The ratio of the integrals of these signals can then be used to determine the enantiomeric ratio and, subsequently, the enantiomeric excess.

Q3: What is the difference between enantiomeric excess and optical purity?

A3: Historically, the term "optical purity" was used and was determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer.[19] Enantiomeric excess, as determined by methods like chiral chromatography or NMR, is a direct measure of the relative amounts of the enantiomers.[19] While the two values are often very close, they are not always identical due to potential non-linear relationships between concentration and specific rotation.[19] It is now preferred to use the term enantiomeric excess.

Section 4: Safety Precautions

Working with this compound and the solvents used for its purification requires adherence to proper safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24][25]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile organic solvents.[23][26]

  • Handling: Avoid inhalation, ingestion, and skin contact.[24][27] In case of contact, rinse the affected area with plenty of water.[24][26]

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[24][27]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[23][25]

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Echemi. (n.d.). 1-(4-Bromophenyl)ethanol SDS, 76155-78-7 Safety Data Sheets.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Material Safety Data Sheet (MSDS). (2020, July 7).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SAFETY DATA SHEET. (n.d.).
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)ethanol? - FAQ.
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Reddit. (2024, December 3). Chiral alcohol separation.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol.
  • The Organic Chemistry Tutor. (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry [Video]. YouTube.
  • Biosynth. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
  • Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
  • Nerz, D. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube.
  • LookChem. (n.d.). Cas 5391-88-8,1-(4-Bromophenyl)ethanol.
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)ethanol.
  • Home Sunshine Pharma. (n.d.). This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory.

Sources

Technical Support Center: Biocatalytic Reduction of 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the biocatalytic reduction of 4-bromoacetophenone to its corresponding chiral alcohol, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide

Issue 1: Low Conversion or Stalled Reaction

You observe that the conversion of 4-bromoacetophenone to the desired 1-(4-bromophenyl)ethanol is significantly lower than expected, or the reaction stops before the substrate is fully consumed.

1. Inadequate Cofactor Regeneration:

  • Scientific Rationale: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are dependent on the nicotinamide cofactor, typically NADPH or NADH, as a hydride source.[1] The high cost of these cofactors makes their stoichiometric use impractical. Therefore, an efficient in-situ regeneration system is crucial for driving the reaction to completion.[2][3] A common method is to use a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose.[4]

  • Troubleshooting Protocol:

    • Verify Cofactor Regeneration System Components:

      • Ensure that the GDH (or other recycling enzyme) is active and present at the correct concentration.

      • Confirm that the concentration of the sacrificial substrate (e.g., glucose) is sufficient (typically 1.1–1.5 molar equivalents to the substrate).

    • Monitor Cofactor Concentration: If possible, use analytical techniques like HPLC to monitor the ratio of the reduced (NAD(P)H) to the oxidized (NAD(P)+) form of the cofactor over time. A high proportion of the oxidized form indicates a bottleneck in the regeneration cycle.

    • Check for Inhibition: High concentrations of the byproduct from the regeneration system (e.g., gluconic acid from glucose oxidation) can lower the pH and inhibit the enzyme. Ensure your buffering capacity is adequate.

2. Enzyme Inactivation:

  • Scientific Rationale: The biocatalyst can lose activity during the reaction due to factors such as non-optimal pH, temperature, or the presence of organic co-solvents used to solubilize the substrate.[5][6]

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions:

      • pH: Most KREDs have a pH optimum in the range of 6.0-8.0.[7] Verify and adjust the pH of your reaction mixture.

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to faster enzyme denaturation. Determine the optimal temperature for your specific enzyme (typically 25-40°C).[3]

    • Assess Co-solvent Tolerance: If using a co-solvent (e.g., isopropanol, DMSO) to dissolve 4-bromoacetophenone, ensure its concentration is below the tolerance limit of your enzyme. High concentrations can strip essential water molecules from the enzyme's surface, leading to inactivation.

3. Substrate or Product Inhibition:

  • Scientific Rationale: High concentrations of the substrate (4-bromoacetophenone) or the product (1-(4-bromophenyl)ethanol) can inhibit the activity of the ketoreductase.[8]

  • Troubleshooting Protocol:

    • Substrate Feeding Strategy: Instead of adding the entire amount of substrate at the beginning, implement a fed-batch approach where the substrate is added incrementally over time to maintain a low, non-inhibitory concentration.

    • In Situ Product Removal (ISPR): Consider using a biphasic system or adding an adsorbent resin to selectively remove the product from the aqueous phase as it is formed, thereby alleviating product inhibition.

Issue 2: Formation of Impurities and Side Reactions

You observe the presence of significant byproducts in your reaction mixture, leading to low purity of the desired chiral alcohol.

1. Dehalogenation:

  • Scientific Rationale: A potential side reaction is the reductive dehalogenation of 4-bromoacetophenone to acetophenone. While not extensively documented as a direct result of ketoreductase activity, other enzymes present in whole-cell systems, or even chemical reduction by the cofactor under certain conditions, could facilitate this.[9][10][11] The formation of acetophenone is undesirable as it can also be reduced by the ketoreductase to form 1-phenylethanol, further complicating purification.

  • Troubleshooting Protocol:

    • Use of Isolated Enzymes: If using a whole-cell system, consider switching to a purified ketoreductase to eliminate the influence of other cellular enzymes that may be responsible for dehalogenation.[5][12]

    • Reaction Condition Optimization:

      • pH Control: The propensity for dehalogenation can be influenced by pH.[13] Screen a range of pH values (e.g., 6.0, 7.0, 8.0) to identify conditions that minimize this side reaction.

      • Cofactor Selection: While less common, investigate if the choice of cofactor (NADH vs. NADPH) has an impact on the rate of dehalogenation.

2. Dimerization (Pinacol Coupling):

  • Scientific Rationale: The chemical reduction of acetophenones can sometimes lead to the formation of a pinacol dimer.[2] While less common in biocatalytic reactions, high substrate concentrations or localized areas of high reducing potential could potentially favor this bimolecular reaction.

  • Troubleshooting Protocol:

    • Substrate Concentration Control: Maintain a low substrate concentration through a fed-batch strategy to minimize the likelihood of bimolecular side reactions.

    • Ensure Proper Mixing: Inadequate mixing can lead to localized high concentrations of substrate and reduced cofactor, which might promote dimerization. Ensure efficient stirring throughout the reaction.

Reaction Pathways: Main Reaction vs. Side Reactions

cluster_main Main Reaction cluster_side Side Reactions 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-bromophenyl)ethanol 1-(4-bromophenyl)ethanol 4-Bromoacetophenone->1-(4-bromophenyl)ethanol Ketoreductase + NAD(P)H Acetophenone Acetophenone 4-Bromoacetophenone->Acetophenone Dehalogenation Pinacol Dimer Pinacol Dimer 4-Bromoacetophenone->Pinacol Dimer Dimerization Start Start Problem Problem Start->Problem Low_Conversion Low_Conversion Problem->Low_Conversion Low Conversion? Side_Reactions Side_Reactions Problem->Side_Reactions Side Reactions? Check_Cofactor_Regen Check_Cofactor_Regen Low_Conversion->Check_Cofactor_Regen Identify_Byproduct Identify_Byproduct Side_Reactions->Identify_Byproduct Check_Enzyme_Activity Check_Enzyme_Activity Check_Cofactor_Regen->Check_Enzyme_Activity Substrate_Fed_Batch Substrate_Fed_Batch Check_Enzyme_Activity->Substrate_Fed_Batch End End Substrate_Fed_Batch->End Identify_Byproduct->Substrate_Fed_Batch Dimerization? Use_Isolated_Enzyme Use_Isolated_Enzyme Identify_Byproduct->Use_Isolated_Enzyme Dehalogenation? Optimize_pH_Temp Optimize_pH_Temp Use_Isolated_Enzyme->Optimize_pH_Temp Optimize_pH_Temp->End

Sources

Troubleshooting chiral HPLC separation of (S)-1-(4-Bromophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral HPLC Separation of (S)-1-(4-Bromophenyl)ethanol

Welcome to the technical support guide for the chiral separation of 1-(4-Bromophenyl)ethanol enantiomers. This resource is designed for researchers, chromatographers, and drug development professionals to navigate the complexities of this specific chiral High-Performance Liquid Chromatography (HPLC) application. Here, we address common challenges through a series of detailed troubleshooting guides and frequently asked questions, grounding our advice in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing and running a robust chiral separation method for 1-(4-Bromophenyl)ethanol.

Q1: What is the most effective type of chiral stationary phase (CSP) for separating 1-(4-Bromophenyl)ethanol enantiomers?

A1: Polysaccharide-based CSPs are overwhelmingly the most effective and widely used for this class of compounds.[1][2] Specifically, columns derived from amylose or cellulose tris(phenylcarbamate) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity.[1] The chiral recognition mechanism on these phases relies on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[3][4]

Q2: Why is normal-phase chromatography the standard approach for this separation?

A2: Normal-phase mode, typically using a mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol), is preferred for several reasons.[4] This environment maximizes the polar interactions (like hydrogen bonding) between the analyte's hydroxyl group and the carbamate moieties on the CSP, which are crucial for chiral recognition.[4] While reversed-phase methods are possible, they often provide lower enantioselectivity for this type of analyte on polysaccharide CSPs.[5]

Q3: What is the specific role of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase?

A3: The alcohol modifier is a critical component that controls both retention and selectivity. Its primary roles are:

  • Elution Strength: It competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage decreases retention time.[6]

  • Selectivity Modulation: The type and concentration of the alcohol can alter the conformation of the polysaccharide polymer, subtly changing the shape of the chiral cavities.[7] This can fine-tune the enantioselectivity (α). Different alcohols (methanol, ethanol, isopropanol) can lead to different resolutions, making this a key parameter to optimize.[8]

Q4: How does column temperature impact the separation of 1-(4-Bromophenyl)ethanol?

A4: Temperature has a significant, though complex, effect on chiral separations.[9]

  • Thermodynamics: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased enantioselectivity and better resolution. This indicates the separation is typically an enthalpy-driven process.[9][10]

  • Kinetics and Efficiency: Conversely, higher temperatures decrease mobile phase viscosity, which can improve mass transfer and lead to sharper, more efficient peaks. Because these effects are opposing, temperature must be carefully controlled and optimized. A column thermostat is essential for reproducibility. A good starting point is ambient temperature (e.g., 25 °C), with optimization performed in 5 °C increments.[9]

Systematic Troubleshooting Guide

This guide provides a structured, question-and-answer approach to resolving specific experimental issues.

Problem Area 1: Poor or No Resolution (Resolution, Rs < 1.5)

Q: My enantiomers are co-eluting or have very poor resolution. What is the first thing I should check?

A: The first and most common cause is an incorrectly prepared mobile phase.

  • Verify Composition: Double-check the ratio of hexane to your alcohol modifier. Even small deviations (e.g., 90:10 vs. 89:11 hexane:IPA) can cause a dramatic loss of resolution.

  • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Water contamination in normal-phase solvents is a frequent cause of problems.

  • Fresh Preparation: Prepare the mobile phase fresh daily. Volatile components like hexane can evaporate over time, altering the composition and affecting retention and resolution.[1][11]

Q: I've confirmed the mobile phase is correct, but resolution is still poor. What is the next logical step?

A: The next step is to optimize the mobile phase composition and flow rate.

  • Adjust Alcohol Content: The percentage of the alcohol modifier is the most powerful tool for optimizing resolution. Decrease the alcohol percentage in small increments (e.g., from 10% to 8%, then 5%). This will increase retention times but often significantly improves resolution.[5]

  • Change Alcohol Type: If adjusting the concentration is not enough, try switching the alcohol modifier. The steric bulk and polarity differences between methanol, ethanol, and isopropanol can lead to dramatic changes in selectivity.[8]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can enhance resolution.[12]

Q: My method used to work, but now the resolution has degraded with a new column of the same type. Why?

A: Even new columns require proper conditioning. The CSP needs to equilibrate with the mobile phase to achieve a stable conformation. Flush the new column with the mobile phase for at least 30-60 minutes (or 10-20 column volumes) before the first injection.[1][11] If the problem persists, it could indicate a damaged or defective column.

Problem Area 2: Asymmetric or Tailing Peaks (Tailing Factor, Tf > 1.5)

Q: My peaks are tailing, which is compromising my resolution and integration. What are the likely causes?

A: Peak tailing in this context usually points to three main areas: secondary interactions, column issues, or extra-column effects.[13][14]

  • Secondary Interactions: While less common in normal phase than reversed phase, unwanted interactions can still occur. For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) can sometimes improve peak shape.[9]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[15][16] To check this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.

  • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated with strongly retained impurities from previous samples.[15][17] This can create alternative interaction sites and distort peak shape.

Q: How can I fix a column that is causing peak tailing?

A: First, try a simple cleaning procedure. Disconnect the column from the detector and reverse the flow direction.[16][17] Flush the column with a strong, compatible solvent like 100% isopropanol or ethanol, as recommended by the manufacturer.[9] This can often dislodge particulates from the inlet frit and wash away contaminants. If this fails, the column may be permanently damaged and require replacement.

Problem Area 3: Drifting or Unstable Retention Times

Q: My retention times are consistently decreasing (or increasing) over a series of injections. What's happening?

A: Drifting retention times are most often caused by a system that has not reached equilibrium or by a change in the mobile phase composition over time.[11][18]

  • Insufficient Equilibration: Ensure the column and system are fully equilibrated with the mobile phase before starting your analytical run.[1][11] This is especially important after changing solvents.

  • Mobile Phase Volatility: The hexane in your mobile phase is highly volatile. If the solvent reservoir is not well-sealed, hexane will evaporate faster than the alcohol, increasing the effective polarity of the mobile phase and causing retention times to decrease.[18] Always use a sealed reservoir cap.

  • Temperature Fluctuations: Unstable ambient temperatures can cause retention time drift.[15] Using a thermostatted column compartment is crucial for maintaining reproducible chromatography.[15]

  • System Leaks: A small, often invisible leak in the system can cause flow rate fluctuations, leading to retention time drift.[15][18] Carefully inspect all fittings for any signs of salt residue (if buffers were ever used) or moisture.

Experimental Protocols & Data

Protocol 1: Validated Starting Method

This method provides a robust starting point for the separation of this compound enantiomers.

ParameterRecommended Condition
HPLC System Standard Analytical HPLC with UV Detector
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase at ~0.5 mg/mL
System Suitability Resolution (Rs) ≥ 2.0; Tailing Factor (Tf) ≤ 1.5
Protocol 2: Mobile Phase Optimization Workflow

Use this workflow if the starting method provides insufficient resolution.

  • Prepare Stock Solvents: Use HPLC-grade n-Hexane and Isopropanol (IPA).

  • Initial Condition: Prepare and run the 90:10 (Hexane:IPA) mobile phase as a baseline.

  • Decrease Polarity: Prepare an 95:5 (Hexane:IPA) mixture. Equilibrate the column for at least 20 minutes and inject the sample. Observe the increase in retention and resolution.

  • Further Decrease Polarity: If resolution is still insufficient, prepare a 97:3 (Hexane:IPA) mixture.[19] Equilibrate and inject.

  • Evaluate Trade-off: Compare the chromatograms from each condition. Select the mobile phase that provides the required resolution (Rs ≥ 1.5, ideally > 2.0) within an acceptable analysis time.

  • Alternative Modifier: If IPA does not yield baseline separation, repeat steps 2-5 using Ethanol as the alcohol modifier.

Visualization of Troubleshooting Workflow

Diagram: Troubleshooting Poor Resolution (Rs < 1.5)

The following diagram outlines a logical workflow for diagnosing and solving poor enantiomeric resolution.

G Start Problem: Resolution (Rs) < 1.5 Check_MP Step 1: Verify Mobile Phase Start->Check_MP Optimize_MP Step 2: Optimize Method MP_Correct Is composition correct & fresh? Check_MP->MP_Correct Remake_MP Action: Prepare fresh mobile phase. Use HPLC-grade solvents. MP_Correct->Remake_MP No MP_Correct->Optimize_MP Yes Remake_MP->Check_MP Decrease_Alcohol Action: Decrease % Alcohol (e.g., 10% -> 5%) Optimize_MP->Decrease_Alcohol Check_Column Step 3: Check Column Change_Alcohol Action: Change Alcohol Type (IPA <-> EtOH) Decrease_Alcohol->Change_Alcohol Lower_Flow Action: Lower Flow Rate (e.g., 1.0 -> 0.5 mL/min) Change_Alcohol->Lower_Flow Lower_Flow->Check_Column If still no Rs Column_OK Is column conditioned & healthy? Check_Column->Column_OK Condition_Column Action: Flush with mobile phase for 30-60 min. Column_OK->Condition_Column No (New) Clean_Column Action: Reverse-flush column with strong solvent. Column_OK->Clean_Column No (Used) End_Good Resolution Achieved Column_OK->End_Good Yes & Rs > 1.5 Condition_Column->Check_Column Clean_Column->Check_Column End_Bad Problem Persists: Consider replacing column or consulting manufacturer.

Caption: A step-by-step workflow for troubleshooting poor chiral resolution.

References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved January 12, 2026, from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved January 12, 2026, from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved January 12, 2026, from [Link]

  • Bezhan, C., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved January 12, 2026, from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 12, 2026, from [Link]

  • Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 12, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved January 12, 2026, from [Link]

  • MDPI. (2024, July 12). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Retrieved January 12, 2026, from [Link]

  • IJPRA. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 12, 2026, from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase composition on k 1 , α, and R S for analyte 1 on... Retrieved January 12, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved January 12, 2026, from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 7). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Retrieved January 12, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 12, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Retrieved January 12, 2026, from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved January 12, 2026, from [Link]

Sources

Stability issues of (S)-1-(4-Bromophenyl)ethanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(4-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise during experimentation under acidic and basic conditions. As a chiral secondary benzylic alcohol, this compound is a valuable intermediate in pharmaceutical and chemical synthesis, but its stereochemical integrity and chemical structure can be compromised under certain conditions.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to ensure the success of your experiments.

Section 1: Stability & Reactions Under Acidic Conditions

Exposure of this compound to acidic conditions can initiate several competing reaction pathways, often leading to loss of stereochemical purity and the formation of undesirable byproducts. The core of this instability lies in the acid-catalyzed formation of a benzylic carbocation intermediate.

Frequently Asked Questions & Troubleshooting (Acidic Conditions)
Q1: My chiral purity (enantiomeric excess, ee) is decreasing after exposure to acid. What is happening and how can I prevent it?

A1: Cause: Acid-Catalyzed Racemization

This is the most common issue encountered with chiral benzylic alcohols in acidic media. The underlying mechanism involves the protonation of the hydroxyl group, transforming it into a good leaving group (H₂O). Departure of water generates a planar, achiral benzylic carbocation. The subsequent nucleophilic attack by water (or another nucleophile) can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture (a 50:50 mix of S and R enantiomers).[3][4] This process can occur even with catalytic amounts of a strong acid.[4]

Mechanism: Acid-Catalyzed Racemization

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation S_Alcohol (S)-Alcohol H_plus H⁺ Protonated_Alcohol Protonated Alcohol (Good Leaving Group) H_plus->Protonated_Alcohol Fast Protonated_Alcohol_ref Protonated_Alcohol_ref Carbocation Planar Achiral Carbocation Water_out H₂O Carbocation_ref Carbocation_ref Protonated_Alcohol_ref->Carbocation Slow (Rate-Determining) Water_in H₂O Water_in->Carbocation_ref Fast (Attack from both faces) Racemic_Protonated Protonated Racemic Alcohol Racemic_Protonated_ref Racemic_Protonated_ref Racemic_Alcohol Racemic (R/S)-Alcohol H_plus_out -H⁺ Racemic_Protonated_ref->Racemic_Alcohol Fast G cluster_racemization Racemization cluster_elimination Elimination (Dehydration) cluster_etherification Etherification Carbocation Benzylic Carbocation (Central Intermediate) Racemic_Alcohol Racemic Alcohol Carbocation->Racemic_Alcohol + H₂O - H⁺ Styrene 4-Bromostyrene Carbocation->Styrene - H⁺ (Favored at High Temp) Ether Dimeric Ether Carbocation->Ether + R-OH - H⁺ (Favored at High Conc.)

Caption: Fate of the carbocation intermediate.

Troubleshooting Protocol: Suppressing Byproduct Formation

  • Temperature Control: To minimize styrene formation, maintain low reaction temperatures (< 40°C). [4][5]2. Concentration Management: To reduce ether formation, use a lower concentration of the alcohol. If the alcohol is the solvent, consider using an alternative inert solvent.

  • Catalyst Choice: Certain catalysts are designed to be more selective for dehydration. [6][7][8]While this is often a desired reaction, being aware of these catalysts helps in avoiding them if dehydration is an unwanted side reaction.

Issue Probable Cause Recommended Solution
Loss of enantiomeric excess (ee)Acid-catalyzed racemization via a planar carbocation.Use milder acids, lower temperature, anhydrous conditions, or alternative non-acidic routes.
Formation of 4-bromostyreneE1 elimination (dehydration) from the carbocation intermediate.Maintain low reaction temperatures. Avoid strong dehydrating acids (e.g., conc. H₂SO₄).
Formation of a dimeric etherSₙ1/Sₙ2 reaction with another alcohol molecule.Reduce the concentration of the alcohol; use an inert co-solvent.

Section 2: Stability & Reactions Under Basic Conditions

This compound is generally more stable under basic conditions compared to acidic ones. The primary interaction is the deprotonation of the acidic hydroxyl proton to form the corresponding alkoxide. [9]This alkoxide is a potent nucleophile but is less prone to rearrangement or elimination.

Frequently Asked Questions & Troubleshooting (Basic Conditions)
Q1: I am observing the formation of 4-bromoacetophenone in my reaction. How is this happening?

A1: Cause: Oxidation

While strong bases alone do not oxidize secondary alcohols, their presence can facilitate oxidation if an oxidizing agent is present. Secondary alcohols can be readily oxidized to ketones. [10][11]This can be an intended transformation or an unwanted side reaction.

Potential Sources of Oxidation:

  • Deliberate Reagents: Many synthetic procedures use basic or neutral conditions for oxidation (e.g., KMnO₄ in aqueous alkaline solution, Dess-Martin periodinane). [10][12]* Atmospheric Oxygen: While less common for simple alcohols at room temperature, prolonged exposure to air in the presence of certain bases and trace metal catalysts can sometimes lead to slow oxidation.

  • Incompatible Reagents: Other reagents in your reaction mixture might be acting as oxidants.

Mechanism: Generalized Oxidation

G cluster_0 Step 1: Alcohol Substrate cluster_1 Step 2: Oxidation cluster_2 Step 3: Byproduct S_Alcohol This compound S_Alcohol_ref S_Alcohol_ref Oxidant [Oxidizing Agent] Ketone 4-Bromoacetophenone Oxidant->Ketone Removal of 2H Ketone_ref Ketone_ref Reduced_Oxidant Reduced Oxidant

Caption: Oxidation of a secondary alcohol to a ketone.

Troubleshooting Protocol: Preventing Unwanted Oxidation

  • Inert Atmosphere: If oxidation is a concern, conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.

  • Reagent Purity: Ensure all reagents and solvents are pure and free from oxidizing contaminants.

  • Compatibility Check: Review all components in your reaction mixture to ensure they are compatible and that none can act as an oxidizing agent for a secondary alcohol under your conditions.

Q2: Can racemization occur under basic conditions?

A2: Racemization under basic conditions is significantly less common for this compound than under acidic conditions. It would require the deprotonation of the benzylic C-H proton, which is not very acidic. While certain strong bases or specific catalytic systems can promote this, it is not a typical stability concern under standard basic conditions (e.g., NaOH, K₂CO₃, Et₃N). [13]The primary reactivity of the alcohol under basic conditions is driven by the nucleophilicity of the resulting alkoxide.

Issue Probable Cause Recommended Solution
Formation of 4-bromoacetophenoneOxidation of the secondary alcohol.Conduct reactions under an inert atmosphere (N₂ or Ar). Verify reagent compatibility and purity.
Compound acts as a nucleophileDeprotonation to form a reactive alkoxide.This is the expected behavior. Protect the alcohol group if this reactivity is not desired.

Section 3: General Handling & Storage FAQs

Q: What are the recommended storage conditions for this compound?

A: To ensure long-term stability and maintain chiral purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration at 2-8°C is recommended. [14]Keep it away from incompatible substances such as strong acids and oxidizing agents.

Q: How can I monitor the stability and chiral purity of my compound during an experiment?

A: A combination of analytical techniques is recommended:

  • Chiral Purity (ee): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the standard methods for accurately determining the enantiomeric excess. [15][16]* Chemical Purity: Thin-Layer Chromatography (TLC) can provide a quick check for the formation of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify byproducts like 4-bromostyrene or the dimeric ether. Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for structural confirmation and purity analysis.

References
  • EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Alcohol oxidation - Wikipedia. [Link]

  • The deprotonation of the benzylic alcohol of model complex K and... - ResearchGate. [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - The Journal of Organic Chemistry - ACS Publications. [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. [Link]

  • CN102361838A - Dehydration of 1-phenyl ethanol - Google P
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity - Journal of the American Chemical Society. [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO. [Link]

  • Alcohol oxidation (A-Level Chemistry) - Study Mind. [Link]

  • Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol - Chemistry Lovers. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. [Link]

  • Alcohols, Phenols and Ethers - NCERT. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds - Beilstein Journal of Organic Chemistry. [Link]

  • oxidation of alcohols - Chemguide. [Link]

  • Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - Journal of Pharmacy and Pharmacology. [Link]

  • Dehydration of Alcohols to Make Ethers - Chemistry LibreTexts. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation - Journal of the American Chemical Society. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation - PMC - NIH. [Link]

  • ether synthesis through acid-catalysis - YouTube. [Link]

  • Chiral column handling - CHROMSERVIS.EU. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • 1-(4-Bromophenyl)ethanol - lookchem. [Link]

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - ACS Publications. [Link]

  • Homogeneous catalysts for the dehydration of alcohols to alkenes - Catalysis Science & Technology - The Royal Society of Chemistry. [Link]

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PubMed. [Link]

  • This compound - Pharmaffiliates. [Link]

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC - NIH. [Link]

  • 1-(4-Bromophenyl)ethanol - PubChem. [Link]

  • Protecting Your Chiral Columns for Optimal Performance - Daicel Chiral Technologies. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. [Link]

  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - MDPI. [Link]

Sources

Scale-up challenges for the synthesis of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(4-Bromophenyl)ethanol. This valuable chiral intermediate is a critical building block in the development of pharmaceuticals and fine chemicals.[1][2] Scaling up its synthesis from the lab bench to pilot or production scale often presents a unique set of challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.

Our approach is grounded in years of field experience, focusing not just on what to do, but why a particular strategy is effective. Every recommendation is designed to be a self-validating part of your experimental workflow, ensuring robust and reproducible results.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific, common problems encountered during the scale-up of this compound synthesis, primarily focusing on the asymmetric reduction of 4-bromoacetophenone.

Issue 1: Low Enantiomeric Excess (ee)

Question: My enantiomeric excess is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I fix this?

Answer: A drop in enantiomeric excess during scale-up is a frequent and frustrating issue. It typically points to problems with catalyst activity, reaction conditions, or unforeseen side reactions that become more prominent at a larger scale.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Ligand:

    • Causality: The efficiency of a chiral catalyst can be highly sensitive to impurities in the starting materials or solvent, which may be present in larger quantities in bulk drums compared to smaller, high-purity bottles. Catalyst deactivation can also occur over longer reaction times often required for larger batches.[3]

    • Recommended Solution:

      • Catalyst Screening: Re-screen different chiral catalysts or ligands under the scaled-up conditions. For asymmetric transfer hydrogenation, ruthenium-based catalysts like those derived from TsDPEN are common.[4] For borane reductions, oxazaborolidine catalysts (CBS catalysts) are effective.[5]

      • Purity Check: Ensure the 4-bromoacetophenone and solvent are of high purity. Consider passing the solvent through a column of activated alumina to remove trace impurities.

      • Inert Atmosphere: Maintain a strictly inert atmosphere (Nitrogen or Argon). Oxygen can degrade many organometallic catalysts.

  • Racemization During Reaction or Workup:

    • Causality: The product, this compound, can racemize under acidic or basic conditions, especially at elevated temperatures. During a lengthy workup on a large scale, the product may be exposed to these conditions for too long.

    • Recommended Solution:

      • Temperature Control: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[6]

      • pH Neutralization: After quenching the reaction, promptly neutralize the mixture before extraction. Use a buffered aqueous solution for the initial washes.

      • Efficient Workup: Streamline the workup process to minimize the time the product spends in the aqueous phase.

  • Incorrect Reaction Conditions:

    • Causality: Thermal gradients and inefficient mixing in large reactors can create localized "hot spots" where the reaction proceeds with lower selectivity. The rate of reagent addition also becomes more critical.

    • Recommended Solution:

      • Stirring and Baffling: Ensure the reactor has adequate agitation and baffling to maintain a homogenous mixture.

      • Controlled Addition: Add reagents, especially the reducing agent, slowly and sub-surface to maintain the desired reaction temperature.

Issue 2: Low or Stalled Conversion

Question: My reaction stalls and I'm not achieving full conversion of the 4-bromoacetophenone. Why is this happening on a larger scale?

Answer: Incomplete conversion is often a sign of catalyst deactivation, insufficient reagent, or poor mass transfer.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Causality: As mentioned, impurities can poison the catalyst. In some cases, the product itself or byproducts can inhibit catalyst activity.[3]

    • Recommended Solution:

      • Catalyst Loading: While not always economically ideal, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) can sometimes overcome minor deactivation issues.

      • Fresh Catalyst Addition: If the reaction stalls, consider adding a small, fresh portion of the catalyst.

  • Inefficient Reducing Agent:

    • Causality: On a large scale, borane-THF or other hydride reagents can decompose if not handled under strictly anhydrous conditions. In asymmetric transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) might be of insufficient quality or concentration.

    • Recommended Solution:

      • Reagent Titration: Titrate the reducing agent before use to confirm its activity.

      • Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use fresh, high-quality reagents.

  • Poor Mixing:

    • Causality: In a large reactor, if the catalyst or a reagent is not properly dispersed, the reaction will only occur where the components are in contact.

    • Recommended Solution:

      • Mechanical Stirring: Use an overhead mechanical stirrer appropriately sized for the reactor volume.

      • Monitor for Solids: Ensure all reagents are fully dissolved or, if heterogeneous, are well-suspended.

Issue 3: Difficult Purification and Isolation

Question: I'm struggling to purify the final product. Column chromatography, which worked in the lab, is not practical for my current scale. What are my options?

Answer: Moving away from chromatography is a key goal in process development. Crystallization and distillation are generally preferred for large-scale purification.

Potential Causes & Solutions:

  • High Impurity Load:

    • Causality: Inefficient reactions can lead to a higher concentration of byproducts, making purification difficult.

    • Recommended Solution:

      • Reaction Optimization: Before tackling purification, re-optimize the reaction to minimize byproduct formation. Monitor reaction progress by TLC, GC, or NMR.[6]

      • Workup Optimization: Use appropriate aqueous washes to remove water-soluble impurities. A dilute acid wash can remove basic byproducts, and a bicarbonate wash can remove acidic ones.

  • Product Properties:

    • Causality: this compound is a solid at room temperature.[7] This property can be exploited for purification.

    • Recommended Solution:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol/water) to find one that gives good recovery and purity.

      • Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be a viable option, although care must be taken to avoid thermal degradation.

Quantitative Data Summary Table

ParameterLab Scale (Typical)Scale-Up ChallengeRecommended Action
Catalyst Loading 0.1 - 1.0 mol%Deactivation by impuritiesTest 0.5 - 2.0 mol%; ensure high-purity reagents
Temperature -20°C to 25°CPoor heat transfer, hot spotsUse jacketed reactor; slow, controlled additions
Reaction Time 1 - 4 hoursStalled reactionMonitor by HPLC/GC; check for catalyst deactivation
Purification Column ChromatographyImpractical, high solvent useDevelop a robust recrystallization protocol[8]
Enantiomeric Excess >98%Decreased eeLower temperature, ensure inert atmosphere, rapid workup

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for troubleshooting scale-up issues in the asymmetric reduction of 4-bromoacetophenone.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution & Optimization A Low Enantiomeric Excess (ee) D Catalyst Issue? (Purity, Deactivation) A->D E Condition Issue? (Temp, Mixing, Time) A->E F Workup/Isolation Issue? (Racemization, Impurities) A->F B Low or Stalled Conversion B->D B->E G Re-screen Catalyst & Check Reagent Purity B->G C Purification Difficulties C->B C->F D->G H Optimize Temp, Addition Rate & Agitation E->H I Develop Crystallization & Optimize Workup pH/Time F->I G->B Re-run H->A Re-run I->C Re-run

Caption: Troubleshooting workflow for synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production: biocatalytic reduction or chemical asymmetric reduction?

A1: Both routes are viable and have distinct advantages.

  • Biocatalytic Reduction: Using whole cells (e.g., Rhodotorula rubra, Pichia sp.) can offer extremely high enantioselectivity (>98% ee) under mild, environmentally friendly conditions (aqueous media, room temperature).[1][9] However, scale-up challenges include lower substrate concentrations, potentially long reaction times (24-48 hours), and the need for specialized fermentation and cell separation equipment.[9]

  • Chemical Asymmetric Reduction: Methods like asymmetric transfer hydrogenation (ATH) with Ru/TsDPEN catalysts or CBS reduction with oxazaborolidine catalysts are often faster, use more concentrated solutions, and integrate more easily into traditional chemical plants.[4][5] Challenges include the cost and sensitivity of the catalysts, and the need for stringent anhydrous and inert conditions.[10] The best choice depends on available equipment, cost of goods targets, and environmental considerations.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Safety must be paramount. Key hazards include:

  • Reagents:

    • Borane-THF (BH3-THF): Flammable, reacts violently with water, and releases flammable hydrogen gas. Must be handled under an inert atmosphere.

    • Strong Bases (e.g., KOH, NaBH4): Corrosive. Use appropriate personal protective equipment (PPE).[11]

  • Solvents:

    • THF, Diethyl Ether, Toluene: Highly flammable. Ensure the reactor is properly grounded and that all electrical equipment is intrinsically safe.

  • Reaction Exotherms:

    • The quenching of reducing agents can be highly exothermic. Ensure the reactor has adequate cooling capacity and quench the reaction slowly, maintaining temperature control.

  • Product Hazards:

    • 1-(4-Bromophenyl)ethanol is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[11] Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.[11]

Q3: How can I accurately determine the enantiomeric excess on a large scale without access to a chiral HPLC for every sample?

A3: While chiral HPLC is the gold standard, process analytical technology (PAT) can be invaluable.

  • Polarimetry: An in-line or at-line polarimeter can track the optical rotation of the reaction mixture in real-time. Once a correlation between optical rotation and ee is established, this can provide a rapid check on reaction progress and stereoselectivity.

  • Chiral Derivatizing Agents: For analysis by standard GC or NMR, you can derivatize the alcohol with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers that are often separable by non-chiral methods. This is more for offline analysis but can be useful if chiral columns are unavailable.[6]

Q4: My workup involves an emulsion that is difficult to break on a large scale. What should I do?

A4: Emulsions are a common scale-up headache.

  • Prevention: Minimize intense high-shear mixing during the initial extraction phase. A slower, gentle agitation is often sufficient.

  • Breaking the Emulsion:

    • Add Brine: Adding a saturated solution of sodium chloride will increase the ionic strength of the aqueous phase, often helping to break the emulsion.

    • Change Solvent: Adding a small amount of a different, less polar solvent can sometimes disrupt the emulsion.

    • Filtration: Passing the emulsified layer through a pad of a filter aid like Celite® can be effective.

    • Centrifugation: While not always practical on a very large scale, industrial centrifuges can be used to separate the layers.

Detailed Protocol: Recrystallization of this compound

This protocol provides a starting point for developing a large-scale purification process.

Objective: To purify crude this compound (assuming ~90-95% purity) to >99.5% purity.

Materials:

  • Crude this compound

  • Heptane (or other suitable non-polar solvent)

  • Ethyl Acetate (or other suitable polar solvent)

  • Jacketed reactor with overhead stirrer

  • Filter-dryer or centrifuge

Procedure:

  • Solvent System Screening (Lab Scale):

    • Dissolve a small amount of crude material in a minimal amount of a hot polar solvent (e.g., ethyl acetate).

    • Slowly add a hot non-polar solvent (e.g., heptane) until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the polar solvent to redissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by filtration and assess purity and yield. The goal is to find a ratio that provides high recovery of pure product.

  • Scale-Up Protocol (Example with Heptane/Ethyl Acetate):

    • Dissolution: Charge the jacketed reactor with the crude this compound. Add the determined amount of ethyl acetate per gram of crude material (e.g., 2 mL/g).

    • Heating: Begin stirring and heat the jacket to 50-60°C to fully dissolve the solid.

    • Anti-Solvent Addition: Slowly add the pre-heated (40-50°C) heptane over 30-60 minutes. If the solution becomes cloudy, stop the addition and allow it to clear before resuming.

    • Controlled Cooling: Once the addition is complete, cool the reactor jacket slowly and in a controlled manner (e.g., 10°C per hour) to room temperature. This slow cooling is critical for forming large, pure crystals.

    • Maturation: Hold the slurry at room temperature for 1-2 hours with gentle stirring to allow for complete crystallization.

    • Final Cooling: Cool the reactor to 0-5°C and hold for another 1-2 hours.

    • Isolation: Transfer the slurry to the filter-dryer or centrifuge.

    • Washing: Wash the isolated crystals with a small amount of cold, pre-mixed heptane/ethyl acetate (using the same ratio as the crystallization solvent).

    • Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C.

Visualization of Purification Workflow

Caption: Recrystallization workflow for purification.

References
  • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. Retrieved January 12, 2026, from [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Reaction optimization for asymmetric transfer hydrogenation of acetophenone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Asymmetric hydrogen transfer reduction of acetophenone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1-(4-Bromophenyl)ethanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015). ACS Catalysis. Retrieved January 12, 2026, from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (2007). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). pubs.acs.org. Retrieved January 12, 2026, from [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA. Retrieved January 12, 2026, from [Link]

  • 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. (n.d.). University of York. Retrieved January 12, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Bioreduction of 4-Br-acetophenone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Cellulosic ethanol production: Progress, challenges and strategies for solutions. (2019). PubMed. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Catalyst Removal from (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

(S)-1-(4-Bromophenyl)ethanol is a critical chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its enantioselective synthesis often relies on the use of sophisticated transition metal catalysts (e.g., Ruthenium, Palladium) or chiral organocatalysts (e.g., oxazaborolidines) to achieve high yields and enantiomeric excess.[1][3] However, the presence of even trace amounts of these catalysts in the final active pharmaceutical ingredient (API) is strictly regulated due to potential toxicity.[4][5] Therefore, the effective removal of residual catalyst is a crucial and often challenging step in the overall synthetic process.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the removal of residual catalysts from this compound. It offers practical, field-proven insights and detailed protocols to ensure the purity and safety of the final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question 1: After standard workup and column chromatography, my this compound product remains colored (e.g., yellow, grey, or black). What is the likely cause and how can I fix it?

Answer:

A persistent color in your purified product is a strong indicator of residual metal catalyst. Many transition metal catalysts, particularly those based on palladium or ruthenium, can decompose to form colored nanoparticles or coordination complexes that are difficult to remove by standard silica gel chromatography.

Potential Causes:

  • Incomplete Quenching: The catalyst may not have been fully deactivated or "quenched" before workup, leading to the formation of soluble, colored species.

  • Strong Product-Catalyst Interaction: The hydroxyl group of the alcohol product can coordinate with the metal center of the catalyst, causing it to co-elute during chromatography.

  • Formation of Colloidal Metal Particles: The catalyst may have decomposed into finely dispersed metal colloids (e.g., palladium black) that are too small to be effectively removed by simple filtration or standard chromatography.[5]

Solutions:

  • Implement a Scavenging Step: Before final purification, treat the crude reaction mixture with a metal scavenger. Scavengers are materials that selectively bind to the metal, facilitating its removal.

    • Thiol-Based Scavengers: For palladium or ruthenium catalysts, silica-functionalized thiols (e.g., SiliaBond Thiol) or reagents like N-acetylcysteine can be effective.[6]

    • Amine-Based Scavengers: Functionalized amines can also be used to chelate and remove residual metals.[7]

    • Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing a variety of metal impurities, though it may sometimes lead to product loss through adsorption.

  • Optimize the Workup Procedure:

    • Aqueous Washes: Incorporate washes with aqueous solutions that can help to extract residual catalyst. For example, a wash with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a mild oxidizing agent can sometimes be beneficial.

    • pH Adjustment: In some cases, adjusting the pH of the aqueous phase during workup can alter the solubility of the catalyst species, aiding in their removal.[8]

  • Employ Specialized Chromatography:

    • Functionalized Silica: Consider using a stationary phase functionalized with a metal scavenger for your column chromatography.

    • Reverse-Phase Chromatography: If the polarity of your product allows, reverse-phase chromatography can sometimes be more effective at separating the organic product from inorganic catalyst residues.

Question 2: My analytical results (ICP-MS or AAS) indicate unacceptable levels of residual catalyst, even though the product appears pure by NMR and TLC. What are my options?

Answer:

This is a common scenario, as spectroscopic methods like NMR are often not sensitive enough to detect trace levels of metal contaminants.[9] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS) are the standard, highly sensitive techniques for quantifying residual metals.[5][6]

Solutions:

  • Re-purification with a Scavenger: The most direct approach is to re-dissolve the product and treat it with a suitable metal scavenger as described in the previous answer. The choice of scavenger will depend on the specific catalyst used.

  • Crystallization: If your this compound is a solid, recrystallization can be a highly effective method for purification. The metal impurities will ideally remain in the mother liquor.[6]

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while keeping the impurities dissolved.

  • Solvent Extraction: A liquid-liquid extraction with an immiscible solvent system can be used to partition the product away from the catalyst residues. This can be particularly effective if the catalyst has been modified to be more soluble in a specific phase.

Question 3: I am using a chiral oxazaborolidine catalyst (like a CBS catalyst) for the asymmetric reduction. How do I effectively remove the boron-containing byproducts?

Answer:

Chiral oxazaborolidine-catalyzed reductions, while highly efficient, require a specific workup to remove the boron-based catalyst and its byproducts.[1]

Solutions:

  • Acidic Workup: The standard procedure involves quenching the reaction with a protic solvent like methanol, followed by an acidic workup.

    • Step-by-Step Protocol:

      • Cool the reaction mixture to 0 °C.

      • Slowly add methanol to quench any remaining borane.

      • Add a dilute acid solution (e.g., 1 M HCl). This will hydrolyze the boron-oxygen and boron-nitrogen bonds of the catalyst, forming water-soluble boric acid and the protonated amino alcohol, which can then be removed in the aqueous phase.

      • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the combined organic layers with brine and dry over an anhydrous salt (e.g., MgSO₄).[1]

  • Biphasic Extraction: In some cases, a biphasic workup with a solvent system designed to partition the boron species into the aqueous layer can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual catalysts in APIs?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for acceptable levels of elemental impurities in pharmaceutical products. These limits are dependent on the toxicity of the metal and the intended daily dose of the drug. For example, for a drug with a maximum daily dose of ≤ 10 g/day , the permitted daily exposure for a high-toxicity metal like palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm.[4]

Q2: Are there "greener" alternatives to traditional catalyst removal methods?

A2: Yes, the field of green chemistry is actively developing more environmentally friendly approaches to catalyst removal.

  • Biocatalysis: Using whole-cell biocatalysts or isolated enzymes can eliminate the need for metal catalysts altogether.[1][10]

  • Heterogeneous Catalysts: Employing catalysts that are immobilized on a solid support allows for simple filtration to remove the catalyst after the reaction.[11]

  • Solvent-Resistant Nanofiltration (SRNF): This membrane-based technology can be used to separate the larger catalyst molecules from the smaller product molecules in solution.

Q3: How can I quickly screen for the most effective scavenger for my specific reaction?

A3: Several companies that supply metal scavengers offer screening kits. These kits typically contain a small amount of several different scavengers, allowing you to perform parallel experiments on a small scale to identify the most efficient one for your system before scaling up.

Q4: Can the choice of solvent affect the efficiency of catalyst removal?

A4: Absolutely. The solvent can influence the solubility of the catalyst and its interaction with the product and the scavenger. For example, some scavengers are more effective in polar solvents, while others perform better in nonpolar environments.[11] It is often beneficial to perform the scavenging step in the reaction solvent if possible, but in some cases, a solvent swap may be necessary to optimize the removal process.

Visualizing the Workflow

Decision Tree for Catalyst Removal

The following diagram illustrates a logical workflow for selecting an appropriate catalyst removal strategy.

CatalystRemovalWorkflow Decision Tree for Catalyst Removal start Reaction Complete catalyst_type What type of catalyst was used? start->catalyst_type metal_catalyst Transition Metal (e.g., Pd, Ru) catalyst_type->metal_catalyst Metal organocatalyst Organocatalyst (e.g., CBS) catalyst_type->organocatalyst Organo scavenging Treat with Metal Scavenger metal_catalyst->scavenging acidic_workup Perform Acidic Workup organocatalyst->acidic_workup analysis Analyze for Residual Catalyst (e.g., ICP-MS) scavenging->analysis acidic_workup->analysis pass Residuals Below Limit? analysis->pass final_product Final Purified Product pass->final_product Yes repurify Re-purify (Crystallization, Chromatography) pass->repurify No repurify->analysis

Caption: A decision tree to guide the selection of a catalyst removal strategy.

Data Summary

The following table summarizes common catalyst types used in the synthesis of chiral alcohols and the corresponding recommended removal methods.

Catalyst TypeCommon ExamplesPrimary Removal MethodSecondary/Troubleshooting Methods
Transition Metal Pd(OAc)₂, RuCl₃, Grubbs' catalystsMetal Scavengers (Thiol-based)Activated Carbon, Crystallization
Organocatalyst (S)-2-Methyl-CBS-oxazaborolidineAcidic WorkupBiphasic Extraction
Biocatalyst Whole cells (e.g., Saccharomyces cerevisiae)Centrifugation/FiltrationNot applicable (no residual catalyst)

References

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem., 81(4), 1404-10. [Link]

  • Apeiron’s Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry (pp. 345-364). Wiley. [Link]

  • Use of metal scavengers for removal of ruthenium residues. (2016).
  • Gage, J. R., & Akin, S. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1181-1205. [Link]

  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. (2021). National Institutes of Health. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. [Link]

  • How do I remove a homogeneous catalyst after my reaction? (2019). ResearchGate. [Link]

  • New Approaches for Removing Catalyst Fines from Chemical and Pharmaceutical Slurries. (2017). Chemical Engineering. [Link]

  • Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023). National Institutes of Health. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Recent Advances in Asymmetric Catalysis Using p‐Block Elements. (n.d.). National Institutes of Health. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). National Institutes of Health. [Link]

  • Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10433-10451. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI. [Link]

  • Miyamoto, H., Sakumoto, C., Takekoshi, E., Maeda, Y., Hiramoto, N., Itoh, T., & Kato, Y. (2021). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 25(11), 2534-2539. [Link]

  • Methods to remove impurities from distilled spirits. (n.d.). Consensus. [Link]

  • Catalysts of Change: Advancements in Asymmetric Synthesis. (2025). Chiralpedia. [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. (n.d.). National Institutes of Health. [Link]

  • 1-(4-Bromophenyl)ethanol. (n.d.). PubChem. [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. (n.d.). MDPI. [Link]

  • Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. (2019). ResearchGate. [Link]

  • Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles. (2024). SpringerLink. [Link]

  • Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles. (2024). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Chiral Resolution of 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of 1-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this key chiral intermediate. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the chiral resolution of 1-(4-bromophenyl)ethanol.

Q1: What are the most effective methods for resolving racemic 1-(4-bromophenyl)ethanol? A1: The most prominent and industrially relevant methods are Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Crystallization.[1][2]

  • Enzymatic Kinetic Resolution: This method uses enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.[3] It is often preferred for its high selectivity, mild reaction conditions, and environmental friendliness.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent (like tartaric acid derivatives) to form diastereomeric salts.[2][4] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5]

  • Preparative Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[6][7] While highly effective, scalability can be a concern regarding cost and solvent consumption.[6]

Q2: Which specific enzyme is recommended for the kinetic resolution of 1-(4-bromophenyl)ethanol? A2: For secondary alcohols of this type, immobilized Candida antarctica Lipase B (commonly known as Novozym 435) is an excellent starting point and has demonstrated high efficiency and enantioselectivity for structurally similar substrates.[8][9] Other lipases, such as from Pseudomonas cepacia, have also proven effective and are worth screening.[10] The choice of enzyme is the most critical parameter for achieving high enantioselectivity.[8]

Q3: What level of enantiomeric excess (ee) can be realistically achieved? A3: With an optimized enzymatic kinetic resolution protocol, it is possible to achieve an enantiomeric excess of >99% for both the unreacted alcohol enantiomer and the esterified product.[8][9] The key is to stop the reaction at or near 50% conversion.[3] Similarly, successful diastereomeric crystallization can also yield enantiopure compounds with >99% ee.[11]

Q4: How does reaction temperature impact the efficiency of an enzymatic resolution? A4: Temperature plays a complex role. Generally, lower temperatures enhance enantioselectivity by amplifying the subtle differences in activation energy for the two enantiomers.[12][13] However, this comes at the cost of a slower reaction rate. Conversely, higher temperatures increase the reaction rate but may decrease enantioselectivity.[13] Therefore, temperature must be carefully optimized to find a balance between reaction time and desired optical purity.

Q5: Why is vinyl acetate often used as the acyl donor in lipase-catalyzed resolutions? A5: Vinyl acetate is a highly effective acyl donor because the transesterification reaction is essentially irreversible. The by-product, vinyl alcohol, immediately tautomerizes to stable acetaldehyde. This prevents the reverse reaction (alcoholysis of the formed ester), driving the equilibrium forward and improving conversion and efficiency.[9]

Part 2: Troubleshooting Guide: Enzymatic Kinetic Resolution

This guide is structured by common problems encountered during the enzymatic kinetic resolution of 1-(4-bromophenyl)ethanol.

Workflow for Enzymatic Kinetic Resolution

The diagram below outlines a typical experimental workflow for the lipase-catalyzed kinetic resolution of 1-(4-bromophenyl)ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation cluster_analysis Analysis & Products racemate Racemic 1-(4-Bromophenyl)ethanol mix Combine Reactants & Enzyme racemate->mix solvent Select Solvent (e.g., Hexane) solvent->mix acyl_donor Select Acyl Donor (e.g., Vinyl Acetate) acyl_donor->mix enzyme Select Lipase (e.g., Novozym 435) enzyme->mix incubate Incubate at Controlled Temp (e.g., 40°C) mix->incubate monitor Monitor Conversion (Chiral HPLC/GC) incubate->monitor stop_rxn Stop Reaction at ~50% Conversion (Filter off enzyme) monitor->stop_rxn Target Reached separate Separate Alcohol & Ester (Column Chromatography) stop_rxn->separate analysis Determine ee of each fraction (Chiral HPLC) separate->analysis product1 (S)-Alcohol (>99% ee) analysis->product1 product2 (R)-Ester (>99% ee) analysis->product2

Caption: General workflow for enzymatic kinetic resolution.

Symptom 1: Low Enantiomeric Excess (ee < 95%)

Low enantioselectivity is a critical issue that compromises the efficiency of the resolution.

G problem Problem: Low ee (<95%) cause1 Is Conversion ~50%? problem->cause1 cause2 Is Enzyme Optimal? cause1->cause2 Yes solution1a Stop reaction earlier or later. Monitor closely. cause1->solution1a No cause3 Is Temperature Optimal? cause2->cause3 Yes solution2a Screen other lipases (e.g., from Pseudomonas, Candida rugosa). cause2->solution2a No cause4 Is Solvent Appropriate? cause3->cause4 Yes solution3a Lower the temperature (e.g., from 40°C to 25°C). Increase reaction time. cause3->solution3a No solution4a Screen solvents with varying log P (e.g., Toluene, MTBE, Isooctane). cause4->solution4a No solution1b Conversion OK. solution2b Enzyme is known to be effective. solution3b Temperature is optimized.

Caption: Troubleshooting logic for low enantiomeric excess.

Possible Cause Explanation & Action
Incorrect Conversion Level The highest enantiomeric excess for both the unreacted substrate and the product is achieved at exactly 50% conversion. If the reaction proceeds significantly beyond this point, the enzyme will begin to acylate the less-favored enantiomer, reducing the ee of the remaining alcohol. Action: Monitor the reaction progress frequently using chiral HPLC or GC and stop the reaction precisely at 50% conversion by filtering off the immobilized enzyme.[9]
Suboptimal Enzyme Choice The selectivity factor (E) is an intrinsic property of the enzyme for a given substrate.[3] An enzyme that is effective for one alcohol may not be for another. Action: Screen a panel of different lipases. While Novozym 435 is a strong candidate, consider others like Pseudomonas cepacia lipase (Amano Lipase PS) or Candida rugosa lipase.[8][10]
Incorrect Reaction Temperature As discussed in the FAQs, enantioselectivity is temperature-dependent. The optimal temperature for rate may not be optimal for selectivity. Action: Systematically lower the reaction temperature in 5-10°C increments. While this will slow the reaction, it often leads to a significant increase in the enantiomeric ratio (E).[13]
Inappropriate Solvent The solvent interacts with the enzyme and can alter its conformation and flexibility, thereby affecting enantioselectivity.[13][14] Generally, lipases exhibit better activity and selectivity in hydrophobic, non-polar organic solvents.[15] Action: Screen a range of solvents with different properties (log P). Common choices include hexane, heptane, toluene, and tert-butyl methyl ether (MTBE).[15][16] Avoid highly polar solvents like DMSO or DMF, which can strip essential water from the enzyme and denature it.[17][18]
Symptom 2: Low or Stalled Reaction Conversion

If the reaction fails to reach 50% conversion in a reasonable timeframe, overall efficiency is compromised.

Possible Cause Explanation & Action
Enzyme Inhibition or Deactivation The enzyme may be inhibited by impurities in the substrate or solvent, or it may have lost activity due to improper storage or handling. The product itself (the ester) or byproduct (acetaldehyde) could also cause inhibition at higher concentrations. Action: Ensure high-purity, anhydrous solvents and substrates. Use a fresh batch of enzyme or increase the enzyme loading. Immobilized enzymes like Novozym 435 are generally more stable but can still degrade.[19]
Ineffective Acyl Donor While vinyl acetate is common, its effectiveness can vary. Other acyl donors might be required for optimal reactivity. Action: Consider screening other acyl donors. Isopropenyl acetate is another irreversible donor. For reversible reactions, ethyl acetate or acetic anhydride can be used, though the latter can lower the pH and affect the enzyme.[20]
Insufficient Mass Transfer In heterogeneous catalysis with an immobilized enzyme, efficient mixing is crucial for the substrate to access the enzyme's active sites. Action: Ensure adequate stirring or shaking. If the enzyme particles are clumping, this indicates a problem. For larger scales, mechanical stirring is necessary.
Suboptimal Temperature While lower temperatures can improve ee, they also drastically reduce the reaction rate. Action: If the reaction is too slow at a temperature optimized for ee, find a compromise. A slightly higher temperature may provide an acceptable balance of rate and selectivity. Alternatively, increase the enzyme loading to compensate for the lower rate.
Symptom 3: Issues with Chiral HPLC Analysis

Accurate determination of conversion and ee is impossible without a reliable analytical method.

Possible Cause Explanation & Action
Poor Resolution (Rs < 1.5) The enantiomer peaks are not baseline-separated, leading to inaccurate integration and ee calculation. This is often due to suboptimal mobile phase composition or flow rate. Action: 1. Adjust Mobile Phase: For polysaccharide-based columns (e.g., Chiralcel®), the mobile phase is typically a mixture of an alkane (hexane) and an alcohol modifier (isopropanol or ethanol).[21] Decrease the percentage of the alcohol modifier to increase retention and improve resolution.2. Lower Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the chiral stationary phase, which can significantly improve resolution.3. Change Modifier: Switching from isopropanol to ethanol (or vice-versa) can alter the chiral recognition mechanism and improve separation.[21]
Peak Tailing Asymmetric peaks can lead to poor integration. This may be caused by secondary interactions with the stationary phase or column overload.[12] Action: 1. Reduce Sample Concentration: Inject a more dilute sample to ensure you are not overloading the column.[12]2. Add Mobile Phase Modifier: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) can reduce tailing. For acidic impurities, adding trifluoroacetic acid (TFA) can help.[12]
Ghost Peaks Extraneous peaks appear in the chromatogram, complicating analysis. This is usually due to contamination in the system or carryover from a previous injection.[21] Action: 1. Use High-Purity Solvents: Ensure you are using fresh, HPLC-grade solvents for your mobile phase.[21]2. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash protocol to prevent carryover between injections.[12]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a starting point for the resolution of 1-(4-bromophenyl)ethanol.

  • Preparation: To a 50 mL flask, add racemic 1-(4-bromophenyl)ethanol (1.0 g, ~5.0 mmol) and 20 mL of anhydrous hexane.

  • Reagent Addition: Add vinyl acetate (0.86 g, 10.0 mmol, 2.0 equivalents).

  • Initiation: Add the immobilized lipase (e.g., Novozym 435, 100 mg, 10% w/w of substrate).

  • Incubation: Seal the flask and place it in a shaking incubator at 40°C and 200 rpm.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL), filter off the enzyme, dilute with mobile phase, and analyze by chiral HPLC to determine conversion and ee.

  • Termination: When the reaction reaches ~50% conversion, stop the reaction by filtering the mixture to recover the immobilized enzyme (which can often be washed and reused).

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification: Separate the unreacted alcohol from the newly formed ester using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the final yield and enantiomeric excess of both purified fractions.

Data Presentation: Comparison of Lipase Performance

The following table summarizes representative data for the kinetic resolution of secondary alcohols, illustrating the importance of screening.

Lipase SourceAcyl DonorSolventTime (h)Conversion (%)ee of Alcohol (%)Reference
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane3~50>99[9]
Pseudomonas cepacia Lipase (PSL)Vinyl AcetateHeptane44596[16]
Candida rugosa Lipase (CRL)Vinyl ButyrateToluene244892[22]
Aspergillus niger LipaseIsopropenyl AcetateMTBE184995[8][20]

Note: Data is compiled from resolutions of structurally similar secondary alcohols and serves as a guide. Optimal conditions for 1-(4-bromophenyl)ethanol must be determined experimentally.

References

  • Unconventional approaches for chiral resolution - PMC - NIH. (2024-05-16). National Institutes of Health (NIH). Available from: [Link]

  • Unconventional Approaches in Chiral Resolution: New Horizons - Chiralpedia. (2025-03-22). Chiralpedia. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (2023-09-27). Royal Society of Chemistry. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015-02-02). Pharmaceutical Technology. Available from: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH. National Institutes of Health (NIH). Available from: [Link]

  • Chiral resolution - Wikipedia. Wikipedia. Available from: [Link]

  • Effect of different organic solvents (10%) on lipase activity - ResearchGate. ResearchGate. Available from: [Link]

  • Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC - NIH. National Institutes of Health (NIH). Available from: [Link]

  • Frequently Asked Questions - Daicel Chiral Technologies. Daicel Chiral Technologies. Available from: [Link]

  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3 - ResearchGate. ResearchGate. Available from: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020-05-30). Chemistry LibreTexts. Available from: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. MDPI. Available from: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols - JOCPR. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • FAQs | Answers About KNAUER Products & Services. KNAUER. Available from: [Link]

  • Highly Efficient Kinetic Resolution of Aryl-Alkenyl Alcohols by Ru-Catalyzed Hydrogen Transfer - MDPI. (2021-12-10). MDPI. Available from: [Link]

  • Lipase in aqueous-polar organic solvents: activity, structure, and stability - PubMed. PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments. Available from: [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available from: [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO. SciELO. Available from: [Link]

  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed. (2021-10-27). PubMed. Available from: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Repository. TU Delft Repository. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. ResearchGate. Available from: [Link]

  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed. (2017-07-01). PubMed. Available from: [Link]

  • (PDF) Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy - ResearchGate. (2025-08-06). ResearchGate. Available from: [Link]

  • The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC - NIH. (2020-11-05). National Institutes of Health (NIH). Available from: [Link]

  • Chiral Resolution Screening | Solid State | Onyx Scientific. Onyx Scientific. Available from: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . (2021-01-01). Politecnico di Milano. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. National Institutes of Health (NIH). Available from: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025-09-15). Chiralpedia. Available from: [Link]

  • Enantioseparation of secondary alcohols by diastereoisomeric salt formation | Request PDF. (2025-08-07). ResearchGate. Available from: [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. Chemistry Steps. Available from: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025-03-15). Chiralpedia. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-1-(4-Bromophenyl)ethanol: Biocatalysis vs. Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a critical endeavor. These molecules serve as indispensable building blocks for a myriad of complex, biologically active compounds. Among them, (S)-1-(4-Bromophenyl)ethanol stands out as a valuable intermediate, with its stereochemistry being paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two prominent methodologies for its synthesis: a green, biocatalytic approach using whole-cell catalysis, and a classic, robust chemical route via the Corey-Bakshi-Shibata (CBS) reduction.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to inform your synthetic strategy. We will delve into the mechanistic intricacies, present detailed experimental workflows, and provide a head-to-head comparison of their performance based on experimental data.

The Rise of Biocatalysis: A Green Approach to Chiral Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis.[1] This approach leverages the inherent stereoselectivity of enzymes to catalyze reactions with remarkable precision, often under mild, environmentally benign conditions.[2] For the synthesis of this compound, the asymmetric reduction of the prochiral ketone, 4-bromoacetophenone, is efficiently catalyzed by ketoreductases (KREDs) present in various microorganisms.

The Biocatalytic Rationale: Harnessing Nature's Catalysts

The choice of a whole-cell biocatalyst, such as the yeast Rhodotorula rubra, is a strategic one rooted in both efficiency and practicality. Whole-cell systems obviate the need for costly and time-consuming enzyme purification.[3] The cellular machinery naturally regenerates the requisite nicotinamide cofactors (NADH or NADPH), which are essential for the reductive process. The addition of a simple and inexpensive co-substrate like glucose fuels this regenerative cycle, making the process economically viable.[4] The enzymes within the yeast cells provide a chiral microenvironment that selectively delivers a hydride to one face of the ketone's carbonyl group, leading to the preferential formation of the (S)-enantiomer.

dot

cluster_prep Cell Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification C1 Cultivate Rhodotorula rubra C2 Harvest & Resuspend Cells C1->C2 R1 Combine Cells, 4-Bromoacetophenone, & Glucose in Buffer C2->R1 R2 Incubate at 25-34°C with Shaking (24-48h) R1->R2 W1 Centrifuge to Remove Cells R2->W1 W2 Extract Supernatant with Ethyl Acetate W1->W2 W3 Dry & Concentrate Organic Phase W2->W3 W4 Purify via Column Chromatography W3->W4 P P W4->P This compound

Caption: Experimental workflow for biocatalytic synthesis.

Experimental Protocol: Biocatalytic Reduction with Rhodotorula rubra

This protocol describes the asymmetric reduction of 4-bromoacetophenone to this compound using whole cells of the yeast Rhodotorula rubra.

1. Cell Cultivation and Preparation:

  • Cultivate Rhodotorula rubra in a suitable growth medium (e.g., YM broth) at 28-30°C with agitation until the late logarithmic growth phase is reached.
  • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).
  • Wash the cell pellet with a sterile phosphate buffer (e.g., 100 mM, pH 7.0) and resuspend the cells in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

2. Bioreduction Reaction:

  • In a reaction vessel, combine the resuspended Rhodotorula rubra cells, 4-bromoacetophenone (e.g., 10-50 mM), and glucose as a co-substrate (e.g., 1-2% w/v).
  • Incubate the reaction mixture at a controlled temperature (e.g., 25-34°C) with shaking (e.g., 150-200 rpm) for 24-48 hours.
  • Monitor the reaction progress by periodically analyzing samples via TLC or GC to determine the conversion of the starting material.

3. Product Extraction and Purification:

  • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
  • Extract the supernatant with an equal volume of ethyl acetate three times.
  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
  • If necessary, purify the crude product by column chromatography on silica gel.
  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

The Precision of Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones.[5][6] This reaction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline, to direct the stereochemical outcome of the reduction with high fidelity.[7]

The Chemical Rationale: A Well-Defined Catalytic Cycle

The CBS reduction relies on the in-situ formation of a complex between the chiral oxazaborolidine catalyst and a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).[5] The nitrogen atom of the oxazaborolidine coordinates to the borane, which both activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. This Lewis acidic boron then coordinates to the carbonyl oxygen of the ketone substrate. The steric environment of the chiral catalyst dictates that the ketone coordinates in a way that minimizes steric hindrance, positioning the larger substituent (the 4-bromophenyl group) away from the catalyst's chiral scaffold. This preferential orientation ensures that the hydride is delivered to a specific face of the carbonyl, leading to the formation of the (S)-alcohol with high enantioselectivity. The reaction must be conducted under strictly anhydrous conditions, as water can react with the borane reagent and the catalyst, diminishing both the yield and the enantioselectivity.[5]

dot

cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification S1 Dry Glassware under Vacuum S2 Add Anhydrous THF & (S)-Me-CBS Catalyst S1->S2 S3 Cool to -20°C under N₂ S2->S3 R1 Slowly Add BH₃·THF Complex S3->R1 R2 Stir for 10-15 min R1->R2 R3 Add 4-Bromoacetophenone in THF Dropwise R2->R3 R4 Stir at -20°C until Completion R3->R4 W1 Quench with Methanol R4->W1 W2 Add Saturated NH₄Cl W1->W2 W3 Extract with Diethyl Ether W2->W3 W4 Dry & Concentrate Organic Phase W3->W4 W5 Purify via Column Chromatography W4->W5 P P W5->P This compound

Caption: Experimental workflow for CBS reduction.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 4-bromoacetophenone to this compound using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

1. Reaction Setup:

  • Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
  • Add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%).
  • Cool the solution to -20°C in a suitable cooling bath.

2. Asymmetric Reduction:

  • Slowly add a solution of borane-THF complex (e.g., 1.0 M in THF, 1.0-1.5 equivalents) to the cooled catalyst solution while maintaining the temperature at -20°C.
  • Stir the mixture for 10-15 minutes.
  • Dissolve the 4-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at -20°C.
  • Stir the reaction at -20°C and monitor its progress by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20°C.
  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with diethyl ether or ethyl acetate three times.
  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
  • Purify the resulting crude alcohol by flash column chromatography on silica gel.
  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Head-to-Head Comparison: Performance and Practicality

The choice between a biocatalytic and a chemical approach is often dictated by a project's specific needs, including scale, cost, environmental considerations, and the required level of enantiopurity. Below is a summary of the key performance indicators for both methods in the synthesis of this compound.

ParameterBiocatalytic Synthesis (Rhodotorula rubra)Chemical Synthesis (CBS Reduction)
Catalyst Whole cells of Rhodotorula rubra(S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Intracellular NADPH (regenerated)Borane-THF complex (BH₃·THF)
Solvent Aqueous bufferAnhydrous THF
Temperature 25-34°C-20°C
Conversion >96%[8]Typically high (>95%)
Enantiomeric Excess (ee) >98% (S)[8]Typically >95% (S)[7]
Key Advantages Environmentally friendly ("green"), mild conditions, no hazardous reagents, cofactor regeneration in-situ.[1]High enantioselectivity, predictable stereochemistry, well-established, broad substrate scope.[5]
Key Disadvantages Longer reaction times, potential for substrate/product inhibition, lower substrate loading, requires cell cultivation.Requires strictly anhydrous conditions, hazardous borane reagents, cryogenic temperatures, catalyst can be air/moisture sensitive.[5]

Conclusion: Selecting the Optimal Synthetic Route

Both biocatalytic and chemical synthesis offer highly effective and enantioselective routes to this compound. The decision of which method to employ is a nuanced one, balancing the principles of green chemistry with the practical demands of the synthetic target.

Biocatalysis is the superior choice when environmental impact, operational safety, and sustainability are paramount. The use of water as a solvent, mild reaction temperatures, and the avoidance of hazardous chemical reagents align perfectly with the principles of green chemistry. While reaction times can be longer and substrate concentrations lower, the high enantioselectivity and simplified downstream processing can be highly advantageous, particularly for large-scale manufacturing where a dedicated fermentation process can be optimized.

Chemical synthesis via the CBS reduction , on the other hand, remains an indispensable tool in the synthetic chemist's arsenal, especially in research and development settings. Its broad applicability to a wide range of ketones and its well-understood, predictable nature make it a go-to method for rapid analog synthesis and proof-of-concept studies. While it necessitates more stringent reaction conditions, such as low temperatures and an inert atmosphere, its high efficiency and enantioselectivity are undeniable.

Ultimately, the continued evolution of both fields—through the development of more robust and efficient enzymes via directed evolution and the discovery of more sustainable and user-friendly chemical catalysts—will provide researchers with an ever-expanding and versatile toolbox for the synthesis of this and other vital chiral building blocks.

References

  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem.
  • Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone.
  • Comparative study in the asymmetric bioreduction of ketones by plant organs and undifferentiated cells.
  • Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone.
  • Biocatalysis with Unconventional Yeasts. MDPI.
  • Yeasts as biocatalysts in the stereoselective reduction of acetophnone. Universidad Nacional de Córdoba.
  • How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation.
  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts.
  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link].

  • Effect of substituents on enantioselectivity in chiral oxazaborolidine mediated asymmetric ketone reduction reaction. Journal of Chemical Sciences.
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link].

  • The Corey–Bakshi–Shibata Reduction: Mechanistic and Synthetic Considerations – Bifunctional Lewis Base Catalysis with Dual Activ
  • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. Journal of the American Chemical Society.
  • Corey-Bakshi-Shib
  • Biotransformations of α-haloderivatives of acetophenone in the culture of R. rubra strain..
  • Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed.
  • Rhodotorula mucilaginosa as a new biocatalyst for asymmetric reduction of acetophenone. Academic Journals.

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of (S)-1-(4-Bromophenyl)ethanol by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules, one enantiomer may house the desired therapeutic activity, while its mirror image, the distomer, could be inactive or, in some cases, elicit harmful side effects. This fundamental principle underscores the regulatory and scientific necessity for the precise quantification of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture.[1][2]

This guide focuses on (S)-1-(4-Bromophenyl)ethanol, a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] We will provide an in-depth, experience-driven protocol for the validation of its enantiomeric excess using Chiral Gas Chromatography (GC). Beyond a mere recitation of steps, this document will elucidate the scientific rationale behind methodological choices, establishing a self-validating system for robust and reliable results. Furthermore, we will objectively compare the performance of chiral GC with alternative analytical techniques, furnishing the experimental data necessary for informed decision-making in your laboratory.

Core Technique: Chiral Gas Chromatography for Enantioseparation

Chiral GC stands as a powerful technique for the separation of volatile and thermally stable enantiomers.[4] Its principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated on the inside of the capillary column. These transient diastereomeric interactions cause one enantiomer to be retained longer than the other, resulting in their separation and allowing for individual quantification.[5][6]

Experimental Protocol: A Step-by-Step Methodology

This protocol is designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Instrumentation and Consumables:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable. FID is generally sufficient for quantification, while MS can provide structural confirmation.

  • Chiral Stationary Phase (CSP): A cyclodextrin-based CSP is highly effective for separating aromatic alcohols.[7] A column such as a Beta-DEX™ 225 (or equivalent) is recommended.

    • Scientist's Insight: Cyclodextrin derivatives create a chiral cavity. The enantiomers of 1-(4-Bromophenyl)ethanol will have different affinities for inclusion within this cavity, governed by hydrogen bonding and steric interactions, which is the primary mechanism of separation.

  • Carrier Gas: Hydrogen or Helium, high purity grade.

  • Reagents: High-purity solvent for sample dissolution (e.g., Hexane or Ethyl Acetate).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(4-Bromophenyl)ethanol sample.

  • Dissolve the sample in 10 mL of the chosen solvent to create a stock solution of ~1 mg/mL.

  • Perform serial dilutions as necessary to fall within the linear range of the method (determined during validation).

  • For establishing the elution order, obtain a racemic standard of 1-(4-Bromophenyl)ethanol and prepare it in the same manner.

3. Chiral GC Method Parameters:

  • Column: Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (Split ratio: 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 120 °C, hold for 1 minute.

    • Ramp: Increase to 180 °C at 5 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Detector (FID) Temperature: 280 °C.

4. Data Analysis and Calculation of Enantiomeric Excess:

  • Integrate the peak areas for both the (S) and (R) enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Visualizing the Workflow: Chiral GC Analysis

Chiral GC Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (~1 mg/mL) prep1->prep2 prep3 Perform Dilutions prep2->prep3 gc_inj Inject 1 µL prep3->gc_inj gc_sep Separation on Chiral Column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_int Integrate Peak Areas gc_det->data_int data_calc Calculate % ee data_int->data_calc result Enantiomeric Excess (%) data_calc->result Final Report

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Method Validation: Ensuring a Self-Validating System

A robust analytical method is one that has been rigorously validated to prove its suitability for the intended purpose.[8] Following the International Council for Harmonisation (ICH) guidelines, the following parameters must be assessed to ensure the integrity of your enantiomeric excess determination.[9][10]

  • Specificity: This is the cornerstone of a chiral method. It is the ability to unequivocally assess the target enantiomer in the presence of its counterpart and any potential impurities. This is demonstrated by injecting the individual enantiomers (if available), the racemic mixture, and a placebo (blank solution) to confirm baseline resolution and lack of interference.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. For the minor enantiomer, this is particularly crucial. A linearity curve should be established by preparing samples at five different concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the expected level of the impurity. The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by performing spike-recovery studies. A sample of the major enantiomer is spiked with known amounts of the minor enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing at least six replicate injections of a sample containing the minor enantiomer at the 100% specification level. The relative standard deviation (%RSD) should typically be ≤ 5%.

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. The %RSD should meet predefined acceptance criteria.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is often established as the concentration that gives a signal-to-noise ratio of approximately 10:1.

Visualizing the Logic: The Method Validation Process

Method Validation Process start Define Analytical Target Profile (ATP) specificity Specificity Baseline resolution of enantiomers No interference from blank start->specificity linearity Linearity & Range 5 concentrations (LOQ to 150%) r² ≥ 0.99 specificity->linearity accuracy Accuracy Spike-recovery at 3 levels Recovery 90-110% linearity->accuracy precision Precision Repeatability (n=6, %RSD ≤ 5%) Intermediate Precision accuracy->precision loq LOQ S/N Ratio ≈ 10:1 precision->loq end Validated Method loq->end

Caption: Logical flow for validating a chiral analytical method per ICH guidelines.

Comparative Analysis: Chiral GC vs. Alternative Techniques

While chiral GC is an excellent choice for volatile compounds like 1-(4-Bromophenyl)ethanol, other techniques offer different advantages and are crucial to consider for a comprehensive analytical strategy.[11][12]

Alternative 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantioseparation due to its versatility.[1][13] Separation is achieved on a CSP, with polysaccharide-based columns (e.g., Chiralcel® OD) being particularly effective for aromatic alcohols under normal-phase conditions.[14][15]

  • Advantages: Applicable to a vast range of compounds, including non-volatile and thermally labile ones. A wide variety of CSPs are commercially available, offering broad selectivity.[2][16][17]

  • Disadvantages: Typically involves longer run times and higher consumption of organic solvents compared to GC, although modern UHPLC systems can mitigate this.

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral analysis by NMR is a powerful, non-destructive technique. It relies on converting the enantiomers into diastereomers in situ by adding a chiral auxiliary.[18] This can be a Chiral Derivatizing Agent (CDA) , which forms a covalent bond, or a Chiral Solvating Agent (CSA) , which forms a transient, non-covalent complex.[19][20][21] This diastereomeric interaction results in distinguishable chemical shifts for specific protons of the enantiomers, allowing for quantification by integrating the respective signals.[22]

  • Advantages: Provides structural information, is non-destructive, and can be relatively fast if a suitable CSA is available, as it avoids chromatographic separation.

  • Disadvantages: Generally has lower sensitivity than chromatographic methods, requiring more concentrated samples. Finding an effective CSA that provides sufficient separation of signals can be a process of trial and error.

Performance Comparison at a Glance

The table below provides a summary of the key performance characteristics of each technique for the analysis of 1-(4-Bromophenyl)ethanol.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Differential partitioning with a gaseous mobile phase and a solid CSP.Differential partitioning with a liquid mobile phase and a solid CSP.[12]Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[19]
Volatility Req. High (Required)Low (Not required)Low (Not required)
Sensitivity High (ng to pg range)High (µg to ng range)Moderate to Low (mg range)
Analysis Speed Fast (typically 10-30 min)Moderate (can be 20-60 min, faster with UHPLC)Fast (once CSA is identified)
Solvent Usage Very Low (only for sample prep)HighLow
Instrumentation Standard GC with specialized columnStandard HPLC with specialized columnHigh-field NMR spectrometer
Key Advantage High efficiency, speed, and low solvent consumption for volatile analytes.[4]Broad applicability and versatility for a wide range of compounds.[1]Non-destructive and provides structural confirmation.
Key Limitation Limited to volatile and thermally stable compounds.Higher solvent consumption and potentially longer analysis times.Lower sensitivity and requires an effective CSA/CDA.

Conclusion: Selecting the Optimal Analytical Tool

The validation of the enantiomeric excess of this compound is a critical quality control step, and chiral Gas Chromatography presents a highly efficient, sensitive, and reliable method for this purpose. Its speed and low solvent consumption make it an attractive option for routine analysis in both research and manufacturing environments.

However, the choice of the optimal analytical technique is never universal. Chiral HPLC remains the workhorse of the pharmaceutical industry due to its unparalleled versatility for a diverse array of chemical entities.[13] Chiral NMR, while less sensitive, offers a rapid, non-destructive alternative that can be invaluable for initial screening or when structural confirmation is paramount.

As a senior application scientist, my recommendation is to ground your decision in the specific context of your laboratory's needs. For high-throughput analysis of this specific chiral intermediate, a validated chiral GC method is superior. For a broader platform approach intended to handle a diverse pipeline of chiral molecules, investing in a suite of chiral HPLC columns is indispensable. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate method to ensure the stereochemical purity and, ultimately, the safety and efficacy of their pharmaceutical products.

References

  • Benchchem. (n.d.). Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol: A Comparative Guide.
  • Benchchem. (n.d.). Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • Various Authors. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF on ResearchGate.
  • National Institutes of Health (NIH). (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). NMR determination of enantiomeric excess.
  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Unknown Source. (n.d.). Determination of enantiomeric excess.
  • Benchchem. (n.d.). A Comparative Guide to the Determination of Enantiomeric Excess of Pinocampheol: Chiral HPLC vs. Chiral GC.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification.
  • Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chromatography.
  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography.
  • PMC - NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Scribd. (n.d.). ICH Validation Analitcs Methods.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase....
  • PharmTech. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • PubChem. (n.d.). 1-(4-Bromophenyl)ethanol.
  • Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods.

Sources

A Comparative Guide to the Spectroscopic Analysis of (S)-1-(4-Bromophenyl)ethanol for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and advanced chemical research, the unambiguous confirmation of a molecule's structure and stereochemistry is not merely a procedural step but the bedrock of scientific integrity and reproducibility. For chiral molecules such as (S)-1-(4-Bromophenyl)ethanol, a versatile building block in organic synthesis, this requirement is paramount. This guide provides a comprehensive, in-depth comparison of the essential spectroscopic techniques required to fully characterize this compound, moving beyond a simple recitation of data to explain the causality behind the analytical choices. Our approach is rooted in a self-validating system of orthogonal techniques, ensuring the highest degree of confidence in the final structural assignment.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity. A robust structural confirmation relies on the convergence of data from multiple, independent methods. For this compound, we will compare and contrast data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build the structural framework. We will then address the critical challenge of stereochemistry by employing Chiral High-Performance Liquid Chromatography (HPLC), the definitive technique for enantiomeric separation.

The overall analytical workflow is designed to systematically confirm the molecular formula, connectivity, functional groups, and finally, the absolute stereochemistry of the target compound.

G cluster_0 Structural Elucidation cluster_1 Stereochemical Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Integrated Data Analysis & Structural Verification NMR->Data_Analysis IR IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis HPLC Chiral HPLC HPLC->Data_Analysis Sample Sample of 1-(4-Bromophenyl)ethanol Sample->NMR Primary Analysis Sample->IR Primary Analysis Sample->MS Primary Analysis Sample->HPLC Chirality Check Final_Report Final Confirmation of This compound Data_Analysis->Final_Report

Caption: Overall workflow for the structural confirmation of this compound.

Part 1: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique identifies the distinct chemical environments of hydrogen atoms (protons). For 1-(4-Bromophenyl)ethanol, we expect to see four primary signals. The causality behind this is the unique electronic environment of each proton set, dictated by shielding and deshielding effects from neighboring atoms and functional groups.

    • A doublet for the methyl (-CH₃) protons, split by the adjacent methine proton.

    • A quartet for the methine (CH) proton, split by the three protons of the methyl group.

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • A singlet for the hydroxyl (-OH) proton, which often appears broad and typically does not couple with adjacent protons due to rapid chemical exchange.[1][2]

  • ¹³C NMR Spectroscopy: This method maps the carbon skeleton. We anticipate six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic) and proximity to electronegative atoms (oxygen, bromine).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations.[3]

  • A strong, broad absorption band in the range of 3200-3600 cm⁻¹ is the hallmark of the O-H stretching vibration from the alcohol group.[1][2][3][4] Its broadness is a direct result of intermolecular hydrogen bonding.[2][4]

  • C-H stretching vibrations will appear just below 3000 cm⁻¹ for the aliphatic portion and just above 3000 cm⁻¹ for the aromatic ring.[3]

  • Characteristic C=C stretching absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.[5]

  • A strong C-O stretching vibration should be visible between 1000-1200 cm⁻¹.[1][4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and offers clues to the structure through fragmentation patterns.

  • Molecular Ion (M⁺) Peak: The key feature will be a pair of peaks for the molecular ion, separated by two mass-to-charge (m/z) units, with a nearly 1:1 intensity ratio. This is the unmistakable isotopic signature of a bromine atom (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br).[6][7][8] For C₈H₉BrO, these peaks will appear at approximately m/z 200 and 202.

  • Fragmentation: Electron impact ionization will cause the molecular ion to fragment in predictable ways. A common fragmentation pathway for alcohols is alpha-cleavage (breaking the C-C bond adjacent to the oxygen), and dehydration (loss of a water molecule).[2]

G M [C₈H₉BrO]⁺˙ m/z 200/202 F1 [C₇H₆Br]⁺ m/z 170/172 M->F1 - CH₃CHO F2 [C₈H₈Br]⁺ m/z 183/185 M->F2 - OH

Caption: Simplified key fragmentation pathways for 1-(4-Bromophenyl)ethanol in MS.

Part 2: The Decisive Test - Stereochemical Confirmation

While NMR, IR, and MS confirm the molecular structure of 1-(4-Bromophenyl)ethanol, they are inherently achiral techniques and cannot differentiate between the (S) and (R) enantiomers. For this, a chiral-specific method is required.

Chiral High-Performance Liquid Chromatography (HPLC): Separating Mirror Images

Chiral HPLC is the gold standard for separating enantiomers. The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9][10][11] This creates two transient, diastereomeric complexes with different energies, leading to different retention times and, therefore, separation.[11][12]

  • Alternative Methods: While techniques like using chiral derivatizing agents (e.g., Mosher's acid) followed by standard NMR analysis exist, they are indirect, require additional chemical modification steps, and can introduce impurities.[13] Chiral HPLC offers a direct, cleaner, and more quantitative separation.[14][15]

  • Performance Comparison: A successful chiral separation will yield two distinct peaks in the chromatogram, one for the (S)-enantiomer and one for the (R)-enantiomer. By running a standard of the pure (S)-enantiomer, the peak can be definitively assigned. The area under each peak allows for the precise calculation of enantiomeric excess (% ee), a critical quality attribute.

Data Synthesis and Comparison

The following tables summarize the expected experimental data and compare the utility of each analytical technique.

Table 1: Summary of Expected Spectroscopic Data for 1-(4-Bromophenyl)ethanol

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm), Multiplicity~1.4 (d, 3H, -CH₃), ~4.8 (q, 1H, -CH), ~7.2-7.5 (m, 4H, Ar-H), ~2.0 (s, 1H, -OH)[16][17]
¹³C NMR δ (ppm)~25 (-CH₃), ~70 (-CH), ~121 (C-Br), ~127 & ~131 (Ar-CH), ~145 (Ar-C)[16]
IR Wavenumber (cm⁻¹)~3350 (broad, O-H), ~3030 (sp² C-H), ~2970 (sp³ C-H), ~1590 (C=C), ~1070 (C-O)[2][4][16]
MS m/z200/202 (M⁺, ~1:1 ratio), 185/187 ([M-CH₃]⁺), 157/159 ([M-C₂H₄O]⁺)
Chiral HPLC Retention TimeBaseline separation of (S) and (R) enantiomers with distinct retention times.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedKey AdvantageLimitations
NMR Detailed C-H framework, connectivity.Provides the most definitive structural information.Insensitive to stereochemistry (without chiral aids), requires higher sample quantity.
IR Presence of functional groups.Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall molecular skeleton.
MS Molecular weight, elemental composition (Br).High sensitivity, confirms molecular formula and Br presence.Isomeric compounds can have identical mass spectra.
Chiral HPLC Enantiomeric identity and purity (% ee).The only direct method to separate and quantify enantiomers.[14][15]Requires method development; provides no structural information.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Cap the tube and invert several times to ensure homogeneity.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedure.

Protocol 2: FTIR (ATR) Analysis
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Collect the background spectrum.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol 3: GC-MS Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example: initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Conditions: Operate in Electron Impact (EI) mode at 70 eV. Scan over a mass range of m/z 40-300.

Protocol 4: Chiral HPLC Analysis
  • Column: Select a suitable Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Daicel Chiralpak IA, IB, or IC).

  • Mobile Phase: Prepare an appropriate mobile phase. For normal phase chromatography, a mixture of hexane and a polar modifier like isopropanol or ethanol is common (e.g., 90:10 Hexane:Isopropanol).[18]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion

The structural and stereochemical confirmation of this compound is a clear illustration of the necessity for an orthogonal, multi-technique analytical approach. While NMR, IR, and MS collaboratively build a robust and confident picture of the molecule's covalent structure and molecular formula, they are insufficient for the final, critical step of stereochemical assignment. Chiral HPLC stands as the definitive arbiter for enantiomeric purity. This integrated workflow, where each technique provides a unique and complementary piece of the puzzle, represents a self-validating system that is fundamental to the principles of modern pharmaceutical analysis and ensures the integrity and quality of scientific research.[19][20]

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Omics Online. (n.d.). Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. [Link]

  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Al-Haddad, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)ethanol. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link]

  • Reddit. (2024, December 3). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(4-bromophenyl)ethan-1-ol. PubChem Compound Database. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

  • The Royal Society of Chemistry. (n.d.). The first solvent-free method for the reduction of esters. [Link]

Sources

Comparative study of different chiral ligands for the synthesis of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chiral Ligands for the Asymmetric Synthesis of (S)-1-(4-Bromophenyl)ethanol

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. This compound is a valuable chiral building block, and its efficient, stereoselective synthesis is of significant interest. This guide provides a comparative analysis of two preeminent chiral ligand systems for the asymmetric reduction of the prochiral ketone 4-bromoacetophenone: the Noyori-type ruthenium-catalyzed transfer hydrogenation and the Corey-Bakshi-Shibata (CBS) oxazaborolidine-catalyzed reduction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative performance data to assist researchers in selecting the optimal methodology for their needs.

Comparative Performance of Chiral Ligand Systems

The choice of a catalytic system is often a balance between performance, operational simplicity, and cost. The following table summarizes the typical performance of two leading ligand classes for the synthesis of this compound.

Catalytic SystemChiral Ligand/CatalystHydrogen SourceTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key Advantages
Noyori Transfer Hydrogenation RuClIsopropanol or HCOOH/NEt₃>95>98 (S)High turnover, excellent enantioselectivity, stable catalyst.[1][2]
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineBorane-THF complex>95>98 (S)Mild conditions, high enantioselectivity, no high-pressure gas needed.[3]

System 1: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Noyori asymmetric transfer hydrogenation is a powerful and widely adopted method for the reduction of ketones.[4] It relies on a class of well-defined ruthenium(II) catalysts featuring a C₂-symmetric chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand.[5][6]

Mechanistic Rationale

The high efficiency and stereoselectivity of the Noyori catalyst stem from a "metal-ligand bifunctional" mechanism.[7] The reaction does not proceed through direct coordination of the ketone to the metal center (an inner-sphere mechanism). Instead, it follows an outer-sphere pathway where the catalyst and substrate interact through a network of hydrogen bonds in a six-membered pericyclic transition state.[1][2]

The Catalytic Cycle involves several key steps:

  • Activation : The Ru-Cl precatalyst reacts with a base (e.g., from the isopropanol/alkoxide equilibrium) to form the active 16-electron ruthenium hydride species.

  • Hydrogen Transfer : The ketone substrate interacts with the N-H group of the chiral diamine ligand while the ruthenium hydride (Ru-H) aligns to deliver the hydride to the carbonyl carbon. This concerted transfer occurs through a highly organized transition state, which is responsible for the exquisite stereochemical control.[2]

  • Product Release & Regeneration : The resulting alcohol product and the oxidized hydrogen donor (acetone) are released, and the ruthenium catalyst is regenerated to re-enter the catalytic cycle.

Noyori ATH Mechanism Noyori Asymmetric Transfer Hydrogenation Cycle cluster_cycle precatalyst [Ru]-Cl (Precatalyst) active_catalyst Active [Ru]-H Species precatalyst->active_catalyst + iPrO⁻ - Cl⁻, - iPrOH ts Pericyclic Transition State (Ketone + [Ru]-H) active_catalyst->ts + 4-Bromoacetophenone product_complex [Ru] + Chiral Alcohol + Acetone ts->product_complex H⁻ Transfer product_complex->active_catalyst + Isopropanol - Product, - Acetone ATH_Workflow Experimental Workflow for ATH Synthesis start Setup Schlenk flask under Argon add_reagents Add Catalyst, Substrate, and Isopropanol start->add_reagents add_base Add base solution (e.g., KOH in iPrOH) add_reagents->add_base reaction Stir at Room Temp (e.g., 1-4 hours) add_base->reaction quench Quench with H₂O reaction->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify via Column Chromatography extract->purify analyze Analyze Yield and e.e. (Chiral HPLC) purify->analyze end Obtain this compound analyze->end

Caption: Step-by-step workflow for the ATH synthesis of this compound.

Procedure:

  • Catalyst Preparation : In a Schlenk flask under an argon atmosphere, add RuCl (e.g., 0.01 mol%).

  • Substrate Addition : Add 4-bromoacetophenone (1.0 eq) and anhydrous isopropanol to achieve a substrate concentration of approximately 0.5 M.

  • Initiation : Commence stirring and add a 0.1 M solution of sodium isopropoxide in isopropanol (0.1 eq) to initiate the reaction.

  • Reaction Monitoring : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Workup : Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis : Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

System 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and enantioselective method for reducing ketones using a stoichiometric borane source, catalytically activated by a chiral oxazaborolidine. The catalyst is typically prepared from a chiral amino alcohol, such as (S)-diphenylprolinol. [8][9]

Mechanistic Rationale

The stereochemical outcome of the CBS reduction is dictated by the precise coordination of both the borane reducing agent and the ketone substrate to the Lewis acidic boron center of the oxazaborolidine catalyst. [10]

  • Catalyst-Borane Adduct Formation : The nitrogen atom of the CBS catalyst coordinates to a molecule of borane (from a BH₃-THF or BH₃-SMe₂ complex), forming an activated catalyst-borane adduct. This coordination increases the Lewis acidity of the ring boron atom. [9]2. Ketone Coordination : The ketone's carbonyl oxygen coordinates to the now more Lewis-acidic ring boron. For steric reasons, the ketone orients itself so that the larger substituent (the 4-bromophenyl group) is positioned away from the bulky substituent on the catalyst (the diphenylmethyl group).

  • Hydride Transfer : The coordinated external borane then delivers a hydride to the carbonyl carbon via a six-membered ring transition state. This intramolecular transfer is highly stereoselective due to the rigid, sterically defined arrangement of the components.

  • Product Release : The resulting borate ester of the product alcohol is released and subsequently hydrolyzed during workup to yield the chiral alcohol.

Experimental Protocol: Synthesis of this compound via CBS Reduction

This protocol is based on a validated procedure for the asymmetric reduction of 4-bromoacetophenone. [3] Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (Catalyst, typically as a 1M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃-THF, 1M solution)

  • 4-Bromoacetophenone (Substrate)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) for quenching

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Catalyst and Substrate Setup : In a flame-dried flask under an argon atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%). Cool the solution to -20°C.

  • Borane Addition : Slowly add the borane-THF complex (1.0-1.5 equivalents) to the cooled catalyst solution while maintaining the temperature at -20°C. Stir the mixture for 10-15 minutes.

  • Substrate Addition : Dissolve the 4-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at -20°C.

  • Reaction Monitoring : Stir the reaction at -20°C. Monitor its progress by TLC until the starting material is consumed.

  • Workup : Carefully quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification : Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis : Purify the crude alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Conclusion and Outlook

Both the Noyori asymmetric transfer hydrogenation and the CBS reduction offer outstanding performance for the synthesis of this compound, consistently delivering high yields and enantioselectivities exceeding 98% e.e.

  • The Noyori ATH system is prized for its use of a stable, often air-tolerant, precatalyst and a readily available, non-hazardous hydrogen source (isopropanol). Its high turnover numbers make it particularly suitable for large-scale industrial applications.

  • The CBS reduction is renowned for its operational simplicity and mild reaction conditions. However, it requires the use of stoichiometric, moisture-sensitive borane reagents, which necessitates careful handling under inert atmosphere conditions. [9] The choice between these two premier systems will depend on the specific requirements of the laboratory or production facility, including scale, available equipment for handling sensitive reagents, and cost considerations. Both methodologies represent the pinnacle of asymmetric catalysis and provide reliable and robust pathways to this important chiral intermediate.

References

  • Noyori Asymmetric Transfer Hydrogenation. (2014, October 16). Chem-Station Int. Ed.[Link]

  • Noyori Hydrogenation. NROChemistry. [Link]

  • Červený, J., & Růžička, A. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 22(9), 1529. [Link]

  • Noyori Hydrogenation. (2022, April 23). YouTube. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. [Link]

  • Mishra, A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ResearchGate. [Link]

  • Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Del Todesco, M., et al. (2002). Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone. The Journal of Organic Chemistry, 67(13), 4330-4341. [Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen research portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2021). SciSpace. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Nikolova, Y., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6985. [Link]

  • REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Bentham Science. [Link]

  • Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Chiral monoaminoalcohols and diaminoalcohols of squaric acid: new catalysts for the asymmetric reduction of ketones by borane. ElectronicsAndBooks. [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023, February 16). SigutLabs. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

Sources

A Comparative Guide to the Biological Activity of (S)- and (R)-1-(4-Bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of 1-(4-Bromophenyl)ethanol, two chiral building blocks pivotal in the synthesis of a range of bioactive molecules. While direct comparative biological data on the enantiomers themselves is sparse in publicly available literature, this guide will delve into their differential roles as precursors to potent insecticides and potential therapeutic agents, thereby offering an indirect but crucial comparison of their biological significance.

The Principle of Chirality in Bioactivity: A Brief Overview

The interaction between a small molecule and a biological target, such as an enzyme or receptor, is a highly specific, three-dimensional event. As biological targets are themselves chiral, they often interact preferentially with one enantiomer of a chiral molecule. This enantioselectivity can lead to one enantiomer being biologically active (the eutomer) while the other is less active or inactive (the distomer). In some cases, the distomer may even exhibit undesirable or toxic effects.[1] Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug discovery and development.

(S)-1-(4-Bromophenyl)ethanol: A Precursor to Biologically Active Molecules

The (S)-enantiomer of 1-(4-Bromophenyl)ethanol has been identified as a valuable intermediate in the synthesis of various biologically active compounds, including potential antibacterial agents and cytotoxic compounds.

Potential Antibacterial Applications
Cytotoxicity in Cancer Cell Lines

Interestingly, this compound has been reported to be toxic to the MRC-7 human lung cancer cell line.[2] This finding suggests a potential for this enantiomer or its derivatives in anticancer research. The mechanism of this toxicity may involve the inhibition of DNA synthesis through interaction with topoisomerases or other proteins involved in transcription and translation.[2] A comparative study on the cytotoxicity of both enantiomers on various cancer cell lines would be a valuable area for future research to determine if this effect is stereospecific.

(R)- and this compound in the Synthesis of Pyrethroid Insecticides

One of the most significant applications of both (S)- and (R)-1-(4-Bromophenyl)ethanol is in the synthesis of pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins.[3][4] The stereochemistry of the alcohol moiety in pyrethroid esters is a critical factor determining their insecticidal potency and selectivity.

While 1-(4-Bromophenyl)ethanol itself is not a direct component of commercial pyrethroids, its structural motif is relevant to the broader class of secondary benzylic alcohols used in their synthesis. The general principle observed in pyrethroids is that different enantiomers of the alcohol component can lead to significant differences in the insecticidal activity of the final ester.[3] This is because the overall shape of the pyrethroid molecule dictates its ability to bind to the voltage-gated sodium channels in the nervous systems of insects, which is their primary mode of action.[2]

For many pyrethroids, it has been demonstrated that one stereoisomer is significantly more active than the others.[3] Therefore, the use of enantiomerically pure (S)- or (R)-1-(4-Bromophenyl)ethanol as a starting material would be a key step in the stereoselective synthesis of a pyrethroid, aiming to produce the most potent and selective insecticide while minimizing off-target effects and the environmental impact of the less active isomers.

Comparative Data Summary

As direct comparative experimental data for the biological activity of the two enantiomers is not extensively published, the following table summarizes their known roles and observed activities, highlighting the areas where comparative studies are needed.

FeatureThis compound(R)-1-(4-Bromophenyl)ethanol
Primary Role Chiral building block in synthesisChiral building block in synthesis
Antibacterial Potential Studied as a precursor for antibacterial agents.[2]Data not available.
Cytotoxicity Toxic to MRC-7 human lung cancer cell line.[2]Data not available.
Use in Pyrethroids Potential precursor for stereospecific synthesis of potent pyrethroid insecticides.Potential precursor for stereospecific synthesis of pyrethroid insecticides, potentially with different activity profiles than those derived from the (S)-enantiomer.

Experimental Protocols

To facilitate further research into the comparative biological activities of (S)- and (R)-1-(4-Bromophenyl)ethanol, the following are detailed, step-by-step methodologies for key experiments.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method to determine the MIC of each enantiomer against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • This compound

  • (R)-1-(4-Bromophenyl)ethanol

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each enantiomer and the positive control in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compounds, resulting in a final inoculum of 7.5 x 10⁵ CFU/mL.

  • Controls: Include wells with bacteria and MHB only (growth control) and wells with MHB only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Cytotoxicity Assay using MTT

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the enantiomers on a cancer cell line (e.g., MRC-7).

Materials:

  • This compound

  • (R)-1-(4-Bromophenyl)ethanol

  • MRC-7 cell line

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MRC-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each enantiomer and the positive control in the complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing the Rationale: Chirality and Biological Interaction

The differential interaction of enantiomers with a chiral biological target can be conceptualized as a "three-point attachment" model. For a molecule to bind effectively to a receptor, it must have at least three points of interaction. An enantiomer may have a perfect three-point fit, leading to a biological response, while its mirror image may only be able to achieve a two-point attachment, resulting in a much weaker or no interaction.

Chirality_Interaction cluster_S (S)-Enantiomer Interaction cluster_R (R)-Enantiomer Interaction S_enantiomer (S) receptor_S Receptor Site S_enantiomer->receptor_S Strong Binding (3-point attachment) R_enantiomer (R) receptor_R Receptor Site R_enantiomer->receptor_R Weak/No Binding (Imperfect fit)

Figure 1: Conceptual diagram illustrating the differential binding of (S)- and (R)-enantiomers to a chiral receptor site.

Experimental Workflow for Comparative Biological Activity Screening

Experimental_Workflow cluster_assays Biological Assays cluster_synthesis Derivative Synthesis cluster_data Data Analysis and Comparison start Start: (S)- and (R)-1-(4-Bromophenyl)ethanol antibacterial Antibacterial Assay (MIC) start->antibacterial cytotoxicity Cytotoxicity Assay (IC50) start->cytotoxicity pyrethroid_S Synthesize Pyrethroid from (S)-enantiomer start->pyrethroid_S pyrethroid_R Synthesize Pyrethroid from (R)-enantiomer start->pyrethroid_R data_analysis Compare MIC, IC50, LD50 values antibacterial->data_analysis cytotoxicity->data_analysis insecticidal Insecticidal Assay (LD50) pyrethroid_S->insecticidal pyrethroid_R->insecticidal insecticidal->data_analysis conclusion Conclusion on Differential Biological Activity data_analysis->conclusion

Figure 2: A proposed experimental workflow for the comprehensive comparison of the biological activities of (S)- and (R)-1-(4-Bromophenyl)ethanol and their derivatives.

Conclusion and Future Directions

While (S)- and (R)-1-(4-Bromophenyl)ethanol are primarily recognized as chiral synthons, the available evidence suggests the potential for their own distinct biological activities. The observed cytotoxicity of the (S)-enantiomer and its use in developing antibacterial agents highlights the importance of stereochemistry at this fundamental level.

A significant gap in the current scientific literature is the lack of direct, side-by-side comparative studies on the biological activities of these two enantiomers. Future research should focus on performing such comparative experiments, including broad-spectrum antibacterial and antifungal screening, cytotoxicity profiling against a panel of cancer cell lines, and investigation into their effects on key metabolic enzymes.

Furthermore, the synthesis and comparative insecticidal evaluation of pyrethroids derived from both enantiomerically pure (S)- and (R)-1-(4-Bromophenyl)ethanol would provide invaluable data for the development of more effective and environmentally benign agrochemicals. Such studies will not only elucidate the specific contributions of each enantiomer to the bioactivity of the final products but also pave the way for more rational and efficient design of chiral drugs and pesticides.

References

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Silvério, F. O., de Alvarenga, E. S., Moreno, S. C., & Picanço, M. C. (2009). Synthesis and insecticidal activity of new pyrethroids. Pest Management Science, 65(8), 900-905.
  • Discovery and development of pyrethroid insecticides. (n.d.). PMC - NIH.
  • This compound | 100760-04-1. (n.d.). Biosynth.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Insecticidal Activity, Toxicity, Resistance and Metabolism of Pyrethroids: a Review. (2022).
  • Enantioseparation of 1-(p-bromophenyl)ethanol by crystallization of host-guest complexes with permethylated β-cyclodextrin: Crystal structures and mechanisms of chiral recognition. (2025).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
  • Synergistic Antimicrobial Activity of BrSPR20-P1 Peptide and Silver Nanoparticles Against P
  • 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352. (n.d.). PubChem.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Comparative Phytochemical Analysis and Antimicrobial Properties of Ethanol and Macerated Extracts from Aerial and Root Parts of Achillea nobilis. (2025). PubMed Central.
  • The enantioselective study of the toxicity effects of chiral acetochlor in HepG2 cells. (2021). ScienceDirect.
  • Comparative Pharmacology of S(+)-Ibuprofen and (RS). (2025).
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016).
  • 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851. (n.d.). PubChem.
  • Stereoselective toxicity of etoxazole to MCF-7 cells and its dissipation behavior in citrus and soil. (n.d.).
  • Enantioselectivity in the immunotoxicity of the insecticide acetofenate in an vitro mode. (2025).

Sources

A Senior Application Scientist's Guide to the Kinetic Resolution of Racemic 1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of methodologies for the kinetic resolution of racemic 1-(4-bromophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. We delve into the practical application and comparative performance of enzymatic and non-enzymatic catalytic systems. Detailed experimental protocols, supported by quantitative performance data and mechanistic insights, are presented to equip researchers, chemists, and drug development professionals with the knowledge to select and implement the optimal resolution strategy for their specific needs.

Introduction: The Significance of Chiral 1-(4-Bromophenyl)ethanol

Chiral alcohols, such as the enantiomers of 1-(4-bromophenyl)ethanol, are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The distinct three-dimensional arrangement of atoms in each enantiomer can lead to vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the production of enantiomerically pure compounds is a critical challenge in modern drug development.

Kinetic resolution is a powerful and widely adopted strategy for separating a racemic mixture. This technique relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers. The result is the transformation of one enantiomer into a new product at a faster rate, leaving the unreacted substrate enriched in the slower-reacting enantiomer. An ideal kinetic resolution achieves a high enantiomeric excess (e.e.) for both the product and the remaining substrate at or near 50% conversion.

This guide focuses on the kinetic resolution of racemic 1-(4-bromophenyl)ethanol, comparing the efficacy of different catalytic systems to provide a practical framework for laboratory application.

Comparative Analysis of Resolution Methodologies

The choice of catalyst is paramount in developing an efficient kinetic resolution process. We will compare two dominant approaches: enzymatic resolution using lipases and non-enzymatic resolution employing chiral metal complexes.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Lipases are among the most versatile and widely used biocatalysts for the kinetic resolution of alcohols due to their high enantioselectivity, mild operating conditions, and environmental compatibility. The most common approach is the transesterification of the racemic alcohol with an acyl donor.

Mechanism of Lipase-Catalyzed Transesterification: The catalytic cycle of a lipase, such as the widely used Candida antarctica Lipase B (CALB), involves a serine hydrolase mechanism. The key to its enantioselectivity lies in the geometry of the active site, which preferentially accommodates one enantiomer of the alcohol over the other. For 1-(4-bromophenyl)ethanol, CALB typically exhibits a strong preference for the (R)-enantiomer. The (R)-alcohol fits more snugly into the active site, allowing for efficient nucleophilic attack on the acyl-enzyme intermediate, while the (S)-enantiomer is sterically hindered, resulting in a much slower reaction rate. This principle is outlined in numerous enzymology resources.

Experimental Workflow for Enzymatic Resolution:

Below is a generalized workflow for the enzymatic kinetic resolution of racemic 1-(4-bromophenyl)ethanol.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Resolution cluster_workup 3. Work-up & Analysis racemate Racemic 1-(4-Bromophenyl)ethanol mix Combine in Reaction Vessel racemate->mix solvent Aprotic Solvent (e.g., Toluene) solvent->mix acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->mix lipase Immobilized Lipase (e.g., Novozym 435) lipase->mix incubation Incubate with Shaking (e.g., 40°C, 24-48h) mix->incubation sampling Monitor Conversion (GC/HPLC) incubation->sampling filtration Filter to Remove Lipase sampling->filtration Stop at ~50% Conversion extraction Solvent Evaporation & Purification filtration->extraction analysis Determine e.e. (Chiral HPLC) extraction->analysis product product analysis->product Product: (R)-1-(4-Bromophenyl)ethyl acetate substrate substrate analysis->substrate Unreacted: (S)-1-(4-Bromophenyl)ethanol

Comparison of different analytical methods for determining the purity of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules like (S)-1-(4-Bromophenyl)ethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of its unwanted enantiomer, (R)-1-(4-Bromophenyl)ethanol, can lead to reduced efficacy, altered pharmacokinetics, or even undesired toxicological effects.

This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of the chiral purity of this compound. We will delve into the mechanistic principles, provide field-proven experimental protocols, and offer a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Gauntlet: Choosing the Right Technique

The selection of an analytical method for chiral purity is a decision guided by a confluence of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The workflow for selecting and validating a suitable analytical method is a systematic process.

Chiral Analysis Workflow cluster_Selection Method Selection cluster_Development Method Development & Optimization cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Routine Application Analyte Analyte Characterization (Volatility, Polarity, UV Chromophore) Screening Technique Screening (HPLC, GC, SFC, NMR) Analyte->Screening CSP_Selection Chiral Stationary Phase (CSP) or Chiral Auxiliary Screening Screening->CSP_Selection Optimization Parameter Optimization (Mobile Phase, Temperature, Flow Rate) CSP_Selection->Optimization Validation Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness Optimization->Validation Routine Quality Control & Routine Analysis Validation->Routine

Caption: A generalized workflow for the selection, development, and validation of a chiral analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is the most established and widely utilized technique for enantiomeric purity determination in the pharmaceutical industry.[1] Its versatility in terms of stationary and mobile phases makes it applicable to a broad range of compounds.

Mechanistic Insight

The separation of enantiomers in chiral HPLC is achieved through the use of a Chiral Stationary Phase (CSP). For an aromatic secondary alcohol like 1-(4-Bromophenyl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[2] The chiral recognition mechanism is a complex interplay of interactions between the enantiomers and the chiral selector, including:

  • Hydrogen Bonding: The hydroxyl group of the alcohol can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The aromatic ring of the analyte can interact with the phenyl groups of the CSP.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide, leading to differential retention.

These multiple, simultaneous interactions result in the formation of transient diastereomeric complexes with different association constants, which in turn leads to their separation.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector, column oven, and autosampler.

Chromatographic Conditions:

ParameterValue
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Rationale for Choices:

  • Chiralcel® OD-H: This CSP is well-documented for its excellent enantioselectivity for aromatic alcohols.[2]

  • Normal Phase (n-Hexane/2-Propanol): This mobile phase composition provides a good balance between analyte solubility and interaction with the CSP, often leading to better resolution for this class of compounds compared to reversed-phase conditions.[3]

  • UV Detection at 220 nm: The bromophenyl group provides a strong chromophore for sensitive UV detection.

Advantages and Limitations
  • Advantages: High versatility, robustness, and a wide variety of commercially available CSPs. It is the most common and well-understood technique for chiral separations.

  • Limitations: Can have longer run times and uses significant volumes of organic solvents, which has environmental and cost implications.

Gas Chromatography (GC): For Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For 1-(4-Bromophenyl)ethanol, direct analysis is possible, though derivatization can sometimes improve resolution and peak shape.

Mechanistic Insight

Similar to HPLC, chiral GC relies on a CSP. For this application, cyclodextrin-based CSPs are the most common choice.[4] Derivatized cyclodextrins are coated onto the inner wall of a capillary column. The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The fit and interactions (hydrogen bonding, van der Waals forces) of one enantiomer within the cavity are more favorable than the other, leading to different retention times.

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

ParameterValue
Column Rt-βDEXcst (Fused Silica Capillary Column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 270 °C
Oven Program 100 °C (hold 1 min), then ramp at 5 °C/min to 180 °C (hold 5 min)
Injection Mode Split (50:1)
Injection Volume 1 µL
Sample Preparation Dissolve sample in hexane to a concentration of 1 mg/mL.

Rationale for Choices:

  • Rt-βDEXcst: This cyclodextrin-based phase is effective for the separation of a wide range of chiral compounds, including aromatic alcohols.[4]

  • Temperature Program: A gradient is used to ensure good separation of the enantiomers while maintaining reasonable analysis times.

  • FID: Provides excellent sensitivity for organic compounds.

Advantages and Limitations
  • Advantages: High resolution, fast analysis times, and low solvent consumption.

  • Limitations: The analyte must be volatile and thermally stable. High temperatures can potentially lead to on-column racemization for some sensitive compounds.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[1][5]

Mechanistic Insight

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The principles of chiral separation in SFC are similar to normal-phase HPLC, employing the same types of CSPs.[1] The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for much higher flow rates without a significant loss of efficiency, leading to faster separations.[1] Organic modifiers, such as methanol or ethanol, are added to the CO2 to adjust the mobile phase strength and selectivity.

SFC_vs_HPLC cluster_SFC_Advantages SFC Advantages cluster_HPLC_Advantages HPLC Advantages SFC Supercritical Fluid Chromatography (SFC) SFC_Speed Faster Separations SFC->SFC_Speed due to low viscosity & high diffusivity of CO2 SFC_Green Reduced Organic Solvent Usage SFC->SFC_Green due to low viscosity & high diffusivity of CO2 SFC_Efficiency Higher Efficiency at High Flow Rates SFC->SFC_Efficiency due to low viscosity & high diffusivity of CO2 HPLC High-Performance Liquid Chromatography (HPLC) HPLC_Versatility High Versatility of Mobile Phases HPLC->HPLC_Versatility HPLC_Established Well-Established & Widely Adopted HPLC->HPLC_Established

Caption: Key advantages of SFC compared to traditional HPLC for chiral analysis.

Experimental Protocol: Chiral SFC

Instrumentation:

  • SFC system with a back-pressure regulator, UV detector, and column oven.

Chromatographic Conditions:

ParameterValue
Column Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in methanol to a concentration of 1 mg/mL.

Rationale for Choices:

  • Chiralpak® IC: Immobilized polysaccharide CSPs are highly robust and compatible with a wider range of solvents, making them ideal for SFC method development.[6]

  • CO2/Methanol: This is a common mobile phase in SFC that provides good solvating power and selectivity for many chiral compounds.[6]

  • Higher Flow Rate: The low viscosity of the mobile phase allows for significantly higher flow rates compared to HPLC, leading to faster analysis times.[1]

Advantages and Limitations
  • Advantages: Very fast analysis times, significantly reduced organic solvent consumption ("green" chromatography), and often complementary selectivity to HPLC.[5]

  • Limitations: Higher initial instrument cost and potentially more complex method development for those unfamiliar with the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

Chiral NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube to induce chemical shift non-equivalence between the enantiomers.

Mechanistic Insight

This is typically achieved by adding a chiral solvating agent (CSA) to the sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte.[7][8] These complexes have different magnetic environments, causing the corresponding signals of the two enantiomers in the NMR spectrum to appear at slightly different chemical shifts. The enantiomeric excess (% ee) can then be determined by integrating the signals of the resolved peaks.

Experimental Protocol: Chiral NMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation and Analysis:

  • Accurately weigh approximately 10 mg of the 1-(4-Bromophenyl)ethanol sample into an NMR tube.

  • Add approximately 1.2 equivalents of a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two enantiomers (e.g., the methine proton at the chiral center).

  • Carefully integrate the areas of these two peaks.

  • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Rationale for Choices:

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol: This is a common and effective CSA for alcohols, where the aromatic and trifluoromethyl groups create a distinct chiral environment.[7]

  • ¹H NMR: It is a readily available and sensitive NMR experiment.

Advantages and Limitations
  • Advantages: Non-destructive, requires no separation, and can provide structural information simultaneously. The sample can be recovered.

  • Limitations: Lower sensitivity compared to chromatographic methods, requires a higher concentration of the analyte, and the degree of peak separation is highly dependent on the choice of CSA and experimental conditions. May not be suitable for trace-level analysis of the undesired enantiomer.

Comparative Summary of Analytical Methods

FeatureChiral HPLCChiral GCChiral SFCChiral NMR
Principle Differential partitioning on a CSPDifferential partitioning on a CSPDifferential partitioning on a CSPDiastereomeric complexation with a CSA
Throughput ModerateHighVery HighLow to Moderate
Sensitivity (for minor enantiomer) HighHighHighModerate
Solvent Consumption HighLowVery LowLow
Analyte Volatility Not requiredRequiredNot requiredNot required
Instrumentation Cost ModerateModerateHighVery High
Method Development Well-established, can be time-consumingRequires analyte volatilityFaster than HPLC, requires specific expertiseHighly dependent on CSA selection
Key Advantage Versatility and robustnessSpeed and high resolution for volatile compoundsSpeed and "green" chemistryNon-destructive, no physical separation

Conclusion and Recommendations

The choice of the optimal analytical method for determining the chiral purity of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control in a regulated environment, Chiral HPLC remains the gold standard due to its robustness, well-understood principles, and wide acceptance by regulatory agencies.

  • If the analyte is confirmed to be volatile and thermally stable, Chiral GC offers a faster and more cost-effective alternative with excellent resolution.

  • For high-throughput screening and in process controls where speed and sustainability are critical, Chiral SFC is an outstanding choice, providing rapid analysis with a significantly reduced environmental footprint.[1][5]

  • When a non-destructive analysis is required, or for rapid screening without extensive method development, Chiral NMR can be a valuable tool, provided that sensitivity is not a limiting factor.

Ultimately, the validation of the chosen method according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the generation of reliable and accurate data for this critical quality attribute.[9]

References

  • Roskam, G., van de Velde, B., & Gargano, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83–92. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]

  • Roskam, G., van de Velde, B., & Gargano, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83–92. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • ResearchGate. (2023). NMR Chiral solvating agents. Available at: [Link]

  • ResearchGate. (2022). SFC enantiomeric separation of ARVs using different alcohol cosolvent.... Available at: [Link]

  • ResearchGate. (2017). NMR determination of enantiomeric excess. Available at: [Link]

  • ResearchGate. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available at: [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Available at: [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Available at: [Link]

  • Pharmaceutical Technology. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Available at: [Link]

  • Twisting Memoirs Publication. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Available at: [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]

  • LCGC International. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]

  • MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • ResearchGate. (2015). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating a Certificate of Analysis for (S)-1-(4-Bromophenyl)ethanol Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Reference Standard

In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the materials used. A reference standard is not merely a bottle of chemical; it is the analytical anchor, the benchmark against which all measurements are compared. For chiral molecules like (S)-1-(4-Bromophenyl)ethanol, an important building block in organic synthesis, the stakes are even higher.[1][2] The stereochemistry of a molecule can dramatically alter its pharmacological activity, making the accurate characterization of a specific enantiomer a matter of regulatory necessity and scientific validity.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to critically evaluate the Certificate of Analysis (CoA) for an this compound reference standard. We will move beyond a superficial check of specifications and delve into the causality behind the analytical techniques, empowering you to not only select a high-quality standard but also to design orthogonal verification methods. This approach is grounded in the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, as outlined in the ICH Q7 guidelines, which emphasize that all materials should be purchased against a specification from approved suppliers.[3][4]

Section 1: Deconstructing the Certificate of Analysis: A Multi-faceted Quality Assessment

A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a product. It is the supplier's attestation of quality. However, a trustworthy CoA is one that provides comprehensive data from multiple, orthogonal analytical techniques. Let's dissect the critical components you should expect to see for a high-purity this compound reference standard.

Identity Confirmation: Is It What It Claims to Be?

The first and most fundamental question is whether the material in the vial is, in fact, this compound. A single test is insufficient to prove identity unequivocally. A robust CoA will present corroborating evidence from several spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the cornerstone of structural elucidation for organic molecules.

    • What to Look For: The ¹H NMR spectrum should be consistent with the structure of 1-(4-bromophenyl)ethanol.[5] Key expected signals include a doublet for the methyl (-CH₃) group, a quartet for the methine (-CH) proton, and signals in the aromatic region corresponding to the protons on the bromophenyl ring.[6] The integration of these peaks should correspond to the number of protons (3H, 1H, and 4H, respectively).

    • Expert Insight: The absence of significant unassigned peaks is as important as the presence of the correct ones. Minor peaks should be scrutinized; they could represent impurities or residual solvents, which should be identified and quantified by other methods.

  • Mass Spectrometry (MS): Is the Mass Correct?

    • What to Look For: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule. For 1-(4-bromophenyl)ethanol (C₈H₉BrO), the expected molecular weight is approximately 201.06 g/mol .[7] The mass spectrum should show a molecular ion peak corresponding to this weight.

    • Expert Insight: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic "doublet" for the molecular ion (M and M+2 peaks) of nearly equal intensity, which is a powerful confirmation of the presence of a single bromine atom in the structure.[8][9]

Purity Assessment: How Much of It Is There?

Purity is a critical attribute, especially for a standard used in quantitative analysis.

  • Chromatographic Purity (HPLC/GC):

    • What to Look For: A high-performance liquid chromatography (HPLC) or gas chromatography (GC) purity value, typically expressed as an area percentage (e.g., ≥99.5%). The CoA should specify the method and conditions used.

    • Expert Insight: Area percent is not the same as a mass percent assay. It assumes that all components have the same response factor in the detector, which is rarely true. For a high-quality reference standard, a purity value determined by a validated quantitative method (like HPLC with a reference standard) is preferred, though less common on standard CoAs. Look for a clean chromatogram with a single major peak.

Stereochemical Integrity: Is It the Correct Enantiomer?

For a chiral compound, this is a non-negotiable quality attribute.

  • Enantiomeric Purity (Chiral HPLC):

    • What to Look For: The enantiomeric excess (e.e.), often stated as >99% or higher. This test confirms that the material is predominantly the desired (S)-enantiomer and quantifies the amount of the unwanted (R)-enantiomer.

    • Expert Insight: The separation of enantiomers requires a chiral stationary phase (CSP).[10] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for this class of compounds.[11] A trustworthy CoA will provide the chromatogram showing baseline separation of the two enantiomers, allowing for confident quantification.

The following diagram illustrates the logical workflow for the comprehensive qualification of a reference standard.

G cluster_0 Reference Standard Qualification Workflow cluster_1 Orthogonal Verification Testing Received Receive Reference Standard Lot CoA_Review Review Supplier Certificate of Analysis Received->CoA_Review Identity Identity Tests (¹H NMR, MS, IR) CoA_Review->Identity Purity Purity & Assay (HPLC/GC, Titration) Data_Eval Evaluate All Data (CoA vs. Internal) Identity->Data_Eval Chiral Chiral Purity (Chiral HPLC) Purity->Data_Eval Other Other Tests (Water Content, ROI, etc.) Chiral->Data_Eval Other->Data_Eval Pass Standard Qualified (Fit for Intended Use) Data_Eval->Pass Meets Criteria Fail Investigation Required (OOS Procedure) Data_Eval->Fail Discrepancy Found

Caption: Workflow for qualifying a new reference standard lot.

Section 2: Independent Verification: Trust, but Verify

A Certificate of Analysis is a starting point. Best practice, particularly in regulated environments, dictates that the end-user performs independent verification of critical attributes. This ensures the material is suitable for its intended use and has not degraded during shipping or storage. The following protocols are designed to be self-validating through the inclusion of system suitability tests.

Experimental Protocol: Identity Confirmation by ¹H NMR
  • Objective: To confirm the chemical structure of the reference standard.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Data Acquisition: Acquire a standard proton spectrum.

    • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acceptance Criteria: The chemical shifts, splitting patterns, and integrations of the acquired spectrum must be consistent with the known structure of 1-(4-bromophenyl)ethanol and match the data provided on the CoA or in reputable literature.

Experimental Protocol: Purity and Enantiomeric Excess by Chiral HPLC
  • Causality: This single method can orthogonally confirm purity (as area %) and determine the critical enantiomeric excess. A polysaccharide-based chiral stationary phase is chosen for its proven ability to resolve the enantiomers of aromatic alcohols through interactions like hydrogen bonding and π-π stacking.[11][12] A normal-phase mobile phase (hexane/isopropanol) is selected to enhance these chiral recognition interactions.

  • Methodology:

ParameterValueRationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)Proven chiral stationary phase for this class of compounds.[11]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Balances retention and resolution; IPA acts as the polar modifier.
Flow Rate 1.0 mL/minProvides optimal efficiency and separation.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 230 nmWavelength near the UV maximum for the bromophenyl chromophore.
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in mobile phase
  • Detailed Steps:

    • System Preparation: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

    • System Suitability Test (SST):

      • Prepare a solution containing both the (S)- and a small amount of the racemic 1-(4-bromophenyl)ethanol to ensure both peaks are present.

      • Make five replicate injections.

      • SST Criteria: The resolution between the (S) and (R) peaks must be > 2.0. The tailing factor for the (S)-peak should be ≤ 1.5. The relative standard deviation (RSD) of the peak area for the five replicates should be ≤ 2.0%.

      • Trustworthiness: The SST is a self-validating step. If the system fails SST, the subsequent sample data is not valid. This ensures the chromatographic system is performing adequately before the actual analysis.

    • Sample Analysis: Once the system passes the SST, inject the reference standard solution in duplicate.

    • Data Analysis:

      • Identify the peaks for the (S)- and (R)-enantiomers. The (S)-enantiomer is expected to be the major peak.

      • Calculate the Chromatographic Purity as: (Area of (S)-Peak / Sum of All Peak Areas) * 100.

      • Calculate the Enantiomeric Excess (e.e.) as: ((Area_S - Area_R) / (Area_S + Area_R)) * 100.

  • Acceptance Criteria: Chromatographic purity should be ≥99.0%. Enantiomeric excess should be ≥99.0% e.e.

The following diagram outlines the decision-making process based on the verification results.

G cluster_0 Analytical Verification Decision Tree Start Perform Verification Tests (NMR, Chiral HPLC) Check_Identity Identity Confirmed by NMR/MS? Start->Check_Identity Check_Purity Purity ≥ Spec (e.g., 99.5%)? Check_Identity->Check_Purity Yes Fail_Identity FAIL: Incorrect Material Quarantine & Reject Lot Check_Identity->Fail_Identity No Check_EE Enantiomeric Excess ≥ Spec (e.g., 99%)? Check_Purity->Check_EE Yes Fail_Purity FAIL: Impure Material Investigate Impurities Check_Purity->Fail_Purity No Pass Standard is Fit for Use Check_EE->Pass Yes Fail_EE FAIL: Racemic or Enantiomerically Impure Check_EE->Fail_EE No

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (S)-1-(4-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research demands a profound respect for safety protocols. This guide provides essential, immediate safety and logistical information for handling (S)-1-(4-Bromophenyl)ethanol, a key intermediate in various synthetic pathways. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from receipt to disposal. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific integrity.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating its potential risks upon exposure.[1][2][3]

GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This means the substance is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4]

  • Skin Irritation: Category 2. It can cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Category 2A. It can cause serious irritation to the eyes.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. It may cause respiratory irritation.[1][3][4]

The causality behind these classifications lies in the chemical's structure and reactivity. The presence of a bromine atom on the phenyl ring and the hydroxyl group contributes to its potential to interact with biological systems, leading to irritation and toxicity. Therefore, minimizing all routes of exposure—ingestion, skin/eye contact, and inhalation—is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the specific hazards identified.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles / Face ShieldTo prevent contact with splashes that can cause serious eye irritation, tightly fitting chemical splash goggles are mandatory.[1] A face shield should be worn over goggles for procedures with a higher risk of splashing.[3][5]
Hands Chemical-Impermeable GlovesNitrile or butyl rubber gloves are recommended to prevent skin contact, which can be harmful and cause irritation.[5] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[3]
Body Flame-Resistant Lab Coat / Protective ClothingA flame-resistant lab coat protects against incidental skin contact and potential splashes.[5] For larger-scale operations, chemical-resistant overalls may be necessary.[5]
Respiratory RespiratorHandling should occur in a well-ventilated area, preferably a chemical fume hood.[4][5] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with organic vapor cartridges is required to prevent respiratory irritation.[1][6]

Operational Plan: From Storage to Use

A systematic approach to handling this compound minimizes risks throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The storage area should be secure and accessible only to authorized personnel.[1] Keep the container tightly closed to prevent the release of vapors.[1][4]

Handling and Experimental Use:
  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Preventing Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][6]

  • Safe Transfer: When transferring the chemical, use appropriate tools and techniques to avoid splashing and aerosol generation.

  • Heating: If heating is required, use a flameless heat source, such as a heating mantle or a water bath, and ensure proper ventilation.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[7]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not pour it down the drain.[3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers as instructed by your institution's environmental health and safety office.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess the Spill (Size & Risk) Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill  Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill  Large PPE Don Appropriate PPE SmallSpill->PPE EmergencyServices Contact Emergency Services & EHS LargeSpill->EmergencyServices Contain Contain the Spill (Use Absorbent Material) PPE->Contain Cleanup Clean Up Spill Residue (Work from outside in) Contain->Cleanup Dispose Package Waste in a Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report End End of Response Report->End EmergencyServices->End

Caption: Workflow for handling a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a fume hood.[5]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[10][11] Do not use combustible materials like paper towels.[12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[5]

  • Decontamination: Clean the spill area with soap and water once the material has been removed.[13]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • 1-(4-Bromophenyl)ethanol SDS, 76155-78-7 Safety Data Sheets - Echemi.

  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol - Benchchem.

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech.

  • This compound - Free SDS search.

  • 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem.

  • SAFETY DATA SHEET - 1-(4-Bromophenyl)ethanol - Fisher Scientific.

  • Safety Data Sheet - this compound - Angene Chemical.

  • SAFETY DATA SHEET - 2-(4-Bromophenyl)ethanol - Fisher Scientific.

  • SAFETY DATA SHEET - 2-(4-Bromophenyl)ethanol - Fisher Scientific (UK).

  • Spill procedure: Clean-up guidance - Queen Mary University of London.

  • How to prepare 1-(4-Bromophenyl)ethanol? - FAQ - Guidechem.

  • Chemical spill cleanup procedures - J&K Scientific LLC.

  • CHEMICAL SPILL PROCEDURES - Unknown Source.

  • 1-(4-Bromophenyl)ethanol | 5391-88-8 - ChemicalBook.

  • Safer Handling of Alcohol in the Laboratory | NSTA - National Science Teachers Association.

  • Safety in the laboratory - University of Fribourg.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Princeton University.

  • Lab Safety Rules and Guidelines - University of Toronto.

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(4-Bromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Bromophenyl)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.